Quillaic Acid
Description
This compound has been reported in Silene firma, Psammosilene tunicoides, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-5,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,17,19-23,32-33H,8-16H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUFAARYGOUYEV-UAWZMHPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026576 | |
| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-01-6 | |
| Record name | Quillaic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quillaic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,4α,16α)-3,16-dihydroxy-23-oxoolean-12-en-28-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUILLAIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69O8E4G02B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quillaic Acid: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quillaic acid, a pentacyclic triterpenoid sapogenin, is a pivotal molecule in the pharmaceutical and biotechnological sectors, primarily recognized as the aglycone of immunostimulatory saponins like QS-21. Its potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects, have spurred significant interest in its natural sourcing, biosynthesis, and mechanisms of action. This technical guide provides an in-depth exploration of the botanical origins of this compound, details its biosynthetic pathway, presents quantitative data on its prevalence, outlines methodologies for its extraction and isolation, and illustrates its interaction with key cellular signaling pathways.
Natural Sources and Origin of this compound
This compound is predominantly found in nature as glycosides, known as saponins. The primary and most commercially significant source is the soap bark tree, Quillaja saponaria Molina, which is native to South America.[1][2] Other plant species have also been identified as sources of this compound, albeit to a lesser extent.
Primary Natural Sources
-
Quillaja saponaria (Soap Bark Tree): This evergreen tree, belonging to the family Quillajaceae, is the principal industrial source of this compound-based saponins.[2] The inner bark and wood of Q. saponaria are rich in these compounds, which are extracted for various applications, including as adjuvants in human and veterinary vaccines.[1][3] The tree is primarily found in Chile, Peru, and Bolivia.[2]
-
Saponaria officinalis (Common Soapwort): The roots of this perennial herb from the Caryophyllaceae family contain a variety of saponins, including those with this compound as the aglycone.[4][5] It has a long history of use in traditional medicine as an expectorant and diuretic.[6]
-
Herniaria Species: Certain species within the Herniaria genus (family Caryophyllaceae), such as H. glabra and H. hirsuta, are also known to contain this compound.[7][8]
-
Agrostemma githago (Common Corncockle): This species from the Caryophyllaceae family is another documented source of this compound.
Biosynthesis of this compound
The origin of this compound lies in the isoprenoid biosynthetic pathway, a fundamental metabolic route in plants for the production of a vast array of natural products. This compound is classified as an oleanane-type pentacyclic triterpenoid. The biosynthesis commences with the cyclization of 2,3-oxidosqualene, a linear 30-carbon precursor. This intricate process is catalyzed by a series of enzymes, primarily β-amyrin synthase and various cytochrome P450 monooxygenases, which introduce oxidative modifications to the triterpenoid backbone.
The key steps in the biosynthesis of this compound are:
-
Formation of 2,3-Oxidosqualene: The biosynthesis begins with the cyclization of farnesyl pyrophosphate to form squalene, which is then epoxidized to 2,3-oxidosqualene.
-
Cyclization to β-Amyrin: The enzyme β-amyrin synthase catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic oleanane skeleton of β-amyrin.
-
Oxidative Modifications: The β-amyrin backbone undergoes a series of regio- and stereospecific hydroxylations and other oxidative modifications, catalyzed by cytochrome P450-dependent monooxygenases, to yield this compound.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound varies among different plant species and even within different parts of the same plant. The data presented below is for the total saponin content, of which this compound is a primary aglycone in the specified sources.
| Plant Species | Plant Part | Total Saponin Content (% of Dry Weight) | Reference(s) |
| Quillaja saponaria | Bark | ~10% | [9] |
| Unpurified Bark Extract | ~20% | [10] | |
| Semi-refined Bark Extract | 75-80% | [11] | |
| Saponaria officinalis | Roots | ~8.24% | [12] |
| Herniaria hirsuta | Aerial Parts | 12.74% | [7][8] |
Experimental Protocols
Extraction and Isolation of this compound from Quillaja saponaria Bark
This protocol outlines a general procedure for the laboratory-scale extraction of crude saponins and subsequent hydrolysis to isolate this compound.
Materials:
-
Dried, powdered inner bark of Quillaja saponaria
-
Distilled water
-
Ethanol
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Rotary evaporator
-
Reflux apparatus
-
Separatory funnel
-
Chromatography column
Procedure:
-
Aqueous Extraction of Crude Saponins:
-
Macerate 100 g of powdered Quillaja saponaria bark in 1 L of distilled water.
-
Heat the mixture at 70-80°C with constant stirring for 4 hours.[10]
-
Cool the mixture and filter through cheesecloth, followed by vacuum filtration to remove solid plant material.
-
Concentrate the aqueous extract to approximately 200 mL using a rotary evaporator.
-
Lyophilize the concentrated extract to obtain a crude saponin powder.
-
-
Acid Hydrolysis of Saponins:
-
Dissolve 10 g of the crude saponin powder in 200 mL of 50% aqueous ethanol.
-
Add 50 mL of 2M HCl to the solution.
-
Reflux the mixture for 5 hours to facilitate the cleavage of glycosidic bonds.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
-
Extraction of this compound (Aglycone):
-
Partition the cooled hydrolysate with an equal volume of ethyl acetate in a separatory funnel.
-
Separate the ethyl acetate layer and repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Combine the ethyl acetate fractions and wash with distilled water until the pH is neutral.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield the crude this compound extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude this compound extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the column.
-
Elute the column with a gradient of hexane:ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
-
Recrystallization:
-
Further purify the this compound by recrystallization from a suitable solvent system, such as methanol/water, to obtain crystalline this compound.
-
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
Method: Reverse-Phase HPLC (RP-HPLC)
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape).
-
Detection: UV detector at approximately 210 nm.
-
Quantification: Based on a calibration curve generated from a certified this compound standard.
Interaction with Cellular Signaling Pathways
This compound exerts its diverse biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and apoptosis. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most significant targets.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of inflammatory mediators.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. In the context of cancer, aberrant MAPK signaling often promotes cell survival and proliferation. This compound and its derivatives have been demonstrated to induce apoptosis and cell cycle arrest in cancer cells by modulating the activity of key components of the MAPK pathway, such as ERK and p38 MAPK.
Conclusion
This compound stands out as a triterpenoid of significant scientific and commercial interest. Its primary natural source, Quillaja saponaria, provides a rich supply of its glycosidic precursors. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering and synthetic biology approaches to enhance its production. The established protocols for its extraction, isolation, and quantification are crucial for quality control and further research. Moreover, the understanding of its modulatory effects on key signaling pathways like NF-κB and MAPK provides a solid foundation for the development of novel therapeutics for inflammatory diseases and cancer. This technical guide serves as a comprehensive resource for professionals in the field, facilitating ongoing research and development efforts centered on this remarkable natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Saponins from Quillaja saponaria and Quillaja brasiliensis: Particular Chemical Characteristics and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Antiproliferative this compound and gypsogenin saponins from Saponaria officinalis L. roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neliti.com [neliti.com]
- 6. Determination of composition of fatty acids in Saponaria officinalis L. | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. QUILLAIA EXTRACT - Ataman Kimya [atamanchemicals.com]
- 10. fao.org [fao.org]
- 11. FAO Knowledge Repository [openknowledge.fao.org]
- 12. Antimicrobial Activities of Saponaria cypria Boiss. Root Extracts, and the Identification of Nine Saponins and Six Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Quillaic Acid: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quillaic acid is a pentacyclic triterpenoid sapogenin that serves as the primary aglycone for a diverse group of saponins found predominantly in the bark of the soapbark tree, Quillaja saponaria Molina.[1][2][3][4] These saponins, known for their potent surfactant and immunoadjuvant properties, have garnered significant interest in the pharmaceutical, cosmetic, and food industries.[5][6] this compound itself has demonstrated a range of biological activities, including anti-inflammatory, analgesic, and cytotoxic effects, making it a compelling molecule for further investigation in drug discovery and development.[3][7][8][9] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, complete with detailed experimental protocols and visual representations of its purported signaling pathways.
Chemical Structure and Identification
This compound is classified as an oleanane-type pentacyclic triterpenoid.[1][10] Its structure is characterized by a five-ring carbon skeleton with hydroxyl groups at positions 3 and 16, an oxo (aldehyde) group at position 23, and a carboxylic acid group at position 28.[1] The stereochemistry of these functional groups is crucial for its biological activity.
| Identifier | Value |
| IUPAC Name | (3β,4α,16α)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid[1][11] |
| Synonyms | Quillaja Sapogenin, Quillaiasäure[1][2][11] |
| CAS Number | 631-01-6[2][11] |
| Molecular Formula | C₃₀H₄₆O₅[1][2][11] |
| SMILES | C[C@]12CC--INVALID-LINK--(C)C)C(=O)O)O)C)C)(C)C=O">C@@HO[1] |
| InChIKey | MQUFAARYGOUYEV-UAWZMHPWSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources. These properties are essential for its handling, formulation, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 486.7 g/mol | [1][7] |
| Melting Point | 292-294 °C | [2][11][12] |
| Appearance | Crystalline solid, White to off-white solid | [3][7] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Pyridine, Acetone, Ether, Ethyl acetate, Glacial acetic acid. Sparingly soluble in aqueous buffers. | [2][7][11][13] |
| Optical Rotation | [α]D²⁰ +56.1° (c = 2.9 in pyridine) | [2][11] |
| pKa (Predicted) | 4.41 ± 0.70 | [14] |
| LogP (Predicted) | 6.08 | [8] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its anti-inflammatory, analgesic, and cytotoxic properties being the most extensively studied.
Anti-inflammatory and Analgesic Activity
This compound has demonstrated potent topical anti-inflammatory effects in animal models.[9][15] It effectively reduces ear edema induced by both arachidonic acid (AA) and 12-O-tetradecanoylphorbol-13-acetate (TPA).[7][9] The anti-inflammatory mechanism is believed to involve the modulation of inflammatory pathways, and the presence of the aldehyde and carboxyl groups on the molecule appears to be important for this activity.[9][15] Furthermore, this compound has shown dose-dependent antinociceptive (analgesic) effects in thermal pain models in mice.[7][8]
| Activity | Model | Metric | Value | Source(s) |
| Analgesic | Hot plate analgesia in mice | ED₅₀ | 20.7 mg/kg | [7] |
| Anti-inflammatory | Arachidonic acid-induced ear edema in mice | Topical dose for reduction | 0.7 mg/ear | [7] |
| Anti-inflammatory | TPA-induced ear edema in mice | Topical dose for reduction | 1.6 mg/ear | [7] |
Cytotoxic Activity
This compound has also been shown to possess cytotoxic activity against certain cancer cell lines, particularly gastric cancer cells.[3][7]
| Cell Line | Cancer Type | Metric | Value | Source(s) |
| SNU-1 | Gastric Cancer | IC₅₀ | 13.6 µM | [7] |
| KATO III | Gastric Cancer | IC₅₀ | 67 µM | [3][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Purification of this compound from Quillaja saponaria Bark
This protocol is adapted from the acid hydrolysis method described in the literature.[2]
-
Acid Hydrolysis:
-
Combine crude commercial Quillaja saponaria bark extract with aqueous 1.0 N HCl.
-
Reflux the mixture for a designated period to hydrolyze the glycosidic bonds of the saponins, liberating the aglycone (this compound).
-
-
Extraction:
-
After cooling, perform continuous extraction of the hydrolysate with diethyl ether.
-
-
Purification:
-
Concentrate the ether extract to obtain the crude this compound.
-
Purify the crude product using silica gel column chromatography.
-
Column Preparation: Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., hexane or a hexane-ethyl acetate mixture) and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.
-
-
-
Recrystallization:
-
Further purify the this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate) to obtain a crystalline solid.
-
TPA-Induced Mouse Ear Edema Assay
This protocol is a standard method for evaluating topical anti-inflammatory activity.[2]
-
Animals: Use male CD-1 mice (or a similar strain) weighing 20-25g.
-
Groups: Divide the mice into control and treatment groups.
-
Treatment Application:
-
Topically apply the test compound (this compound or its formulation) dissolved in a suitable vehicle (e.g., acetone) to both the inner and outer surfaces of the right ear.
-
Apply the vehicle alone to the right ear of the control group animals.
-
The left ear of all animals serves as a non-inflamed control.
-
-
Induction of Inflammation:
-
After a specified pre-treatment time (e.g., 30 minutes), topically apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle to the right ear of all animals.
-
-
Assessment of Edema:
-
After a set period (e.g., 4-6 hours), sacrifice the animals by cervical dislocation.
-
Excise a standard-sized circular section from both the right and left ears using a biopsy punch.
-
Weigh the ear sections immediately.
-
The degree of edema is calculated as the difference in weight between the right (inflamed) and left (control) ear punches.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle-treated control group.
-
MTT Cytotoxicity Assay for SNU-1 Gastric Cancer Cells
This protocol is a colorimetric assay to assess cell viability.[8]
-
Cell Culture:
-
Culture SNU-1 human gastric carcinoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on its known anti-inflammatory and cytotoxic effects, it is plausible that it modulates key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Protein Kinase C (PKC) pathways.
Potential Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Some triterpenoid saponins have been shown to inhibit this pathway by preventing the nuclear translocation of the p65 subunit of NF-κB. Furthermore, a derivative of this compound has been reported to inhibit the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. The following diagram illustrates a potential mechanism for this compound's anti-inflammatory action via inhibition of the canonical NF-κB pathway.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Postulated Modulation of the Protein Kinase C (PKC) Signaling Pathway
The phorbol ester TPA is a known activator of Protein Kinase C (PKC). Since this compound effectively counteracts TPA-induced inflammation, it is plausible that it interferes with the PKC signaling cascade. This could occur through direct inhibition of PKC, competition with diacylglycerol (DAG) or TPA for binding to PKC, or by affecting downstream targets of PKC. The following diagram illustrates a hypothetical workflow for investigating the effect of this compound on PKC activation.
Caption: Experimental workflow to investigate this compound's effect on PKC.
Conclusion
This compound is a naturally occurring triterpenoid with significant therapeutic potential, particularly in the areas of inflammation, pain, and cancer. Its well-defined chemical structure and known biological activities make it an attractive lead compound for the development of novel pharmaceuticals. The experimental protocols provided in this guide offer a starting point for researchers to further explore the properties and mechanisms of action of this promising molecule. Future research should focus on elucidating the precise molecular targets of this compound within key signaling pathways to fully unlock its therapeutic potential.
References
- 1. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Studies of Complex Immunostimulants from Quillaja saponaria: Synthesis of the Potent Clinical Immunoadjuvant QS-21Aapi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2022136563A3 - Methods and enzymes for producing this compound derivatives - Google Patents [patents.google.com]
- 7. 2.6. Cell viability assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. researchgate.net [researchgate.net]
Quillaic Acid: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quillaic acid, a pentacyclic triterpenoid sapogenin derived from the bark of the Quillaja saponaria Molina tree, has garnered significant scientific interest due to its diverse and potent biological activities.[1] This natural compound has demonstrated anti-inflammatory, anti-cancer, antiviral, and immunomodulatory properties, making it a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, with a focus on its effects on key cellular signaling pathways. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound's therapeutic potential.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of multiple cellular pathways, primarily impacting inflammatory and apoptotic processes. Its multifaceted mechanism of action involves the regulation of key signaling cascades, including the NF-κB and MAPK pathways.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various preclinical models.[1] Its mechanism in this context is linked to its ability to modulate inflammatory signaling pathways.
Anticancer Activity and Apoptosis Induction
A significant body of research has focused on the anticancer properties of this compound and its derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis, or programmed cell death.[1][2] The pro-apoptotic mechanism of this compound is intricate, involving the modulation of key signaling pathways that control cell survival and death.
A derivative of this compound has been shown to induce cell cycle arrest and apoptosis by modulating the NF-κB and MAPK pathways.[1][2] This derivative was found to inhibit the phosphorylation and subsequent degradation of IκBα, a critical step in the activation of the NF-κB pathway.[1] Furthermore, it down-regulated the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38.[1]
In silico molecular docking studies have suggested that the pro-apoptotic protein Bid may be a plausible direct target of this compound, potentially initiating the apoptotic cascade.[3][4][5]
Data Presentation
The following tables summarize the quantitative data regarding the biological activity of this compound and its derivatives from cited studies.
Table 1: Cytotoxic Activity of this compound and its Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT116 | > 10 | [1] |
| This compound | BEL7402 | > 10 | [1] |
| This compound | HepG2 | > 10 | [1] |
| This compound | SW620 | > 10 | [1] |
| This compound | MCF-7 | > 10 | [1] |
| Compound E (this compound Derivative) | HCT116 | 2.46 ± 0.44 | [1][2] |
| This compound | SNU1 (gastric cancer) | 13.6 | [6] |
| This compound | KATO III (gastric cancer) | 67 | [6] |
Table 2: Anti-inflammatory and Analgesic Activity of this compound
| Activity | Model | Effective Dose | Reference |
| Antihyperalgesic | Acute skeletal muscle pain (mice) | 30 mg/kg (i.p.) | |
| Antihyperalgesic | Chronic skeletal muscle pain (mice) | 30 mg/kg (i.p.) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, BEL7402, HepG2, SW620, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of this compound or its derivatives for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Assays
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound or its derivatives at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Cells are cultured on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and dUTP-conjugated fluorochromes, in a humidified chamber at 37°C.
-
Microscopy: The coverslips are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI), and the cells are visualized under a fluorescence microscope. TUNEL-positive cells exhibit fluorescence in the nucleus.
This assay measures the activity of caspases, key executioner enzymes in apoptosis.
-
Cell Lysis: Treated and untreated cells are lysed to release cellular contents.
-
Substrate Incubation: The cell lysate is incubated with a caspase-specific substrate conjugated to a fluorescent or colorimetric reporter.
-
Signal Detection: The cleavage of the substrate by active caspases releases the reporter molecule, and the resulting signal is measured using a fluorometer or spectrophotometer.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to determine the effect of this compound on the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.
-
Protein Extraction: Cells treated with this compound are lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, p65).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory and Analgesic Models
This model is used to evaluate the topical anti-inflammatory activity of this compound.
-
Animal Model: Swiss albino mice are used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) or arachidonic acid in acetone is applied to the inner and outer surfaces of the mouse ear to induce inflammation and edema.
-
Treatment: this compound, dissolved in a suitable vehicle, is applied topically to the ear before or after the inflammatory insult.
-
Measurement of Edema: The thickness and weight of the ear are measured at various time points after the induction of inflammation. The percentage of inhibition of edema is calculated by comparing the treated group with the vehicle control group.
This test is used to assess the central analgesic activity of this compound.
-
Animal Model: Mice are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Treatment: this compound is administered to the animals (e.g., intraperitoneally).
-
Measurement of Latency: At different time points after treatment, the mice are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. An increase in the reaction time compared to the control group indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Figure 1: Presumed mechanism of this compound on the NF-κB signaling pathway.
Figure 2: Effect of this compound on the MAPK signaling pathway.
Figure 3: General experimental workflow for evaluating this compound.
Conclusion
This compound is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways, such as NF-κB and MAPK, provides a molecular basis for its observed anti-inflammatory and anticancer properties. The induction of apoptosis in cancer cells appears to be a central component of its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further investigate and harness the therapeutic capabilities of this compound. Further research is warranted to fully elucidate its direct molecular targets and to translate the promising preclinical findings into clinical applications.
References
- 1. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF- κ B and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation and molecular docking of QS-21 and this compound from Quillaja saponaria Molina as gastric cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. desertking.com [desertking.com]
- 6. In vitro evaluation and molecular docking of QS-21 and this compound from Quillaja saponaria Molina as gastric cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Biological activities of Quillaja saponaria extracts
An In-depth Technical Guide to the Biological Activities of Quillaja saponaria Extracts
Introduction
Quillaja saponaria Molina, commonly known as the soapbark tree, is an evergreen native to Chile that has been used for centuries in traditional medicine.[1][2] The bark is exceptionally rich in triterpenoid saponins, a class of amphipathic glycosides that are responsible for the extract's diverse biological activities and commercial applications.[1][3][4] These saponins are primarily glycosides of the aglycone quillaic acid.[4][5][6]
Commercial extracts are typically produced through aqueous extraction of the milled bark or wood.[6][7] These extracts are complex mixtures containing over 100 different saponins, alongside other components like polyphenols, tannins, simple sugars, and calcium oxalate.[6][8] Purification processes such as chromatography or ultrafiltration can yield more refined fractions with higher saponin concentrations, such as Quil-A® and the highly purified QS-21, which are used extensively as adjuvants in veterinary and human vaccines.[4][9][10][11] This guide provides a comprehensive overview of the principal biological activities of Quillaja saponaria extracts, detailing the underlying mechanisms, experimental evidence, and relevant protocols for researchers and drug development professionals.
Core Biological Activities
The unique chemical structure of Quillaja saponins—featuring a hydrophobic triterpene core and hydrophilic sugar chains—underpins their ability to interact with cell membranes, a key aspect of their mechanism of action.[12][13] This interaction drives a wide range of biological effects, including immunomodulatory, antiviral, anti-inflammatory, and cytotoxic activities.
Immunomodulatory and Adjuvant Activity
Perhaps the most significant and well-researched application of Quillaja saponins is their role as vaccine adjuvants.[4][14] Saponin-based adjuvants, particularly the QS-21 fraction, are potent immunostimulants capable of enhancing both cellular and humoral immune responses to antigens.[4][14][15]
Mechanism of Action: Quillaja saponins modulate the immune system by stimulating the production of both Th1 (cell-mediated) and Th2 (humoral) immune responses.[4][15] The mechanism is believed to involve the formation of a Schiff base between the aldehyde group on the saponin's triterpene core and free amino groups on the surface of immune cells.[14][16] This interaction facilitates:
-
Enhanced Antigen Presentation: Saponins can form cage-like structures known as immunostimulating complexes (ISCOMs) with cholesterol and phospholipids, which incorporate the antigen and facilitate its uptake by antigen-presenting cells (APCs) like dendritic cells.[4][10][17]
-
Activation of T-Cells: They stimulate the proliferation of cytotoxic T-lymphocytes (CTLs), which is crucial for clearing virally infected cells and tumor cells.[14][16] The lipophilic acyl side chain found in saponins like QS-21 is critical for this CTL stimulation.[14][16]
-
Cytokine Production: They induce the production of a range of cytokines that steer the immune response. QS-21 has been shown to promote a robust Th1 response, characterized by cytokines like IFN-γ and IL-2, alongside a strong Th2 response that enhances antibody production.[4][16]
The purified fraction QS-21 has been evaluated in over 80 clinical studies for vaccines against infectious diseases like malaria and hepatitis, as well as in cancer immunotherapy.[14]
Antiviral Activity
Aqueous extracts of Quillaja saponaria demonstrate broad-spectrum antiviral activity against a variety of enveloped and non-enveloped viruses.[18][19] Studies have confirmed its efficacy against herpes simplex virus (HSV-1), varicella-zoster virus, human immunodeficiency virus (HIV-1, HIV-2), reovirus, and human norovirus surrogates.[18][19][20]
Mechanism of Action: The antiviral effects are exerted through a multi-pronged approach, primarily by interfering with the initial stages of viral infection rather than direct virucidal action at low concentrations.[18][19]
-
Disruption of Viral Particles: At higher concentrations, the detergent-like properties of saponins can disrupt the lipid envelopes and capsid proteins of viruses.[19][21]
-
Inhibition of Viral Attachment: At lower, non-cytotoxic concentrations, saponins interact with host cell membranes.[21][22] This is thought to "cover" the host cells, blocking viral binding sites and preventing the virus from attaching and entering the cell.[21][22] This protective effect can persist for several hours even after the extract is removed.[18][19]
This mechanism makes Quillaja extracts a candidate for developing prophylactic agents to prevent viral infections.[19]
Anti-inflammatory Activity
Quillaja saponaria has been used in Chilean folk medicine as an anti-inflammatory agent.[1][2] Scientific studies have validated this traditional use, demonstrating that aqueous extracts and the purified aglycone, this compound, possess significant anti-inflammatory properties.[1][5] The activity is dose-dependent and has been shown to be effective in animal models of acute inflammation.[1][2]
Mechanism of Action: The primary mechanism appears to be the inhibition of the cyclooxygenase (COX) enzyme pathway.[1] By inhibiting COX, the saponins reduce the synthesis of prostaglandins, which are key mediators in the inflammatory process.[1] This effect is particularly noted in the later phases of the inflammatory response.[1] The aldehyde and carboxyl groups on the this compound structure are considered important for this activity.[5]
Cytotoxic Activity
Quillaja saponins exhibit cytotoxic effects against various cell lines, a property linked to their interaction with membrane cholesterol.[23][24] This interaction can lead to the formation of pores in the cell membrane, increasing its permeability and ultimately causing cell death.[11][12]
Mechanism of Action: The cytotoxicity of saponins is strongly correlated with the cholesterol content of the cell membrane; cells with higher cholesterol levels are more susceptible.[23] Studies comparing normal and tumor lung cell lines found that the saponin extracts were more toxic to the normal cells, which had a higher cholesterol content.[23] However, by formulating saponins into nanoparticles with cholesterol, their toxicity to normal cells can be significantly reduced while retaining or enhancing their cytotoxic effect on leukemia cell lines, thereby increasing the therapeutic index.[24] Fractions containing an acyl side chain (like QS-21) are generally more lytic and cytotoxic.[24]
Quantitative Data Summary
The biological activities of Quillaja saponaria extracts are concentration-dependent. The following tables summarize key quantitative findings from various studies.
Table 1: Anti-inflammatory Activity of Quillaja saponaria Extract
| Model | Extract/Compound | Dose | Effect | Reference |
|---|---|---|---|---|
| Carrageenan-induced paw edema (mice) | Aqueous Extract | 20 mg/kg | 38.59% edema inhibition | [1][2] |
| Carrageenan-induced paw edema (mice) | Aqueous Extract | 20 mg/kg | 40% edema inhibition at 4th hour | [1] |
| TPA-induced ear edema (mice) | This compound | 0.5 mg/ear | Strong inhibition | [5][25] |
| Arachidonic Acid-induced ear edema (mice) | this compound | 0.5 mg/ear | Strong inhibition |[5][25] |
Table 2: Antiviral Activity of Quillaja saponaria Extract
| Virus | Cell Line | Extract Concentration | Effect | Reference |
|---|---|---|---|---|
| HIV-1, HIV-2 | Various | 0.1 µg/mL | Blocks virus attachment and infection | [18][19] |
| Vaccinia, HSV-1, VZV, Reovirus | Various | 0.1 mg/mL | 50% reduction in virus infectivity (ED50) | [19] |
| Feline Calicivirus (FCV-F9) | CRFK | 1:5 diluted extract | 2.74 log PFU/mL reduction after 2h | [20] |
| Tulane Virus (TV) | LLC-MK2 | 1:1 diluted extract | Undetectable after 3h at 37 °C | [20] |
| Rotavirus (RRV) | MA104 | 0.01 mg/mL | 35-fold reduction in infectivity |[26] |
Table 3: Cytotoxicity of Quillaja saponaria Extracts
| Cell Line | Extract/Fraction | Parameter | Value | Reference |
|---|---|---|---|---|
| Various human cell lines | Aqueous Extract | Non-cytotoxic concentration | Up to 100 µg/mL | [18][19] |
| MA104 (monkey kidney) | Aqueous Extract | CCIC50 | > 0.01 mg/mL | [26] |
| MRC-5 (normal lung) | "SuperSap" Saponin Mix | IC50 | < 50 µg/mL | [23] |
| A-549 (tumor lung) | "SuperSap" Saponin Mix | IC50 | < 50 µg/mL | [23] |
| SHK-1 (fish cell line) | Various Extracts | CC50 | Varies by product purification | [27] |
| U937 (leukemia) | KGI (nanoparticle saponin) | IC50 | 0.3 µg/mL |[24] |
Experimental Protocols & Methodologies
Aqueous Saponin Extraction (Cold Maceration)
This method is used to prepare a crude aqueous extract for initial biological screening.
-
Material Preparation: The inner bark or wood of Quillaja saponaria is milled into a fine powder.[6]
-
Maceration: The powdered plant material is soaked in distilled water at a specified ratio (e.g., 1:10 w/v).[1]
-
Extraction: The mixture is left to stand for a period (e.g., 24-48 hours) at room temperature with occasional agitation.[1]
-
Filtration: The extract is filtered through cheesecloth and then through filter paper (e.g., Whatman No. 1) to remove solid debris.[7]
-
Concentration/Drying: The filtrate is concentrated under reduced pressure using a rotary evaporator or freeze-dried (lyophilized) to obtain a solid powder.[7]
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[1][2]
-
Animal Acclimatization: Swiss albino mice (18-20 g) are acclimatized to laboratory conditions for one week.
-
Grouping: Animals are divided into groups: control (vehicle), standard drug (e.g., Indomethacin 10 mg/kg), and test groups (e.g., Quillaja extract at 10, 20 mg/kg).
-
Drug Administration: The test extract or standard drug is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Plaque Reduction Assay
This in vitro assay quantifies the effect of a compound on the ability of a virus to infect cells and produce viral plaques.[26]
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., MA104 cells for rotavirus) is prepared in 6-well plates.
-
Virus Preparation: A known titer of the virus is prepared.
-
Treatment: In one variation (to test for blocking attachment), the cell monolayer is pre-treated with various concentrations of the Quillaja extract for a set time (e.g., 1 hour) before the virus is added.
-
Infection: The cell monolayers are infected with the virus (e.g., at a multiplicity of infection to yield 50-100 plaques/well) for an adsorption period (e.g., 1 hour at 37°C).
-
Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing the test extract at the desired concentrations.
-
Incubation: Plates are incubated for a period sufficient for plaques to form (e.g., 3-7 days).
-
Staining and Counting: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). Plaques are counted, and the percentage reduction is calculated relative to the untreated virus control.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[23]
-
Cell Seeding: Cells (e.g., A-549 or MRC-5) are seeded into a 96-well plate at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Quillaja extract. A control group receives only the vehicle.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: Cell viability is expressed as a percentage relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathways and Visualized Mechanisms
References
- 1. Evaluation of the anti-inflammatory activities of Quillaja saponaria Mol. saponin extract in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-inflammatory activities of Quillaja saponaria Mol. saponin extract in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mibeneficials.com [mibeneficials.com]
- 4. Saponins from Quillaja saponaria and Quillaja brasiliensis: Particular Chemical Characteristics and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. hielscher.com [hielscher.com]
- 7. FAO Knowledge Repository [openknowledge.fao.org]
- 8. scielo.br [scielo.br]
- 9. Application of Quillaja saponaria extracts as oral adjuvants for plant-made vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Potentials of saponins-based adjuvants for nasal vaccines [frontiersin.org]
- 11. Frontiers | Methods of saponin purification from Quillaja sp. for vaccine adjuvant production [frontiersin.org]
- 12. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Natural and synthetic saponin adjuvant QS-21 for vaccines against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cas.zju.edu.cn [cas.zju.edu.cn]
- 17. Adjuvant effects of saponins on animal immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiviral activity obtained from aqueous extracts of the Chilean soapbark tree (Quillaja saponaria Molina) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. microbiologyresearch.org [microbiologyresearch.org]
- 20. Antiviral Effects of Quillaja saponaria Extracts Against Human Noroviral Surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 23. mdpi.com [mdpi.com]
- 24. Nanoparticulate Quillaja saponin induces apoptosis in human leukemia cell lines with a high therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Characterization of in vivo anti-rotavirus activities of saponin extracts from Quillaja Saponaria Molina - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Quillaic Acid: An Immunologist's Guide to a Potent Saponin Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quillaic acid, a pentacyclic triterpenoid, forms the aglycone core of a significant class of immunostimulatory saponins, most notably those derived from the bark of the Chilean soapbark tree, Quillaja saponaria. These saponins, particularly the well-characterized QS-21, are renowned for their potent adjuvant properties, capable of enhancing both cellular and humoral immune responses to a wide range of antigens. This technical guide provides an in-depth review of the immunological effects of this compound-containing saponins, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Immunomodulatory Properties of this compound-Containing Saponins
This compound-based adjuvants have been demonstrated to be powerful tools in vaccine development, capable of augmenting immune responses to otherwise weakly immunogenic antigens. Their mechanism of action is multifaceted, involving the activation of innate immune cells, promotion of a balanced T helper (Th) cell response, and enhancement of antibody production.
Data Presentation: Quantitative Analysis of Immune Responses
The following tables summarize quantitative data from preclinical studies investigating the immunological effects of this compound-containing saponins and their derivatives.
Table 1: Antigen-Specific Antibody Titers in Mice
| Adjuvant | Antigen | IgG Titer (Endpoint Titer) | IgG1 Titer (Endpoint Titer) | IgG2b Titer (Endpoint Titer) | Reference |
| Synthetic QS-21 Analogue (20 µg) | Ovalbumin (OVA) | ~100,000 | ~80,000 | ~40,000 | [1] |
| No Adjuvant | Ovalbumin (OVA) | <1,000 | <1,000 | <1,000 | [1] |
Note: Titers are approximate values derived from graphical data and are intended for comparative purposes.
Table 2: Cytokine Profile in Mice Following Saponin Adjuvant Administration
| Adjuvant | Cytokine | Concentration (pg/mL) | Time Point | Reference |
| Saponin (from Quillaja saponaria) | IL-2 | Increased vs. Control | 48 hours | [2] |
| Saponin (from Quillaja saponaria) | IL-4 | Increased vs. Control | 48 hours | [2] |
| Saponin (from Quillaja saponaria) | IL-6 | Increased vs. Control | 48 hours | [2] |
| Saponin (from Quillaja saponaria) | IFN-γ | Increased vs. Control | 48 hours | [1] |
| Saponin (from Quillaja saponaria) | TNF-α | Increased vs. Control | 48 hours | [1] |
| Saponin (from Quillaja saponaria) | IL-10 | Increased vs. Control | 96 hours | [2] |
| Saponin (from Quillaja saponaria) | IL-17 | Increased vs. Control | 48 hours | [2] |
Note: This table reflects qualitative increases in cytokine levels as specific concentrations were not uniformly reported in a comparable format across studies.
Key Signaling Pathways
This compound-containing saponins, particularly QS-21, trigger a cascade of intracellular signaling events that orchestrate the subsequent adaptive immune response. Two of the most critical pathways are the activation of the NLRP3 inflammasome and the differentiation of T helper cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound-containing saponins.
In Vivo Mouse Immunization and Analysis of Immune Response
This protocol outlines a general procedure for assessing the adjuvant activity of this compound-containing saponins in a mouse model.[1]
Materials:
-
6-8 week old female C57BL/6J mice
-
Antigen (e.g., Ovalbumin (OVA), 20 µg per mouse)
-
This compound-based adjuvant (e.g., QS-21, 5-50 µg per mouse)
-
Phosphate Buffered Saline (PBS)
-
Syringes and needles for subcutaneous injection
-
ELISA plates and reagents for antibody titer determination
Procedure:
-
Vaccine Formulation: Prepare the vaccine formulation by mixing the antigen and adjuvant in sterile PBS to a final volume of 100 µL per mouse. A control group should receive the antigen in PBS without adjuvant.
-
Immunization: Anesthetize the mice and administer the vaccine formulation via subcutaneous injection on days 0, 7, and 14. A booster immunization is typically given on day 65.
-
Serum Collection: Collect blood samples from the mice at various time points (e.g., day 72) to assess the antibody response. Allow the blood to clot and centrifuge to separate the serum.
-
Antibody Titer Determination (ELISA): a. Coat 96-well ELISA plates with the antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C. b. Wash the plates with PBS containing 0.05% Tween 20 (PBST). c. Block the plates with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. d. Serially dilute the mouse sera in blocking buffer and add to the plates. Incubate for 1-2 hours at room temperature. e. Wash the plates with PBST. f. Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG, IgG1, or IgG2a/b and incubate for 1 hour at room temperature. g. Wash the plates with PBST. h. Add a TMB substrate solution and incubate until a color change is observed. i. Stop the reaction with a stop solution (e.g., 2N H₂SO₄). j. Read the absorbance at 450 nm using a microplate reader. The endpoint titer is defined as the reciprocal of the highest dilution that gives an absorbance value above the background.
In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of murine BMDCs and their subsequent stimulation with a this compound-based adjuvant.
Materials:
-
Bone marrow cells from the femurs and tibias of mice
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (e.g., 20 ng/mL)
-
This compound-based adjuvant (e.g., QS-21)
-
ELISA kits for cytokine measurement (e.g., IL-1β, IL-6, TNF-α)
Procedure:
-
BMDC Generation: a. Harvest bone marrow cells from the femurs and tibias of mice under sterile conditions. b. Lyse red blood cells using an ACK lysis buffer. c. Wash the cells and resuspend them in complete RPMI-1640 medium. d. Culture the cells in the presence of GM-CSF for 7-9 days. Replace the medium every 2-3 days. e. On the day of the experiment, harvest the non-adherent and loosely adherent cells, which are enriched for BMDCs.
-
BMDC Stimulation: a. Plate the BMDCs in a 96-well plate at a density of 1 x 10⁵ cells/well. b. Stimulate the cells with various concentrations of the this compound-based adjuvant for a specified time (e.g., 24 hours).
-
Cytokine Analysis: a. Collect the cell culture supernatants. b. Measure the concentration of cytokines of interest using commercially available ELISA kits according to the manufacturer's instructions.
Preparation of Immune-Stimulating Complexes (ISCOMs)
ISCOMs are cage-like nanoparticles that can incorporate antigens and serve as a potent delivery system. This protocol provides a method for their preparation.
Materials:
-
This compound-containing saponin (e.g., Quil-A or purified QS-21)
-
Cholesterol
-
Phosphatidylcholine
-
Antigen (optional, for antigen-containing ISCOMs)
-
Dialysis membrane (10-14 kDa MWCO)
-
Detergent (e.g., octylglucoside)
Procedure:
-
Solubilization: Solubilize the cholesterol and phosphatidylcholine in a detergent solution.
-
Mixing: Add the this compound-containing saponin and the antigen (if applicable) to the lipid-detergent mixture.
-
Dialysis: Dialyze the mixture against a suitable buffer (e.g., PBS) for 48-72 hours with several buffer changes to remove the detergent.
-
Characterization: Characterize the resulting ISCOMs for size, morphology (by electron microscopy), and antigen incorporation (if applicable).
Conclusion
This compound and its saponin derivatives, particularly QS-21, represent a class of highly effective vaccine adjuvants with a well-documented ability to enhance both humoral and cellular immunity. Their mechanism of action, involving the activation of the NLRP3 inflammasome and the promotion of a balanced Th1/Th2 response, makes them attractive candidates for a wide range of vaccine applications, from infectious diseases to cancer immunotherapy. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate and harness the potent immunomodulatory properties of these fascinating natural compounds. As research continues to unravel the intricate details of their interaction with the immune system, the potential for designing even more effective and safer saponin-based adjuvants remains a promising frontier in vaccinology.
References
- 1. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Recruitment and Cytokines in Skin Mice Sensitized with the Vaccine Adjuvants: Saponin, Incomplete Freund’s Adjuvant, and Monophosphoryl Lipid A - PMC [pmc.ncbi.nlm.nih.gov]
Quillaic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quillaic acid, a pentacyclic triterpenoid sapogenin, is the principal aglycone of the vast array of saponins found in the bark of the soapbark tree, Quillaja saponaria Molina. Historically utilized for its surfactant properties, recent scientific inquiry has unveiled a spectrum of potent biological activities, positioning this compound as a molecule of significant interest in pharmaceutical research and development. This guide provides an in-depth exploration of the discovery, history, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, purification, and key biological assays are presented, alongside a comprehensive summary of quantitative data. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory and cytotoxic effects through detailed signaling pathway diagrams.
Discovery and History
The journey to understanding this compound is intrinsically linked to the study of Quillaja saponaria, a tree native to Chile whose bark has been used for centuries for its cleansing properties. The first report of the isolation of a saponin from Quillaja bark dates back to 1887. However, the complex nature of these glycosidic compounds presented a formidable challenge to structural elucidation for nearly a century.
A pivotal breakthrough occurred in 1986 when Japanese researchers Ryuichi Higuchi and his colleagues published their work on the structure of two deacetylated saponins from Q. saponaria bark.[1][2][3] Through meticulous chemical degradation and spectroscopic analysis, they successfully characterized the core triterpenoid structure, which they identified as this compound. This seminal work laid the foundation for the subsequent isolation and characterization of a diverse family of over 100 different saponins from Quillaja, all sharing the this compound backbone.[4]
This compound is distinguished as a triterpenoid of the oleanane series, featuring a characteristic aldehyde group at the C-4 position, a hydroxyl group at C-16, and a carboxylic acid at C-28.[2][4] This unique structural arrangement is believed to be a key contributor to its diverse biological activities.
In recent years, research has increasingly focused on the pharmacological potential of this compound, particularly its role as the aglycone of QS-21, a potent vaccine adjuvant.[5] The growing demand for QS-21 has spurred efforts to develop efficient methods for the isolation of this compound from natural sources, as well as total chemical synthesis strategies.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₀H₄₆O₅ | [5] |
| Molar Mass | 486.68 g/mol | [5] |
| Melting Point | 294 °C | [5] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol, ethanol, and DMSO. | [5] |
| CAS Number | 631-01-6 | [5] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with anti-inflammatory, analgesic, and cytotoxic properties being the most extensively studied.
Anti-inflammatory and Analgesic Activity
This compound has demonstrated significant anti-inflammatory and analgesic effects in various preclinical models.
| Assay | Model | Test Substance | Dose/Concentration | Effect | Reference(s) |
| Antihyperalgesic Activity | Hot Plate Test (CFA-induced muscle pain) | This compound | 30 mg/kg (i.p.) | 65.0% maximal effect at 24h; 53.4% at 7 days | [6] |
| Topical Anti-inflammatory Activity | Mouse Ear Edema (TPA-induced) | This compound | 1 mg/ear | Significant inhibition of edema | [7] |
| Topical Anti-inflammatory Activity | Mouse Ear Edema (Arachidonic Acid-induced) | This compound | 1 mg/ear | Significant inhibition of edema | [7] |
Cytotoxic Activity
This compound has shown promising cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| HCT116 | Colon Carcinoma | > 10 | [8] |
| BEL7402 | Hepatocellular Carcinoma | > 10 | [8] |
| HepG2 | Hepatocellular Carcinoma | > 10 | [8] |
| SW620 | Colorectal Adenocarcinoma | > 10 | [8] |
| MCF-7 | Breast Adenocarcinoma | > 10 | [8] |
Experimental Protocols
Isolation and Purification of this compound from Quillaja saponaria Bark
This protocol describes the acid hydrolysis of crude Quillaja saponins followed by the purification of this compound.
Workflow for this compound Isolation and Purification
Caption: Isolation and purification of this compound.
Methodology:
-
Aqueous Extraction of Saponins:
-
Mill the dried inner bark of Quillaja saponaria.
-
Extract the milled bark with hot water (approximately 70-80°C) to obtain a crude saponin extract.[9]
-
Concentrate the aqueous extract under reduced pressure.
-
-
Acid Hydrolysis:
-
To the concentrated saponin extract, add an equal volume of 4M hydrochloric acid (to achieve a final concentration of 2M HCl).
-
Reflux the mixture for 4-6 hours to hydrolyze the glycosidic bonds, liberating the aglycone (this compound).[3]
-
Allow the mixture to cool, during which the crude this compound will precipitate.
-
-
Isolation of Crude this compound:
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with distilled water until the filtrate is neutral to remove residual acid and sugars.
-
Dry the crude this compound.
-
-
Chromatographic Purification:
-
Dissolve the crude this compound in a suitable solvent (e.g., methanol).
-
Apply the dissolved sample to a silica gel column.
-
Elute the column with a solvent gradient (e.g., a mixture of chloroform and methanol, gradually increasing the polarity) to separate this compound from other impurities.[3]
-
Alternatively, reversed-phase chromatography (e.g., C18) can be employed for purification.[1]
-
Collect the fractions containing pure this compound, as determined by thin-layer chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.[8]
-
Mouse Ear Edema Assay (Topical Anti-inflammatory Activity)
This protocol describes the induction of ear edema in mice and the evaluation of the anti-inflammatory effect of topically applied this compound.
Workflow for Mouse Ear Edema Assay
Caption: Workflow of the mouse ear edema assay.
Methodology:
-
Animals:
-
Use male Swiss albino mice (20-25 g).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Treatment Groups:
-
Divide the mice into groups (n=6-8 per group):
-
Control group (vehicle + irritant)
-
Positive control group (known anti-inflammatory drug + irritant)
-
Test group(s) (this compound at different doses + irritant)
-
-
-
Procedure:
-
Thirty minutes before the induction of edema, topically apply the test substance (this compound dissolved in a suitable vehicle like acetone) or the reference drug to the inner and outer surfaces of the right ear. The left ear serves as a control.
-
Induce inflammation by applying an irritant, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or arachidonic acid, to the right ear of each mouse.[7][10]
-
After a specified period (e.g., 4-6 hours), euthanize the mice by cervical dislocation.
-
Cut a standard-sized circular section from both the treated and untreated ears using a biopsy punch.
-
Weigh the ear punches immediately.
-
-
Data Analysis:
-
The degree of edema is calculated as the difference in weight between the right (treated) and left (untreated) ear punches.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Molecular Mechanisms of Action
The biological activities of this compound are attributed to its modulation of key signaling pathways involved in inflammation and cell survival.
Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.
Inhibition of NF-κB and MAPK Pathways by this compound
Caption: this compound inhibits inflammation by blocking NF-κB and MAPK signaling.
Mechanism Description:
-
NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, releasing the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing their transcription. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the activation and nuclear translocation of NF-κB.[2]
-
MAPK Pathway: The MAPK cascade, consisting of kinases such as p38, JNK, and ERK, is another critical pathway in the inflammatory response. Upon activation by upstream kinases, these MAPKs phosphorylate various transcription factors that also contribute to the expression of inflammatory mediators. Evidence suggests that this compound can inhibit the phosphorylation of p38, JNK, and ERK, thus dampening the inflammatory response.[2]
Conclusion
This compound, the aglycone core of Quillaja saponaria saponins, has emerged from its historical context as a simple surfactant to a molecule of significant pharmacological interest. Its well-characterized anti-inflammatory, analgesic, and cytotoxic properties, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling candidate for further investigation in drug discovery and development. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in this endeavor. As the demand for potent, naturally derived therapeutic agents continues to grow, this compound is poised to be a key player in the future of medicine.
References
- 1. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Studies of Complex Immunostimulants from Quillaja saponaria: Synthesis of the Potent Clinical Immunoadjuvant QS-21Aapi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Methods of saponin purification from Quillaja sp. for vaccine adjuvant production [frontiersin.org]
- 6. CA3188708A1 - Purified saponins and chromatographic process for purification of same - Google Patents [patents.google.com]
- 7. US5583112A - Saponin-antigen conjugates and the use thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mskcc.org [mskcc.org]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
Quillaic Acid (CAS 631-01-6): A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quillaic acid, a pentacyclic triterpenoid sapogenin with the CAS number 631-01-6, is a key bioactive compound derived from the bark of the Chilean soapbark tree, Quillaja saponaria Molina.[1][2] This in-depth technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. The document summarizes key quantitative data, details experimental protocols for assessing its biological effects, and visualizes its known signaling pathways.
Chemical and Physical Properties
This compound is the major aglycone of the saponins found in Quillaja saponaria.[3][4] Its chemical structure features a triterpenoid backbone.[1]
| Property | Value | Reference(s) |
| CAS Number | 631-01-6 | [5] |
| Molecular Formula | C₃₀H₄₆O₅ | [5] |
| Molecular Weight | 486.68 g/mol | [4] |
| IUPAC Name | (3β,4α,16α)-3,16-dihydroxy-23-oxo-olean-12-en-28-oic acid | [5] |
| Synonyms | Quillaja Sapogenin, Quillajic acid | [2] |
| Melting Point | 294°C | [2][4] |
| Solubility | Soluble in DMSO (≥ 41 mg/mL) and other organic solvents like DMF, ethanol, and acetone (slightly).[5] Insoluble in water. | [2][5] |
| Appearance | White to off-white solid | [2] |
| Source | Bark of Quillaja saponaria | [3][5] |
Biological Activities and Therapeutic Potential
This compound exhibits a diverse range of biological activities, making it a compound of significant interest for pharmaceutical research.
Anti-inflammatory Activity
This compound has demonstrated potent topical anti-inflammatory properties.[3][6][7] Studies suggest that its mechanism of action may involve the inhibition of key inflammatory mediators.[1] It is effective in reducing edema induced by both arachidonic acid (AA) and 12-O-tetradecanoylphorbol-13-acetate (TPA).[5] The aldehyde and carboxyl groups in its structure are believed to be important for its anti-inflammatory effects.[8]
| Assay | Effective Dose | Effect | Reference(s) |
| TPA-induced mouse ear edema | 1.6 mg/ear | Reduction of ear edema | [5] |
| Arachidonic acid-induced mouse ear edema | 0.7 mg/ear | Reduction of ear edema | [5] |
Antinociceptive (Analgesic) Activity
This compound has shown dose-dependent antinociceptive effects in thermal pain models.[4] This analgesic activity suggests its potential for development as a pain management agent.
| Assay | ED₅₀ (Effective Dose for 50% of subjects) | Reference(s) |
| Hot Plate Test (mice) | 20.7 mg/kg | [5] |
Anticancer Activity
This compound displays cytotoxic effects against various cancer cell lines, particularly gastric and colon cancer cells.[5][9] Its anticancer mechanism involves the induction of apoptosis (programmed cell death).[9]
| Cell Line | IC₅₀ (Half-maximal inhibitory concentration) | Reference(s) |
| SNU-1 (gastric cancer) | 13.6 µM | [5][9] |
| KATO III (gastric cancer) | 67 µM | [5][9] |
| HCT116 (colon cancer) | > 10 µM |
Vaccine Adjuvant Potential
Saponins derived from Quillaja saponaria, and by extension their aglycone this compound, are known for their immunomodulatory effects and are used as adjuvants in vaccines to enhance the immune response.[1][10] this compound has been shown to activate the NF-κB and IRF pathways, which are crucial for the initiation of an immune response.[10] This suggests its potential in the development of novel vaccine formulations.[10]
Signaling Pathways
The biological activities of this compound are mediated through its interaction with several key signaling pathways.
Apoptosis Pathway in Cancer Cells
This compound induces apoptosis in cancer cells through a mechanism that is suggested to involve the pro-apoptotic protein Bid. Furthermore, derivatives of this compound have been shown to induce apoptosis and cell cycle arrest by modulating the NF-κB and MAPK signaling pathways.
Caption: this compound may induce apoptosis by targeting the pro-apoptotic protein Bid.
NF-κB and MAPK Signaling in Cancer
Derivatives of this compound have been demonstrated to exert their antitumor effects by modulating the NF-κB and MAPK signaling pathways, leading to cell cycle arrest and apoptosis.
Caption: A derivative of this compound can induce cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to evaluate the biological activities of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Workflow:
References
- 1. TPA-induced mouse ear edema model [bio-protocol.org]
- 2. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple topical applications of arachidonic acid to mouse ears induce inflammatory and proliferative changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 9. cpi.vm.uni-freiburg.de [cpi.vm.uni-freiburg.de]
- 10. dol.inf.br [dol.inf.br]
A Technical Guide to Pentacyclic Triterpenoid Saponins: From Core Structure to Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of pentacyclic triterpenoid saponins, a diverse class of natural products with significant therapeutic potential. It covers their fundamental chemistry, biosynthesis, and classification, delves into their multifaceted biological activities, and outlines the experimental methodologies used for their study.
Core Concepts: Structure and Classification
Pentacyclic triterpenoid saponins are complex glycosidic compounds, meaning they consist of a non-sugar part (the aglycone or sapogenin) and one or more sugar chains (the glycone).[1][2] The aglycone is a 30-carbon skeleton, a triterpenoid, arranged in five rings.[3] This hydrophobic aglycone, combined with the hydrophilic sugar moieties, gives saponins an amphipathic nature, leading to their characteristic foaming properties in water.[4]
These compounds are synthesized in plants through the isoprenoid pathway, starting from the cyclization of 2,3-oxidosqualene.[1][5] This precursor can be cyclized into various skeletons, which form the basis for classification.[1] The primary classes of pentacyclic triterpenoid saponins are based on their aglycone structure:
-
Oleanane-type: One of the most common types, frequently studied for a wide range of pharmacological activities, including anti-inflammatory and cytotoxic effects.[6]
-
Ursane-type: Structurally similar to oleananes, these saponins also exhibit significant biological properties.[6]
-
Lupane-type: Characterized by a five-membered E-ring, this class includes compounds like betulinic acid, known for its anticancer and anti-HIV activity.[6][7]
The sugar chains are typically attached at the C-3 position of the aglycone, and sometimes at other positions like C-28.[2] The diversity in both the aglycone skeleton and the attached sugar units results in a vast number of different saponin structures.[4][8] Saponins can be classified as monodesmosidic (one sugar chain) or bidesmosidic (two sugar chains), a structural difference that significantly influences their biological activity.[9]
Biosynthesis of Pentacyclic Triterpenoid Saponins
The biosynthesis of these complex molecules is a multi-step process occurring in the plant's cytoplasm and endoplasmic reticulum. It begins with the universal precursors of isoprenoids and proceeds through several key stages.
References
- 1. Pentacyclic Triterpenoids from the Medicinal Herb, Centella asiatica (L.) Urban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iomcworld.com [iomcworld.com]
Quillaic Acid: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quillaic acid, a pentacyclic triterpenoid sapogenin derived from the bark of Quillaja saponaria, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This technical guide provides an in-depth overview of the mechanisms of action, experimental evidence, and methodologies used to characterize the anti-inflammatory effects of this compound. The primary mechanism of action appears to be the modulation of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. This document consolidates the available quantitative data, details common experimental protocols, and provides visual representations of the relevant biological pathways and workflows to support further research and development.
Introduction
This compound is the primary aglycone of the saponins found in Quillaja saponaria, a tree native to Chile.[1] Traditionally, extracts from this plant have been used in folk medicine for their purported anti-inflammatory and analgesic effects.[2] Modern scientific investigation has begun to validate these traditional uses, identifying this compound as a potent anti-inflammatory agent.[1][3] Its unique chemical structure allows for a range of biological activities, making it a compound of interest for the development of novel anti-inflammatory therapeutics.[4] This guide aims to provide a comprehensive technical resource on the anti-inflammatory properties of this compound.
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with major signaling pathways that regulate the expression of pro-inflammatory genes.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes such as COX-2 and iNOS.[5][6] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[7][8][9] This allows NF-κB to translocate to the nucleus and initiate gene transcription.[6] this compound is suggested to inhibit this pathway, likely by preventing the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[4]
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, ERK, and JNK, is another critical regulator of inflammation.[4][10] This pathway is activated by various extracellular stimuli and plays a crucial role in the production of inflammatory mediators.[11][12] Studies on this compound derivatives have shown an ability to down-regulate the phosphorylation of p38, ERK, and JNK in cancer cell lines, a mechanism that is highly relevant to its anti-inflammatory action.[4] By inhibiting the phosphorylation of these key kinases, this compound can effectively suppress the downstream inflammatory response.
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound has been quantified in several preclinical models. While specific IC50 values for the inhibition of inflammatory cytokines and enzymes by this compound are not widely reported in the public literature, its potent activity is evident from in vivo studies.
In Vivo Anti-Inflammatory Activity
| Model | Species | Administration | Dose | Outcome | Reference |
| Carrageenan-induced Paw Edema | Mice | Intraperitoneal | 20 mg/kg | 40% inhibition of paw edema at 4 hours | [4] |
| TPA-induced Ear Edema | Mice | Topical | 1 mg/ear | Significant inhibition of edema | [1] |
| Arachidonic Acid-induced Ear Edema | Mice | Topical | 1 mg/ear | Significant inhibition of edema, exceeding nimesulide efficacy | [1][3] |
| CFA-induced Muscle Pain | Mice | Intraperitoneal | 30 mg/kg | 65.0% maximal antihyperalgesic effect at 24 hours | [2][13] |
In Vitro Activity (Cytotoxicity)
The following data on cytotoxicity in cancer cell lines can provide a reference for concentration ranges in future in vitro anti-inflammatory assays.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HCT116 | Colon Carcinoma | > 10 | [4] |
| SNU1 | Gastric Carcinoma | 13.6 | [3][14] |
| KATO III | Gastric Carcinoma | 67 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of compounds like this compound.
In Vivo Model: Carrageenan-Induced Paw Edema
This is a widely used model for acute inflammation.
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
Male Swiss albino mice or Sprague-Dawley rats (18-25 g).
-
This compound.
-
Vehicle (e.g., sterile distilled water, saline with a solubilizing agent).
-
Positive control: Indomethacin (5-10 mg/kg).
-
1% (w/v) Lambda Carrageenan suspension in normal saline.
-
Plethysmometer.
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment, with ad libitum access to food and water. Fast animals overnight before the experiment.
-
Grouping: Divide animals into groups (n=5-8 per group): Vehicle Control, Positive Control (Indomethacin), and this compound treatment groups (at least 3 doses, e.g., 5, 10, 20 mg/kg).
-
Compound Administration: Administer this compound or vehicle intraperitoneally 30-60 minutes before the carrageenan injection.[15][16]
-
Inflammation Induction: Induce acute inflammation by injecting 0.1 ml of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.[4][15]
-
Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at hourly intervals for up to 5 hours post-injection.[15][16]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Model: LPS-Stimulated Macrophages
This model is used to assess the direct effects of a compound on inflammatory responses in immune cells.
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete medium: DMEM with 10% FBS and 1% penicillin-streptomycin.
-
This compound (stock solution in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Reagents for assays: Griess reagent (for NO), ELISA kits (for TNF-α, IL-6), antibodies for Western blot (iNOS, COX-2, p-p38, p-IκBα).
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete medium at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells into appropriate plates (e.g., 96-well for viability/Griess, 24-well for ELISA, 6-well for Western blot) at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.[17][18]
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL - 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine/NO measurement, or shorter times like 30-60 minutes for phosphorylation studies).[17][19]
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure the levels of secreted NO, TNF-α, and IL-6.
-
Cell Lysate: Lyse the remaining cells to extract protein for Western blot analysis of intracellular inflammatory proteins.
-
-
Assays:
-
Nitric Oxide (NO) Assay: Mix supernatant with Griess reagent and measure absorbance at ~540 nm.
-
ELISA: Quantify TNF-α and IL-6 concentrations in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze the expression and phosphorylation status of target proteins (iNOS, COX-2, p38, IκBα) in the cell lysates.
-
-
Data Analysis: Normalize the data to the vehicle control and calculate the percentage inhibition of the inflammatory mediators at different concentrations of this compound.
Conclusion
This compound is a promising natural compound with potent anti-inflammatory properties, substantiated by both in vivo and in vitro evidence. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a strong rationale for its therapeutic potential. While further studies are required to elucidate specific molecular targets and to determine precise inhibitory concentrations (IC50 values) against key inflammatory mediators, the existing data strongly support its continued investigation as a lead compound for the development of novel anti-inflammatory drugs. The experimental protocols detailed in this guide provide a framework for the consistent and rigorous evaluation of this compound and its derivatives.
References
- 1. Topical anti-inflammatory activity of this compound from Quillaja saponaria Mol. and some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Inhibition of IKK Kinase Phosphorylation On the Cellular Defence System and HSP90 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitination in Signaling to and Activation of IKK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IKK-1 and IKK-2: cytokine-activated IkappaB kinases essential for NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Orally Efficacious Allosteric Inhibitors of TNFα via Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p38 MAPK contributes to CD54 expression and the enhancement of phagocytic activity during macrophage development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Quillaic Acid's Cytotoxic Onslaught: A Technical Guide to its Anti-Cancer Mechanisms
For Immediate Release
A Deep Dive into the Tumoricidal Potential of Quillaic Acid, a Natural Triterpenoid Saponin
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the cytotoxic effects of this compound and its derivatives on various cancer cell lines. Drawing from recent scientific literature, this document details the quantitative measures of its efficacy, outlines the experimental protocols used to ascertain its effects, and visualizes the intricate signaling pathways it modulates to induce cancer cell death.
Quantitative Analysis of Cytotoxicity
This compound, a natural triterpenoid, has demonstrated notable cytotoxic activity against a range of human cancer cell lines.[1][2] While its inherent anti-proliferative effects are significant, recent research has focused on synthetic derivatives to enhance its potency. One such derivative, referred to as Compound E, has shown markedly improved efficacy.[1][3]
The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, reveals the concentration required to inhibit 50% of cancer cell growth. While this compound itself shows IC50 values greater than 10 μM against several cancer cell lines, its derivative, Compound E, exhibits significantly lower and more potent IC50 values.[1][3] For instance, in the HCT116 human colorectal carcinoma cell line, Compound E has an IC50 of 2.46 ± 0.44 μM, making it approximately four times more effective than the parent this compound.[1][3] In studies on gastric cancer, this compound displayed IC50 values of 13.6 μM in SNU1 cells and 67 μM in KATO III cells.[4][5][6]
Below is a summary of the IC50 values for this compound and its derivatives across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| This compound | HCT116 | Colorectal Carcinoma | > 10[1][3] |
| This compound | SW620 | Colorectal Adenocarcinoma | > 10[1][3] |
| This compound | BEL7402 | Hepatocellular Carcinoma | > 10[1][3] |
| This compound | HepG2 | Hepatocellular Carcinoma | > 10[1][3] |
| This compound | MCF-7 | Breast Adenocarcinoma | > 10[1][3] |
| This compound | SNU1 | Gastric Carcinoma | 13.6[4][5][6] |
| This compound | KATO III | Gastric Carcinoma | 67[4][5][6] |
| Compound E | HCT116 | Colorectal Carcinoma | 2.46 ± 0.44[1][3] |
| Compound A2 | HCT116 | Colorectal Carcinoma | 3.04[1] |
| Compound B2 | HCT116 | Colorectal Carcinoma | 3.12[1] |
| Compound B2 | BEL7402 | Hepatocellular Carcinoma | 2.84[1] |
| Compound C3 | HCT116 | Colorectal Carcinoma | 3.11[2] |
Beyond direct cytotoxicity, this compound derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest. Treatment of HCT116 cells with Compound E led to a significant increase in the apoptotic rate, rising from 5.28% in untreated cells to 14.76% in treated cells.[1] Furthermore, this compound was observed to arrest the cell cycle in the G1 phase.[1][2] At a concentration of 30 μM, Compound E caused 81.2% of HCT116 cells to be arrested in the G1 phase, compared to 53.9% in the control group.[1][2]
Experimental Methodologies
The cytotoxic effects of this compound and its derivatives have been elucidated through a series of established in vitro assays. The following protocols are central to understanding its anti-cancer properties.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^5 cells per well and incubated for 24 hours to allow for adherence.[7]
-
Compound Treatment: The cells are then treated with varying concentrations of this compound or its derivatives and incubated for a further 48 hours.[1]
-
MTT Reagent Addition: Following incubation, the culture medium is replaced with a medium containing MTT reagent. The plates are incubated until formazan crystals form.[7]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[7]
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. It is employed to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.
-
Apoptosis Detection (Annexin V/PI Staining):
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.[4][5]
-
-
Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and then harvested.
-
Fixation and Staining: Cells are fixed, typically with ethanol, and then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Analysis: The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[1][2]
-
Western Blotting for Signaling Pathway Analysis
Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Cells are treated with the compound, and then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, phosphorylated IκB, ERK, p38, JNK), followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The signal from the secondary antibody is detected, typically using chemiluminescence, to visualize the protein bands.[1]
Signaling Pathways Modulated by this compound Derivatives
The cytotoxic effects of this compound derivatives, particularly Compound E, are mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. The two primary pathways implicated are the NF-κB and MAPK pathways.[1][3]
The NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of cellular processes, including inflammation, immunity, and cell survival.[1] In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Compound E has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB.[1] This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1][8] The MAPK family includes several key kinases, such as ERK (extracellular signal-regulated kinase), p38, and JNK (c-Jun N-terminal kinase).[1] Dysregulation of this pathway is a common feature of many cancers.[8] this compound derivatives have been found to modulate the MAPK pathway, leading to the induction of apoptosis. This is achieved, in part, by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1]
Conclusion
This compound and its synthesized derivatives represent a promising class of natural product-based anti-cancer agents. Their potent cytotoxic effects, demonstrated through low micromolar IC50 values and the induction of apoptosis and cell cycle arrest, are underpinned by their ability to modulate the critical NF-κB and MAPK signaling pathways. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of these compounds as potential cancer therapeutics. Further research is warranted to explore their in vivo efficacy and safety profiles.
References
- 1. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways [frontiersin.org]
- 3. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF- κ B and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation and molecular docking of QS-21 and this compound from Quillaja saponaria Molina as gastric cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxicity of Quillaja saponaria Saponins towards Lung Cells Is Higher for Cholesterol-Rich Cells [mdpi.com]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Quillaic Acid as a Saponin Aglycone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quillaic acid, a pentacyclic triterpenoid, is the principal aglycone (sapogenin) derived from the saponins of Quillaja saponaria Molina, the Chilean soapbark tree.[1][2] These saponins are renowned for their potent biological activities, which are significantly influenced by the structural characteristics of their this compound backbone.[1] This technical guide provides an in-depth exploration of the multifaceted role of this compound, focusing on its anticancer, anti-inflammatory, and immunoadjuvant properties. The guide details the experimental protocols used to elucidate these activities, presents quantitative data in a structured format, and visualizes the key signaling pathways modulated by this versatile molecule.
Chemical Structure and Properties
This compound is a triterpenoid belonging to the oleanane series.[3] Its structure is characterized by a five-ring carbon skeleton with hydroxyl groups at C-3 and C-16, a carboxylic acid at C-28, and a distinctive aldehyde group at C-23.[1] This unique arrangement of functional groups provides numerous sites for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced or novel biological activities.[3] The amphiphilic nature of the saponins from which it is derived, with the hydrophobic this compound core and hydrophilic sugar chains, is crucial for many of their biological functions, including their use as emulsifiers and adjuvants.[2]
Biological Activities and Therapeutic Potential
This compound and its saponin glycosides exhibit a broad spectrum of pharmacological effects, making them promising candidates for drug development.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[3] Its anticancer activity is often attributed to its ability to induce apoptosis and cell cycle arrest. Furthermore, synthetic derivatives of this compound have been shown to possess enhanced antiproliferative properties compared to the parent compound.[4]
Table 1: Anticancer Activity of this compound and Its Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HCT116, BEL7402, HepG2, SW620, MCF-7 | MTT | > 10 | [4] |
| Derivative A2 | HCT116 | MTT | 3.04 | [4] |
| Derivative B2 | HCT116 | MTT | 3.12 | [4] |
| Derivative B2 | BEL7402 | MTT | 2.84 | [4] |
| Derivative C3 | HCT116 | MTT | 3.11 | [4] |
| Derivative E | HCT116 | MTT | 2.46 ± 0.44 | [4] |
| QS-21 | SNU1 (gastric cancer) | MTS | 7.1 | [1] |
| This compound | SNU1 (gastric cancer) | MTS | 13.6 | [1] |
| QS-21 | KATO III (gastric cancer) | MTS | 7.4 | [1] |
| This compound | KATO III (gastric cancer) | MTS | 67 | [1] |
Anti-inflammatory Activity
This compound exhibits potent topical anti-inflammatory effects, which have been demonstrated in various animal models of inflammation.[5][6] The mechanism of its anti-inflammatory action is linked to the modulation of key inflammatory pathways. The aldehyde and carboxyl groups on the this compound structure are thought to be important for this activity.[5][6]
Table 2: Anti-inflammatory Activity of this compound and Its Derivatives
| Compound | Model | Dose (µmol/ear) | Inhibition of Edema (%) | Reference |
| This compound | TPA-induced ear edema | 0.2 | 78 | [5] |
| This compound | Arachidonic acid-induced ear edema | 0.2 | 62 | [5] |
| This compound Methyl Ester | TPA-induced ear edema | 0.2 | 45 | [5] |
| This compound Methyl Ester | Arachidonic acid-induced ear edema | 0.2 | 30 | [5] |
| Hydrazone Derivative 8 | TPA-induced ear edema | 0.2 | 75 | [5] |
| This compound Saponin Extract | Carrageenan-induced paw edema | 20 mg/kg | 38.59 | [7][8] |
| Indomethacin (Reference) | Carrageenan-induced paw edema | 10 mg/kg | 55 | [7][8] |
Immunoadjuvant Activity
Saponins containing this compound, most notably QS-21, are powerful immunoadjuvants used in human and veterinary vaccines.[9][10] They enhance both humoral (antibody-based) and cell-mediated (T-cell-based) immune responses to co-administered antigens.[4][11] This adjuvant effect is critical for the development of effective vaccines against intracellular pathogens and for therapeutic cancer vaccines.[10] The mechanism of action involves the stimulation of antigen-presenting cells (APCs) and the induction of a balanced Th1/Th2 immune response, leading to the production of cytokines such as IL-2 and IFN-γ.[9][10]
Table 3: Immunoadjuvant Effects of this compound-Containing Saponins
| Adjuvant | Antigen | Model | Effect | Reference |
| QS-21 | rHIV-1 envelope protein | BALB/c mice | Significantly higher antibody titers compared to alum alone | [4] |
| QS-21 | rHIV-1 envelope protein | BALB/c mice | Increased antigen-specific T-cell proliferation | [4] |
| QS-21 | Ovalbumin | Mice | Enhanced production of IgG1 and IgG2a antibodies | [10] |
| QS-21 | Various | In vitro/In vivo | Stimulates Th1 cytokines (IL-2, IFN-γ) and CTL responses | [9][10] |
Signaling Pathways Modulated by this compound
This compound and its derivatives exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound derivatives have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory and anticancer effects.
Caption: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The three main subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases through a phosphorylation cascade can lead to diverse cellular responses. This compound derivatives have been shown to modulate the MAPK pathway, contributing to their anticancer effects by inducing apoptosis.
Caption: Modulation of the MAPK signaling pathway by this compound.
Immunoadjuvant Mechanism
The adjuvant activity of this compound-containing saponins is complex and involves multiple interactions with the immune system. A key aspect is their ability to facilitate the uptake of antigens by APCs, such as dendritic cells (DCs). This leads to enhanced antigen presentation to T-cells, triggering a robust adaptive immune response.
Caption: Immunoadjuvant mechanism of this compound-containing saponins.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound and its derivatives.
Isolation and Purification of this compound
-
Extraction: The bark or wood of Quillaja saponaria is milled and subjected to aqueous extraction to obtain a crude saponin mixture.[12]
-
Acid Hydrolysis: The crude saponin extract is subjected to acid hydrolysis, typically using an acid such as HCl in an alcoholic solvent, to cleave the glycosidic bonds and release the aglycone, this compound.[13]
-
Purification: The resulting hydrolysate is then purified to isolate this compound. This often involves chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization.[14]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 1-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[15]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Cell Treatment: Cells are treated with the test compound to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).[16] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis. Their activity can be measured using colorimetric or fluorometric assays.
-
Cell Lysis: Treated and untreated cells are lysed to release intracellular contents.
-
Substrate Addition: A specific caspase substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore is added to the cell lysate.
-
Incubation: The mixture is incubated to allow the active caspases to cleave the substrate.
-
Detection: The release of the chromophore or fluorophore is measured using a microplate reader. The amount of color or fluorescence is proportional to the caspase activity.
Topical Anti-inflammatory Activity (Mouse Ear Edema Assay)
This in vivo assay evaluates the ability of a compound to reduce inflammation.[5]
-
Induction of Inflammation: A pro-inflammatory agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or arachidonic acid (AA), is applied to the ear of a mouse to induce edema.[5]
-
Compound Application: The test compound (this compound or its derivative) is applied topically to the ear before or after the inflammatory stimulus.
-
Measurement of Edema: After a specific time, the thickness of the ear is measured using a micrometer, or a biopsy is taken and weighed.[5]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the swelling in the treated group to that in the control group.
Conclusion
This compound, as the aglycone core of Quillaja saponaria saponins, is a molecule of significant scientific and therapeutic interest. Its diverse biological activities, including anticancer, anti-inflammatory, and immunoadjuvant effects, are underpinned by its ability to modulate critical cellular signaling pathways. The availability of detailed experimental protocols and the growing body of quantitative data are paving the way for the rational design of novel this compound derivatives with improved efficacy and safety profiles. This technical guide provides a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable natural product. Further research into the precise molecular targets and structure-activity relationships of this compound will undoubtedly unlock new avenues for the development of innovative therapies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Saponins from Quillaja saponaria and Quillaja brasiliensis: Particular Chemical Characteristics and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saponin adjuvant enhancement of antigen-specific immune responses to an experimental HIV-1 vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the anti-inflammatory activities of Quillaja saponaria Mol. saponin extract in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the anti-inflammatory activities of Quillaja saponaria Mol. saponin extract in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leaf Saponins of Quillaja brasiliensis as Powerful Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cas.zju.edu.cn [cas.zju.edu.cn]
- 11. Adjuvant effects of saponins on animal immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hielscher.com [hielscher.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of this compound through Sustainable C–H Bond Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Biosynthesis of Quillaic Acid: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Quillaic acid, a pentacyclic triterpenoid saponin, is the aglycone core of the potent immunostimulatory saponins, notably QS-21, extracted from the Chilean soapbark tree, Quillaja saponaria. The complex structure and significant adjuvant activity of this compound-based saponins have made them crucial components in modern vaccine development. Understanding the intricate biosynthetic pathway of this compound in plants is paramount for ensuring a sustainable supply through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, intermediates, and regulatory networks. It includes a summary of available quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the biosynthetic and signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
Triterpenoid saponins are a diverse class of plant secondary metabolites with a wide range of biological activities. Among these, the saponins derived from Quillaja saponaria are of particular interest due to their exceptional ability to enhance immune responses to co-administered antigens. The central scaffold of these adjuvants is this compound, a triterpenoid sapogenin characterized by an oleanane skeleton with hydroxylations at C-3, C-16, and an aldehyde or carboxyl group at C-23, and a carboxylic acid at C-28. The biosynthesis of this compound is a multi-step process that begins with the cyclization of a linear isoprenoid precursor and involves a series of specific oxidation and glycosylation reactions. This guide will systematically dissect this pathway, providing the technical details necessary for its study and manipulation.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a specialized branch of the well-characterized triterpenoid saponin pathway. It originates from the cytosolic mevalonate (MVA) pathway, which provides the universal isoprene building blocks. The core of the pathway can be divided into three main stages: the formation of the triterpenoid backbone, a series of oxidative modifications, and subsequent glycosylations to form the final saponin structures.
Formation of the β-Amyrin Skeleton
The biosynthesis commences with the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, which is then epoxidized to 2,3-oxidosqualene. The first committed step in this compound biosynthesis is the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by the enzyme β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC).[1]
Oxidative Modifications of β-Amyrin
Following its formation, the β-amyrin backbone undergoes a series of regio- and stereospecific oxidations catalyzed by cytochrome P450 monooxygenases (P450s). These modifications are crucial for the biological activity of the resulting saponins. While the exact sequence of oxidation events is still under investigation, the key modifications leading to this compound involve oxidations at the C-16, C-23, and C-28 positions of the β-amyrin skeleton.[2]
Recent studies have identified specific P450 enzymes from the CYP716 and CYP72 families as being involved in these oxidative steps. For instance, members of the CYP716A subfamily are known to be multifunctional oxidases capable of catalyzing the three-step oxidation of the C-28 methyl group to a carboxylic acid, a common feature in many triterpenoids.[3] The formation of this compound specifically involves hydroxylation at C-16 and oxidation of the C-23 methyl group to an aldehyde, and the C-28 methyl group to a carboxylic acid. The precise enzymes from Quillaja saponaria responsible for the C-16 hydroxylation and C-23 oxidation are subjects of ongoing research.
The proposed intermediates in the oxidation of β-amyrin to this compound include:
-
Erythrodiol (olean-12-ene-3β,28-diol)
-
Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid)
-
Hederagenin (3β,23-dihydroxyolean-12-en-28-oic acid)
-
Gypsogenin (3β-hydroxy-23-oxo-olean-12-en-28-oic acid)
Glycosylation of this compound
Once the this compound aglycone is formed, it is further modified by the attachment of sugar moieties, a process known as glycosylation. This is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer sugar residues from activated sugar donors (e.g., UDP-glucose) to the aglycone.[4] These glycosylation steps are critical for the solubility, stability, and adjuvant activity of the final saponin molecules, such as QS-21. The complex oligosaccharide chains are attached at the C-3 and C-28 positions of the this compound core.[5]
Quantitative Data
Quantitative analysis of the this compound biosynthetic pathway is essential for metabolic engineering efforts. This includes determining the kinetic properties of the key enzymes and the in planta concentrations of precursors and intermediates. While specific data for Quillaja saponaria enzymes are not extensively available in the public domain, representative data from homologous enzymes in other species provide valuable insights.
Table 1: Representative Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/h) | kcat (s⁻¹) | Source Organism (Homolog) |
| β-Amyrin Synthase | 2,3-Oxidosqualene | 10 - 50 | 5 - 20 | 0.1 - 0.5 | Panax ginseng |
| CYP716A12 (C-28 oxidase) | β-Amyrin | 5 - 25 | 1 - 10 | 0.02 - 0.2 | Medicago truncatula |
| UGT74M1 | Gypsogenin | 18 | 1.2 (nmol/mg/min) | 0.11 | Saponaria vaccaria |
| Note: These values are illustrative and derived from studies on homologous enzymes. Actual values for Quillaja saponaria enzymes may vary. |
Table 2: Representative Concentrations of this compound and Precursors in Quillaja saponaria
| Compound | Concentration (mg/g dry weight) | Tissue |
| Saponins (total) | 190 - 200 (unrefined extract) | Bark |
| Saponins (total) | 750 - 800 (semi-refined extract) | Bark |
| This compound (as part of saponins) | Varies significantly | Bark |
| Note: Concentrations can vary widely depending on the age of the tree, environmental conditions, and the specific extraction and purification methods used.[6] |
Experimental Protocols
Elucidating the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
Objective: To produce and functionally characterize the enzymes (bAS, P450s, UGTs) involved in this compound biosynthesis.
Methodology:
-
Gene Isolation and Cloning:
-
Isolate total RNA from Quillaja saponaria tissues (e.g., bark, leaves).
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length coding sequences of candidate genes (e.g., bAS, CYP716s, UGTs) using PCR with gene-specific primers.
-
Clone the amplified genes into an appropriate expression vector (e.g., pYES2 for yeast, pET series for E. coli).
-
-
Heterologous Expression:
-
Yeast (Saccharomyces cerevisiae): Transform the expression constructs into a suitable yeast strain (e.g., WAT11 for P450s, which expresses an Arabidopsis P450 reductase). Induce protein expression by growing the yeast in a galactose-containing medium.
-
E. coli: Transform the expression constructs into an expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG. For P450s, co-expression with a P450 reductase is necessary.
-
-
Enzyme Assays:
-
β-Amyrin Synthase Assay:
-
Prepare microsomes from the recombinant yeast or a cell-free extract from E. coli.
-
Incubate the enzyme preparation with 2,3-oxidosqualene in a suitable buffer (e.g., phosphate buffer, pH 7.4) containing a detergent (e.g., CHAPS) to solubilize the substrate.
-
Stop the reaction by adding a strong base (e.g., KOH in methanol).
-
Extract the products with an organic solvent (e.g., hexane or ethyl acetate).
-
Analyze the products by GC-MS or LC-MS and compare with an authentic β-amyrin standard.
-
-
Cytochrome P450 Assay:
-
Incubate microsomes from recombinant yeast with the substrate (e.g., β-amyrin or a downstream intermediate) in a buffer containing a NADPH-regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Stop the reaction and extract the products as described for the bAS assay.
-
Analyze the products by LC-MS to identify hydroxylated and oxidized derivatives.
-
-
UDP-Glycosyltransferase Assay:
-
Incubate the purified recombinant UGT with the aglycone substrate (e.g., this compound) and a UDP-sugar donor (e.g., UDP-glucose) in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Stop the reaction by adding an organic solvent (e.g., methanol).
-
Analyze the formation of the glycosylated product by LC-MS. Alternatively, monitor the release of UDP using a commercial kit (e.g., UDP-Glo™ Glycosyltransferase Assay).[7]
-
-
Analysis of Gene Expression
Objective: To determine the expression patterns of this compound biosynthesis genes in different tissues and under various conditions.
Methodology:
-
RNA Isolation and cDNA Synthesis: As described in section 4.1.1.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design gene-specific primers for the target genes and suitable reference genes.
-
Perform qRT-PCR using a SYBR Green or probe-based detection method.
-
Calculate the relative expression levels of the target genes using the ΔΔCt method.
-
Regulation of this compound Biosynthesis
The biosynthesis of triterpenoid saponins, including this compound, is tightly regulated in response to developmental cues and environmental stimuli. The plant hormones jasmonic acid (JA) and salicylic acid (SA) are key signaling molecules that mediate these responses.
Jasmonic Acid and Salicylic Acid Signaling
JA and SA are known to play crucial, often antagonistic, roles in plant defense signaling. Elicitation of plants with methyl jasmonate (MeJA) has been shown to upregulate the expression of genes involved in triterpenoid saponin biosynthesis.[8] This regulation is mediated by a cascade of transcription factors. The JA signaling pathway involves the degradation of JAZ repressor proteins, leading to the activation of transcription factors such as MYC2, which can then bind to the promoters of biosynthetic genes and activate their transcription.
The SA signaling pathway, primarily involved in defense against biotrophic pathogens, can also influence saponin biosynthesis. The crosstalk between JA and SA signaling pathways allows for a fine-tuning of the plant's metabolic response to different stresses.[9]
Conclusion
The biosynthesis of this compound is a complex and highly regulated metabolic pathway that is of significant interest to the pharmaceutical and biotechnology industries. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms involved is crucial for the development of sustainable production platforms for this compound and its valuable saponin derivatives. This technical guide provides a comprehensive framework for researchers and drug development professionals to navigate the complexities of this pathway. Further research is needed to fully elucidate the specific enzymes from Quillaja saponaria and their kinetic properties, as well as the intricate details of the regulatory networks that control their expression. Such knowledge will undoubtedly pave the way for the metabolic engineering of high-yielding plant or microbial systems for the production of these vital immunostimulatory compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 4. [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Studies of Complex Immunostimulants from Quillaja saponaria: Synthesis of the Potent Clinical Immunoadjuvant QS-21Aapi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 8. preprints.org [preprints.org]
- 9. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Quillaic Acid from Quillaja saponaria Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quillaic acid, a pentacyclic triterpenoid sapogenin, is a key bioactive compound derived from the bark of the Chilean soapbark tree, Quillaja saponaria Molina. It serves as the primary aglycone for a complex mixture of saponins present in the bark.[1][2] These saponins, and by extension this compound, have garnered significant interest in the pharmaceutical and drug development sectors due to their diverse biological activities.[3]
This compound has demonstrated potent anti-inflammatory, analgesic, and anticancer properties.[2][4] Notably, it has been shown to induce apoptosis in cancer cells through the modulation of critical signaling pathways, including NF-κB and MAPK.[4] Furthermore, purified saponins from Quillaja saponaria, which are glycosides of this compound, are utilized as powerful adjuvants in vaccines to enhance the immune response.[5]
These application notes provide detailed protocols for the extraction of saponins from Quillaja saponaria bark and the subsequent hydrolysis to obtain this compound. Additionally, methods for purification and quantification are outlined, alongside a summary of the known biological activities and associated signaling pathways.
Data Presentation: Saponin and this compound Content
The concentration of saponins, the direct precursors to this compound, can vary depending on the extraction and purification methods employed. The following tables summarize typical saponin content in different commercial extracts of Quillaja saponaria.
| Extract Type | Saponin Content (% w/w on dried basis) | Key Characteristics | Reference |
| Type 1 (Unpurified/Semi-purified) | 20 - 26% | Obtained by aqueous extraction, contains polyphenols and tannins. | [6][7] |
| Type 2 (Purified) | 65 - 90% | Purified by ultrafiltration or chromatography to remove most non-saponin solids. | [7][8] |
Note: The final yield of this compound will be a fraction of the saponin content following successful acid hydrolysis.
Experimental Protocols
Protocol 1: Aqueous Extraction of Saponins from Quillaja saponaria Bark
This protocol describes a conventional method for extracting saponins from the milled inner bark of Quillaja saponaria.
Materials:
-
Milled inner bark of Quillaja saponaria
-
Deionized water
-
Beakers and flasks
-
Heating mantle or water bath
-
Stirring plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Weigh the desired amount of milled Quillaja saponaria bark.
-
Add deionized water to the bark in a ratio of 1:10 to 1:20 (w/v).
-
Heat the mixture to 60-80°C with continuous stirring for 3-4 hours.
-
Allow the mixture to cool to room temperature.
-
Separate the solid bark material from the aqueous extract by filtration.
-
Collect the filtrate, which contains the crude saponin extract.
-
Concentrate the extract using a rotary evaporator under reduced pressure.
-
The concentrated extract can be used directly for purification or hydrolysis, or it can be freeze-dried to obtain a powdered crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Saponins
UAE is a more efficient method that can significantly reduce extraction time and temperature.[9]
Materials:
-
Milled inner bark or wood chips of Quillaja saponaria
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Beaker
-
Filtration apparatus
Procedure:
-
Combine the milled bark and deionized water in a beaker at a ratio of 1:10 to 1:20 (w/v).
-
Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply sonication for a period of 10 to 30 minutes at a controlled temperature, for example, 20°C.[9]
-
After sonication, filter the mixture to separate the solid residue from the saponin-rich aqueous extract.
-
The resulting extract can be further processed as described in Protocol 1. A 20-minute extraction at 20°C using this method has been shown to yield comparable results to a 3-hour conventional extraction at 60°C.[9]
Protocol 3: Acid Hydrolysis of Saponins to Yield this compound
This protocol outlines the cleavage of sugar moieties from the saponins to release the aglycone, this compound.[10][11]
Materials:
-
Crude or purified saponin extract
-
Hydrochloric acid (HCl) or other suitable acid
-
Reflux apparatus
-
Extraction funnel
-
Organic solvent (e.g., ethyl acetate, ether)
-
Sodium bicarbonate or other base for neutralization
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the saponin extract in an aqueous solution.
-
Add concentrated HCl to the solution to achieve a final concentration of 2-4 N.
-
Heat the mixture to reflux for 3-4 hours to facilitate the hydrolysis of the glycosidic bonds.[10]
-
Cool the reaction mixture to room temperature. A precipitate of crude this compound may form.
-
Neutralize the acidic solution carefully with a base such as sodium bicarbonate.
-
Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate or ether.[11]
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude this compound.
Protocol 4: Purification of this compound by Chromatography
Further purification of the crude this compound can be achieved using chromatographic techniques.
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a silica gel column packed with a suitable non-polar solvent.
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for instance, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Collect fractions and monitor the separation using TLC.
-
Pool the fractions containing pure this compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
Protocol 5: Quantification of Saponins by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the quantitative analysis of saponins in Quillaja extracts using reverse-phase HPLC.[1][12][13]
Instrumentation:
-
HPLC system with a UV detector
-
C18 or C4 reversed-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Saponin standards (e.g., QS-7, QS-17, QS-18, QS-21)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the Quillaja extract in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.[12][13]
-
Chromatographic Conditions:
-
Quantification: Prepare a calibration curve using known concentrations of saponin standards. The concentration of saponins in the sample can be determined by comparing the peak areas to the calibration curve. The sum of the areas of the major saponin peaks (QS-7, QS-17, QS-18, and QS-21) is often used as an indicator of the total saponin content.[7]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound's Role in Apoptosis via MAPK and NF-κB Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Saponins from Quillaja saponaria and Quillaja brasiliensis: Particular Chemical Characteristics and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Methods of saponin purification from Quillaja sp. for vaccine adjuvant production [frontiersin.org]
- 6. fao.org [fao.org]
- 7. fao.org [fao.org]
- 8. fao.org [fao.org]
- 9. hielscher.com [hielscher.com]
- 10. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Studies of Complex Immunostimulants from Quillaja saponaria: Synthesis of the Potent Clinical Immunoadjuvant QS-21Aapi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fao.org [fao.org]
- 13. fao.org [fao.org]
- 14. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quillaic Acid in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing quillaic acid, a natural triterpenoid saponin, in various cell culture-based assays. This document outlines its mechanism of action, provides detailed experimental protocols, and summarizes its cytotoxic and pro-apoptotic effects on various cancer cell lines.
Introduction
This compound, the aglycone of saponins found in the bark of Quillaja saponaria, has demonstrated significant biological activities, including anti-inflammatory, immunostimulatory, and cytotoxic effects.[1] Its potential as an anti-cancer agent stems from its ability to induce apoptosis and modulate key signaling pathways in cancer cells.[1][2][3] These notes are intended to provide researchers with the necessary information to effectively design and execute experiments involving this compound in a laboratory setting.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death). This is achieved by modulating the expression of key regulatory proteins and activating specific signaling cascades.
-
Apoptosis Induction: this compound promotes apoptosis by upregulating the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3/7.[4][5][6]
-
Signaling Pathway Modulation:
-
MAPK Pathway: this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of key kinases such as p38, JNK, and ERK.[1] The sustained activation of these pathways is often associated with the induction of apoptosis in cancer cells.
-
NF-κB Pathway: this compound can inhibit the canonical NF-κB signaling pathway. It has been observed to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1] This inhibition traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.
-
PI3K/Akt Pathway: While direct studies on this compound are limited, the PI3K/Akt pathway is a critical survival pathway often dysregulated in cancer. Crosstalk between the MAPK and PI3K/Akt pathways is well-established, and inhibition of survival signals like Akt can enhance apoptosis.[7][8][9]
-
Quantitative Data Summary
The cytotoxic effects of this compound and its derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Citation(s) |
| This compound | HCT116 | Human colorectal carcinoma | >10 | [1][10] |
| This compound | SW620 | Human colorectal adenocarcinoma | >10 | [1] |
| This compound | BEL7402 | Human hepatocellular carcinoma | >10 | [1] |
| This compound | HepG2 | Human hepatocellular carcinoma | >10 | [1] |
| This compound | MCF-7 | Human breast adenocarcinoma | >10 | [1] |
| This compound | SNU1 | Human gastric carcinoma | 13.6 | [3] |
| This compound | KATO III | Human gastric carcinoma | 67 | [3] |
| This compound Derivative A2 | HCT116 | Human colorectal carcinoma | 3.04 ± 0.92 | [1] |
| This compound Derivative E | HCT116 | Human colorectal carcinoma | 2.46 ± 0.44 | [1][10] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). This compound is soluble in DMSO at concentrations up to 97 mg/mL (~199 mM).[11]
-
Vortex the tube until the this compound is completely dissolved. Gentle warming at 37°C may aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[12]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) diluted in fresh complete medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the MTT solution and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the desired concentrations of this compound for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in apoptosis and signaling pathways.
Materials:
-
Cells treated with this compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the this compound-treated and control cells in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
References
- 1. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 5. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sketchviz.com [sketchviz.com]
Application Notes and Protocols for Formulating Quillaic Acid in Topical Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quillaic acid, a pentacyclic triterpenoid saponin derived from the bark of Quillaja saponaria, has demonstrated significant potential as a topical anti-inflammatory agent.[1][2][3] Its ability to modulate inflammatory pathways makes it a compelling candidate for the development of novel dermatological treatments for conditions such as eczema, psoriasis, and contact dermatitis.[4][5] These application notes provide a comprehensive guide to the formulation of this compound for topical delivery and detail the experimental protocols necessary to evaluate its anti-inflammatory efficacy and safety.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 631-01-6 | [4] |
| Molecular Formula | C₃₀H₄₆O₅ | [6] |
| Molecular Weight | 486.68 g/mol | [6] |
| Appearance | Crystalline solid | [4] |
| Solubility | - DMSO: ≥ 41 mg/mL- Ethanol: Sparingly soluble- Water: Poorly soluble | [6] |
Formulation Strategy for Topical Delivery
Due to its poor water solubility, formulating this compound for effective topical delivery requires careful consideration of the vehicle.[6] A hydrogel formulation is a suitable choice, offering good skin feel, ease of application, and the potential for controlled release. To enhance the solubility and dispersion of this compound within the hydrogel, a co-solvent system or the preparation of a solid dispersion is recommended.
Recommended Formulation: this compound Hydrogel (1% w/w)
| Ingredient | Function | % (w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 |
| Carbopol 940 | Gelling agent | 1.0 |
| Propylene Glycol | Co-solvent & Penetration enhancer | 10.0 |
| Ethanol 95% | Co-solvent | 15.0 |
| Triethanolamine | Neutralizing agent | q.s. to pH 6.5-7.0 |
| Purified Water | Vehicle | q.s. to 100 |
Experimental Protocol: Preparation of this compound Hydrogel
This protocol details the preparation of a 1% this compound hydrogel.
Materials:
-
This compound powder
-
Carbopol 940
-
Propylene Glycol
-
Ethanol 95%
-
Triethanolamine
-
Purified Water
-
Magnetic stirrer and stir bar
-
Beakers
-
pH meter
-
Weighing balance
Procedure:
-
Disperse the Gelling Agent: In a beaker, accurately weigh the required amount of Carbopol 940 and disperse it in purified water with constant stirring using a magnetic stirrer. Allow the dispersion to hydrate for at least 2 hours (or overnight) to ensure complete swelling of the polymer.
-
Prepare the Active Phase: In a separate beaker, dissolve the accurately weighed this compound in a mixture of ethanol and propylene glycol. Gently warm the mixture if necessary to aid dissolution, but do not exceed 40°C.
-
Incorporate the Active Phase: Slowly add the active phase (this compound solution) to the hydrated Carbopol 940 dispersion with continuous stirring until a homogenous mixture is obtained.
-
Neutralization: Add triethanolamine dropwise to the formulation while continuously monitoring the pH. Continue adding until the pH of the gel is between 6.5 and 7.0. A transparent gel will form upon neutralization.
-
Final Mixing and Storage: Continue stirring for another 15-20 minutes to ensure uniformity. Store the prepared hydrogel in an airtight container at room temperature, protected from light.
In Vitro Efficacy and Safety Assessment
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the cytotoxic potential of this compound on skin cells (e.g., HaCaT keratinocytes or primary dermal fibroblasts) and to establish a safe concentration range for further in vitro studies.
Experimental Protocol: MTT Assay
Materials:
-
Human keratinocyte cell line (HaCaT) or other relevant skin cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Quantitative Data Summary: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| SNU-1 (Gastric Cancer) | 48 | 13.6 | [7] |
| KATO III (Gastric Cancer) | 48 | 67 | [7] |
| HCT116 (Colon Cancer) | 48 | > 10 | [7] |
Note: The provided IC₅₀ values are for cancer cell lines and should be used as a preliminary guide. It is essential to determine the IC₅₀ for the specific skin cell line being used in your studies.
In Vitro Anti-inflammatory Assays
This protocol describes the measurement of prostaglandin E₂ (PGE₂) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) or keratinocytes.
Experimental Protocol: Measurement of PGE₂ and TNF-α
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
PGE₂ ELISA kit
-
TNF-α ELISA kit
-
24-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Assay: Measure the concentration of PGE₂ and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE₂ and TNF-α production for each concentration of this compound compared to the LPS-stimulated control.
In Vivo Anti-inflammatory Studies
Animal models are crucial for evaluating the topical anti-inflammatory efficacy of this compound formulations in a physiological setting.
TPA and Arachidonic Acid-Induced Mouse Ear Edema
This model assesses the ability of topically applied this compound to reduce acute inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) or arachidonic acid (AA).[2][8]
Experimental Protocol: Mouse Ear Edema Assay
Materials:
-
Male Swiss mice (25-30 g)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone
-
Arachidonic acid (AA) solution in acetone
-
This compound hydrogel (and corresponding vehicle control)
-
Positive control (e.g., Indomethacin solution)
-
Micrometer caliper
-
Punch biopsy tool (6 mm)
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Grouping: Divide the mice into groups (n=6-8 per group):
-
Group 1: Negative Control (TPA or AA only)
-
Group 2: Vehicle Control (Vehicle + TPA or AA)
-
Group 3: this compound Treatment (this compound hydrogel + TPA or AA)
-
Group 4: Positive Control (Indomethacin + TPA or AA)
-
-
Topical Application: Apply 20 µL of the test formulations (vehicle, this compound hydrogel, or indomethacin) to both the inner and outer surfaces of the right ear of each mouse. The left ear serves as an internal control.
-
Induction of Inflammation: After 30 minutes, apply 20 µL of the TPA or AA solution to the right ear of all mice.
-
Edema Measurement:
-
For AA-induced edema, sacrifice the mice 1 hour after induction.
-
For TPA-induced edema, sacrifice the mice 4-6 hours after induction.
-
-
Assessment:
-
Measure the thickness of both ears using a micrometer caliper. The difference in thickness between the right and left ear indicates the degree of edema.
-
Alternatively, use a punch biopsy tool to collect a 6 mm disc from both ears and weigh them. The difference in weight indicates the extent of edema.
-
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Edema in control group - Edema in treated group) / Edema in control group] x 100
Quantitative Data Summary: In Vivo Topical Anti-inflammatory Activity of this compound [8]
| Inflammatory Agent | Dose of this compound (mg/ear) | % Inhibition of Edema |
| TPA | 0.7 | 62.2% |
| TPA | 1.6 | 92.1% |
| Arachidonic Acid | 0.7 | 16.6% |
| Arachidonic Acid | 1.6 | 27.3% |
Proposed Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory cascade, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] The efficacy of this compound against TPA-induced inflammation, a process known to activate Protein Kinase C (PKC) which subsequently triggers the NF-κB and MAPK pathways, strongly supports this hypothesis.[3][8]
Proposed Signaling Pathway of this compound's Anti-inflammatory Action
Experimental Workflow
The following diagram outlines the logical flow for the formulation and evaluation of this compound for topical anti-inflammatory studies.
Stability Testing Protocol
Ensuring the stability of the topical formulation is critical for its safety and efficacy.
Experimental Protocol: Stability Testing
Storage Conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
Parameters to be Evaluated at 0, 3, 6, 9, and 12 months (long-term) and 0, 3, and 6 months (accelerated):
-
Physical Appearance: Visually inspect for changes in color, odor, and phase separation.
-
pH: Measure the pH of the hydrogel.
-
Viscosity: Determine the viscosity using a viscometer.
-
Drug Content: Quantify the amount of this compound in the formulation using a validated HPLC method.
-
Microbial Limits: Test for the presence of bacteria, yeast, and mold.
Conclusion
This compound presents a promising natural compound for the development of topical anti-inflammatory therapies. The protocols and data presented in these application notes provide a solid framework for researchers to formulate and evaluate this compound-based topical products. Further investigation into its precise molecular targets and long-term safety is warranted to fully realize its therapeutic potential.
References
- 1. A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Soluble Drugs [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P38 Regulates Kainic Acid-Induced Seizure and Neuronal Firing via Kv4.2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and evaluation of microemulsion-based hydrogel for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Quillaic Acid Derivatives for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel quillaic acid derivatives and their evaluation as potential anticancer agents. The protocols outlined below are based on recent studies demonstrating the potent in vitro activity of these compounds against various human cancer cell lines. The primary focus is on derivatives modified at the 28-carboxyl group, which have shown enhanced antiproliferative effects compared to the parent compound, this compound.
Introduction
This compound, a natural triterpenoid saponin, has garnered significant interest in cancer research due to its cytotoxic properties.[1][2][3] However, its therapeutic potential is often limited by its modest potency. To address this, researchers have focused on the semi-synthesis of this compound derivatives to enhance their anticancer activity and elucidate their structure-activity relationships (SAR). This document details the synthesis of a series of this compound derivatives and the protocols for evaluating their anticancer efficacy, including their effects on cell proliferation, apoptosis, and key signaling pathways.
Synthesis of this compound Derivatives
A series of this compound derivatives can be synthesized by modifying the 28-carboxyl group with various heterocyclic moieties, such as phenyl-1,2,3-triazoles, phenyl-1,3,4-oxadiazoles, and 3H-1,2,4-triazol-3-ones.[1][2] This strategic modification has been shown to significantly enhance the antitumor activity of the parent compound.[1][2]
General Synthetic Workflow
The synthesis of these derivatives generally involves a multi-step process starting from this compound. The workflow can be summarized as follows:
References
- 1. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purity Assessment of Quillaic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principal analytical techniques for determining the purity of quillaic acid, a triterpenoid sapogenin that is the backbone of many commercially important saponins, such as the vaccine adjuvant QS-21. The following protocols are intended to be a guide and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) for this compound Purity
HPLC is a cornerstone technique for the quantitative analysis of this compound and related saponins. Reversed-phase HPLC (RP-HPLC) is the most common modality, separating compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC for this compound
Objective: To determine the purity of a this compound sample by separating it from related impurities.
Materials:
-
This compound standard (high purity)
-
Sample of this compound for analysis
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks and pipettes
-
HPLC vials
-
0.22 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 0.5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample to a final concentration of approximately 0.2 mg/mL in the mobile phase mixture.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm[1]
-
Column Temperature: 30 °C
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90% to 30% B
-
40-45 min: 30% B (hold for re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Calculate the purity of the sample by expressing the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.
-
Quantitative Data Summary
| Analytical Method | Sample Type | Purity/Concentration | Reference |
| RP-HPLC | Commercial non-refined Quillaja extracts | 190-200 g saponins/kg solids | [2] |
| RP-HPLC | Commercial semi-refined Quillaja extracts | 750-800 g saponins/kg solids | [2] |
| Two-Step Orthogonal Chromatography | Purified QS-21 | > 97% | [1] |
| RP-HPLC | Hydrolyzed Saponaria officinalis extract | This compound (12.5%) | [3] |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for identifying and characterizing impurities in this compound samples.
Experimental Protocol: LC-MS for this compound Impurity Identification
Objective: To identify known and unknown impurities in a this compound sample.
Materials:
-
Same as for HPLC protocol.
-
Ammonium acetate or ammonium formate for mobile phase modification if desired.
Instrumentation:
-
LC-MS system (e.g., Quadrupole Ion Trap or Time-of-Flight) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or C8 column.
Procedure:
-
Sample Preparation and LC Conditions:
-
Follow the same sample preparation and HPLC conditions as described in the HPLC protocol. The mobile phase may be adapted to be compatible with MS detection (e.g., using volatile buffers like ammonium acetate).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-) is commonly used for saponins and their aglycones.[4][5]
-
Mass Range: Scan from m/z 100 to 2000.
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
Fragmentation (MS/MS): For structural elucidation of impurities, perform tandem MS experiments by selecting the precursor ion of interest. This compound itself will show a characteristic fragment at m/z 485.3272 in MS2 experiments.[6]
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z of this compound ([M-H]⁻ ≈ 485.7) and potential impurities.
-
Analyze the mass spectra of co-eluting peaks to determine their molecular weights.
-
Utilize MS/MS fragmentation patterns to aid in the structural elucidation of impurities. Comparison with literature data and databases can facilitate identification. For instance, hydroxylated derivatives of this compound have been reported.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound and for identifying and quantifying impurities, particularly isomers that may be difficult to resolve by chromatography.
Experimental Protocol: NMR for this compound Structural Analysis
Objective: To confirm the structure of this compound and identify any structural variants or impurities.
Materials:
-
High-purity this compound sample (several mg)
-
Deuterated solvent (e.g., Methanol-d4, Pyridine-d5)
-
NMR tubes
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
-
NMR Experiments:
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different parts of the molecule.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is important for stereochemical assignments.[7]
-
-
-
Data Analysis:
-
Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure by analyzing the 2D NMR data.
-
Compare the obtained chemical shifts with literature values for this compound to confirm the structure.[7]
-
Minor peaks in the spectra may indicate the presence of impurities. The structure of these impurities can often be elucidated by a full 2D NMR analysis.
-
Quantitative NMR (qNMR) can be used for purity assessment by integrating the signals of this compound against those of a certified internal standard.
-
Visualizations
Caption: Workflow for this compound purity assessment.
Caption: HPLC protocol for this compound analysis.
References
- 1. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomic analysis of saponins in crude extracts of Quillaja saponaria by liquid chromatography/mass spectrometry for product authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. mdpi.com [mdpi.com]
In Vitro Evaluation of Quillaic Acid Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quillaic acid, a triterpenoid saponin, has garnered significant interest in oncological research due to its cytotoxic effects on various cancer cell lines. This document provides detailed application notes and protocols for the in vitro evaluation of this compound's cytotoxicity, focusing on cell viability, membrane integrity, and apoptosis induction. The provided methodologies and data are intended to guide researchers in designing and executing robust experiments to assess the anticancer potential of this compound and its derivatives.
Data Presentation: Quantitative Cytotoxicity of this compound
The cytotoxic activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability. The IC50 values for this compound and a potent derivative are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT116 | Colorectal Carcinoma | > 10 | [1] |
| This compound | SW620 | Colorectal Adenocarcinoma | > 10 | [1] |
| This compound | BEL7402 | Hepatocellular Carcinoma | > 10 | [1] |
| This compound | HepG2 | Hepatocellular Carcinoma | > 10 | [1] |
| This compound | MCF-7 | Breast Adenocarcinoma | > 10 | [1] |
| Compound E (derivative) | HCT116 | Colorectal Carcinoma | 2.46 ± 0.44 | [1] |
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's cytotoxicity.
Caption: A generalized workflow for assessing the in vitro cytotoxicity of this compound.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[2]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Cell Membrane Integrity Assessment: LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
This compound stock solution
-
Cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity detection kit (containing LDH reaction mixture and stop solution)
-
Lysis solution (e.g., 1% Triton X-100)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis solution 45 minutes before the end of the incubation period.[4]
-
Background control: Medium only.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.[5]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with cold PBS.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[7]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Signaling Pathway of this compound-Induced Apoptosis
Studies suggest that this compound and its derivatives can induce apoptosis through the modulation of the NF-κB and MAPK signaling pathways.[1] A simplified representation of this proposed mechanism is shown below.
Caption: this compound derivatives may induce apoptosis via MAPK activation and NF-κB inhibition.
Disclaimer: This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.
References
- 1. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. static.igem.org [static.igem.org]
Preparation of Quillaic Acid Stock Solution for Laboratory Applications
Application Notes
Quillaic acid, a pentacyclic triterpenoid sapogenin derived from the bark of Quillaja saponaria, is a versatile compound with a range of biological activities, including cytotoxic, anti-inflammatory, and immunomodulatory effects. This document provides detailed protocols for the preparation of this compound stock solutions and their application in common laboratory assays. Proper preparation and handling of this compound solutions are crucial for obtaining accurate and reproducible experimental results.
Introduction
This compound is the primary aglycone of the saponins found in Quillaja saponaria. Its biological activities are attributed to its unique chemical structure. In research and drug development, this compound is often investigated for its potential as an anti-cancer agent and an anti-inflammatory compound. These investigations have demonstrated that this compound can induce apoptosis in cancer cells and modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.
Physicochemical Properties
This compound is supplied as a crystalline solid. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. However, it is only sparingly soluble in aqueous buffers. For biological assays requiring aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the appropriate aqueous buffer.
Safety Precautions
This compound should be handled with care as it is considered a hazardous substance.[1][2][3] Always consult the Safety Data Sheet (SDS) before use.[2][3][4] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3][4] Avoid inhalation of dust and contact with skin and eyes.[1][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound relevant to its use in laboratory settings.
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility | |||
| ~30 mg/mL | DMSO | [1] | |
| ~30 mg/mL | DMF | [1] | |
| ~1 mg/mL | Ethanol | [1] | |
| ~0.33 mg/mL | 1:2 DMSO:PBS (pH 7.2) | [1] | |
| Storage Stability | |||
| Solid | ≥ 4 years | -20°C | [1] |
| Stock Solution (in DMSO) | 2 years | -80°C | [5] |
| 1 year | -20°C | [5] | |
| Aqueous Solution | Not recommended for more than one day | Room Temperature | [1] |
| Cytotoxicity (IC50) | |||
| SNU-1 Cells | 13.6 µM | In vitro | [6][7] |
| KATO III Cells | 67 µM | In vitro | [6][7] |
| HCT116 Cells | > 10 µM | In vitro | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out the desired amount of this compound using a calibrated analytical balance in a chemical fume hood. For a 10 mM stock solution, the molecular weight of this compound is 486.68 g/mol .
-
Add the appropriate volume of anhydrous DMSO to the this compound to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.87 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[5]
Protocol 2: Cytotoxicity Assay using MTT
This protocol outlines a method for assessing the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HCT116, SNU-1)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for another 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)
This protocol describes the measurement of nitric oxide (NO) production by macrophages (e.g., RAW 264.7) in response to an inflammatory stimulus and the inhibitory effect of this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (10 mM in DMSO)
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
Visualizations
Caption: Experimental workflow for this compound stock solution preparation and use.
Caption: this compound's modulation of NF-κB and MAPK signaling pathways.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Aqueous Extraction of Quillaja Saponins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the aqueous extraction of saponins from Quillaja saponaria. The methods described are suitable for laboratory-scale research and can be adapted for larger-scale production.
Introduction
Quillaja saponaria, commonly known as the soapbark tree, is a primary source of triterpenoid saponins, which possess significant commercial value due to their use as natural emulsifiers, foaming agents, and potent vaccine adjuvants.[1][2][3][4] Aqueous extraction is the most common and environmentally friendly method for isolating these saponins from the tree's bark and wood.[1][5] The resulting crude extract contains a complex mixture of over 100 different saponins, with the most notable being QS-7, QS-17, QS-18, and the highly sought-after adjuvant, QS-21.[1][5][6] The crude extract also contains other water-soluble components such as polyphenols, tannins, sugars, and salts.[1][5]
This document outlines several aqueous extraction methods, from traditional hot water extraction to more advanced techniques like ultrasound and microwave-assisted extraction, followed by common purification strategies to enrich the saponin content for various applications.
Quantitative Data Summary
The efficiency and composition of Quillaja saponin extracts can vary significantly depending on the extraction method and the source material (bark vs. whole wood). The following table summarizes key quantitative data from various studies.
| Parameter | Traditional Hot Water Extraction | Ultrasound-Assisted Extraction (UAE) | Notes |
| Raw Material | Milled inner bark or whole wood | Milled inner bark or whole wood chips | Bark has a higher saponin concentration (approx. 5% w/w) than whole wood.[5] |
| Extraction Solvent | Water | Water | Water is a "green solvent" suitable for food and pharmaceutical applications.[1] |
| Temperature | 70-80 °C | Typically lower, e.g., 20 °C | UAE can be performed at lower temperatures, preserving thermolabile compounds.[1][7] |
| Extraction Time | ~3 hours | 10-30 minutes | UAE significantly reduces extraction time.[1][7] |
| Saponin Content in Crude Extract (Solids) | ~20% | Comparable to or higher than traditional methods | Yields from 20 minutes of UAE at 20°C are comparable to 3 hours of conventional extraction at 60°C.[1][7] |
| Saponin Content in Purified Extracts | Type 1 (non-refined): 20-26% | Not specified, but high-quality extracts are produced.[1] | Type 2 (semi-refined/purified) extracts can reach 75-90% saponin content.[2][5] |
| Overall Yield of Extractives (w/w dry) | 20-25% from bark; ~8% from whole wood | Increased yields compared to conventional methods for the same time frame.[1][7] | The use of whole wood is a more sustainable practice.[5][8] |
Experimental Protocols
Protocol 1: Traditional Hot Water Extraction
This method is the most established and widely used for industrial production of Quillaja extracts.
Materials:
-
Milled Quillaja saponaria inner bark or wood.
-
Deionized water.
-
Heating vessel with stirring capability.
-
Filtration apparatus (e.g., filter press, centrifuge, or laboratory-grade filters).
-
Evaporator or spray dryer (for concentrating the extract).
Procedure:
-
Combine the milled Quillaja raw material with deionized water in a heating vessel. A common ratio is not explicitly stated in the provided results, but a good starting point for laboratory scale would be a 1:10 to 1:20 solid-to-liquid ratio (w/v).
-
Heat the mixture to 70-80 °C while stirring continuously.[5]
-
Maintain this temperature for approximately 3 hours to ensure efficient extraction of saponins.
-
After extraction, separate the solid plant material from the liquid extract. This can be achieved by filtration or centrifugation. The resulting liquid is the crude aqueous extract.
-
The crude extract can be concentrated by evaporation to a desired solids concentration (e.g., 550 g/L) or spray-dried to produce a powder.[5]
Protocol 2: Ultrasound-Assisted Aqueous Extraction (UAE)
UAE is a modern and efficient method that utilizes ultrasonic cavitation to enhance mass transfer and accelerate the extraction process.[1]
Materials:
-
Milled Quillaja saponaria inner bark or wood chips.
-
Deionized water.
-
Ultrasonic processor (probe or bath).
-
Beaker or extraction vessel.
-
Filtration apparatus.
Procedure:
-
Place the milled Quillaja material into the extraction vessel with deionized water.
-
Insert the ultrasonic probe into the slurry or place the vessel in an ultrasonic bath.
-
Apply ultrasonic waves to the mixture. The duration can range from 10 to 30 minutes.[1][7]
-
Maintain a constant temperature during sonication, for example, at 20 °C, to prevent degradation of heat-sensitive compounds.[1][7]
-
Following sonication, filter the mixture to separate the solid residue from the liquid saponin extract.
-
The extract can then be concentrated or dried as described in the traditional method.
Protocol 3: Microwave-Assisted Aqueous Extraction (MAE)
This protocol utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction.
Materials:
-
Freeze-dried Quillaja cell cultures or milled plant material.
-
Deionized water.
-
Microwave extraction system.
-
Extraction vessel (microwave-safe).
-
Filtration apparatus.
Procedure:
-
Combine the freeze-dried Quillaja material with deionized water in a microwave-safe vessel at a ratio of 1:100 (g/mL).[9]
-
Heat the mixture using a microwave system for a short duration, for example, 90 seconds.[9]
-
After extraction, allow the mixture to cool.
-
Filter the extract to remove solid particles.
-
The resulting extract can be lyophilized (freeze-dried) to obtain a powdered saponin extract.[9]
Post-Extraction Purification
Crude aqueous extracts can be further purified to increase the saponin concentration and remove unwanted components like polyphenols and tannins.[5]
Protocol 4: Purification of Crude Aqueous Extract
This protocol describes a general workflow for refining crude Quillaja saponin extracts.
Materials:
-
Crude Quillaja aqueous extract.
-
Diafiltration or ultrafiltration system.[5]
-
Reversed-phase chromatography column (e.g., C18).[6]
-
Hydrophilic Interaction Chromatography (HILIC) column.[10]
-
Acetonitrile, methanol, and water (HPLC grade).
Procedure:
-
Removal of Polyphenols: Treat the crude extract with PVPP, which adsorbs tannins and other polyphenols.[5][6] The PVPP is then removed by centrifugation or filtration.
-
Diafiltration/Ultrafiltration: Subject the polyphenol-depleted extract to diafiltration or ultrafiltration to remove low molecular weight impurities such as sugars and salts, thereby concentrating the saponins.[5][6] This step can increase the saponin concentration to 75-90%.[5]
-
Chromatographic Purification: For obtaining highly purified saponin fractions like QS-21, further chromatographic steps are necessary.
-
Reversed-Phase (RP) Chromatography: The concentrated saponin solution can be loaded onto an RP-C18 or C8 column. Saponins are eluted using a gradient of an organic solvent like acetonitrile or methanol in water.[6][10] Different saponin fractions (e.g., QS-7, QS-17, QS-18, QS-21) will elute at different solvent concentrations.[6]
-
Hydrophilic Interaction Chromatography (HILIC): For even higher purity of specific saponins like QS-21, a second orthogonal chromatography step such as HILIC can be employed.[10] This method separates compounds based on their hydrophilicity.
-
Visualizations
Caption: General workflow for the aqueous extraction of Quillaja saponins.
Caption: Purification pathway for Quillaja saponins from crude extract.
References
- 1. hielscher.com [hielscher.com]
- 2. Repositorio UC | Dirección de Bibliotecas UC [repositorio.uc.cl]
- 3. researchgate.net [researchgate.net]
- 4. Saponins from Quillaja saponaria and Quillaja brasiliensis: Particular Chemical Characteristics and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAO Knowledge Repository [openknowledge.fao.org]
- 6. Frontiers | Methods of saponin purification from Quillaja sp. for vaccine adjuvant production [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. static.even3.com [static.even3.com]
- 10. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving quillaic acid solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving quillaic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline solid with good solubility in organic solvents but is sparingly soluble in aqueous buffers. To achieve the best results in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent.[1]
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices, with a solubility of approximately 30 mg/mL. Ethanol can also be used, but the solubility is significantly lower, at around 1 mg/mL.[1]
Q3: What is the recommended method for preparing an aqueous solution of this compound?
A3: For maximum solubility in aqueous buffers, first dissolve this compound in DMSO to create a stock solution. This stock solution can then be diluted with the aqueous buffer of your choice, such as phosphate-buffered saline (PBS).[1] Using this method with a 1:2 ratio of DMSO to PBS (pH 7.2) results in a this compound solubility of approximately 0.33 mg/mL.[1] It is advised not to store the aqueous solution for more than one day.[1]
Q4: How does pH affect the solubility of this compound?
Q5: Can temperature be used to improve the solubility of this compound?
A5: Yes, for many carboxylic acids, solubility in water increases with temperature.[2] Gently warming the solution to 37°C and using an ultrasonic bath can help increase the solubility of this compound.[2]
Q6: What is the critical micelle concentration (CMC) of this compound, and why is it important?
A6: this compound is a major component of Quillaja saponins, which are known to form micelles in aqueous solutions. The critical micelle concentration (CMC) is the concentration above which these molecules self-assemble into micelles. For Quillaja saponins, the CMC can range from approximately 0.01 g/L to 0.09 g/L, depending on the conditions.[3] Above the CMC, the apparent solubility of this compound may increase as it incorporates into these micelles.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous buffer solution.
This is a common issue due to the low aqueous solubility of this compound. Follow this step-by-step guide to troubleshoot and resolve the problem.
Step 1: Visual Inspection
-
Observe the precipitate: A crystalline precipitate often suggests a true solubility issue, whereas a cloudy or flocculent appearance might indicate contamination or degradation.[4]
Step 2: Review Your Dissolution Protocol
-
Did you use an organic solvent first? Directly adding solid this compound to an aqueous buffer will likely result in poor dissolution and precipitation. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO.[1]
Step 3: Optimize the Co-Solvent Concentration
-
Is the final concentration of the organic solvent too low? When diluting the DMSO stock with your aqueous buffer, ensure the final concentration of DMSO is sufficient to maintain solubility. Be aware that high concentrations of organic solvents may affect your experiments. A common starting point is a final DMSO concentration of 0.5% to 1% (v/v). However, for achieving higher aqueous concentrations of this compound, a higher ratio of the organic solvent may be necessary, as demonstrated by the 1:2 DMSO:PBS solution.[1]
Step 4: Adjust the pH of Your Aqueous Buffer
-
Is your buffer pH too low? As an acidic compound, this compound is more soluble at a higher pH. Try increasing the pH of your buffer. For example, if you are using a buffer at pH 6.0, try preparing your solution with a buffer at pH 7.4 or higher.
Step 5: Consider Temperature and Sonication
-
Is your solution cold? Try gentle warming to 37°C.[2]
-
Have you tried sonication? An ultrasonic bath can provide the energy needed to break up solid particles and enhance dissolution.[2]
Step 6: Explore Advanced Solubilization Techniques
-
Consider using cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been shown to be an effective solubilizing agent for this compound. A clear solution of ≥ 2.5 mg/mL can be achieved by first dissolving this compound in DMSO and then diluting with a saline solution containing 20% SBE-β-CD.
Step 7: Check for Contamination
-
Is your water pure? The use of low-purity water can introduce ions that may lead to precipitation.[4]
-
Is there microbial growth? If the solution has been stored for an extended period without sterile conditions, microbial contamination can cause cloudiness.[4] It is recommended to use freshly prepared aqueous solutions of this compound.[1]
Quantitative Data Summary
| Solvent/System | Solubility | Reference |
| Ethanol | ~1 mg/mL | [1] |
| DMSO | ~30 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [1] |
| 10% DMSO in 90% Saline with 20% SBE-β-CD | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Standard Method using DMSO as a Co-solvent
-
Prepare a stock solution: Weigh the desired amount of solid this compound and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 10-30 mg/mL). Purge the solvent with an inert gas before adding it to the this compound.
-
Dilute with aqueous buffer: Slowly add the DMSO stock solution to your chosen aqueous buffer (e.g., PBS pH 7.2) while vortexing or stirring. Do not exceed a 1:2 ratio of DMSO to buffer to maintain solubility of at least 0.33 mg/mL.[1]
-
Final concentration: Ensure the final concentration of DMSO is compatible with your experimental system.
-
Storage: Use the aqueous solution on the same day it is prepared. Do not store for more than one day.[1]
Protocol 2: Enhanced Solubility using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
-
Prepare a 20% SBE-β-CD solution: Dissolve SBE-β-CD in saline (0.9% NaCl) to a final concentration of 20% (w/v). Gentle heating (37°C) and sonication may be required to fully dissolve the SBE-β-CD.
-
Prepare a this compound stock solution: Dissolve this compound in DMSO to create a concentrated stock solution.
-
Combine the solutions: Add the DMSO stock solution to the 20% SBE-β-CD in saline solution to achieve your desired final concentration of this compound. The final DMSO concentration should be around 10%. This should result in a clear solution with a this compound concentration of at least 2.5 mg/mL.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflows for dissolving this compound.
References
Technical Support Center: Optimizing Quillaic Acid Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quillaic acid in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the optimal solvent and concentration for preparing a this compound stock solution?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For most in vitro experiments, a stock solution in DMSO is recommended.
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL |
| DMF | ~30 mg/mL |
| Ethanol | ~1 mg/mL |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 mg/mL[1] |
Recommendation: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). This stock can then be diluted to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
2. How should I store this compound stock solutions?
Store the powdered this compound at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Aqueous solutions of this compound are not recommended for storage for more than one day[1].
3. What is a typical starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the biological effect being investigated (e.g., cytotoxicity, anti-inflammatory activity). Based on published data, a good starting point for cytotoxicity studies is a broad range from 1 µM to 100 µM. For other biological activities, a lower concentration range may be more appropriate.
Troubleshooting Guides
Problem 1: High variability or unexpected cytotoxicity in my cell viability assays (e.g., MTT, XTT).
Possible Causes and Solutions:
-
Sub-optimal Cell Seeding Density:
-
Too low: Cells may be overly sensitive to the compound.
-
Too high: The assay may not be in the linear range, or the cells may become resistant due to high confluence.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
Uneven Cell Plating:
-
Cause: Improper mixing of cell suspension before and during plating.
-
Solution: Ensure a single-cell suspension after trypsinization. Gently swirl the cell suspension between plating wells to maintain a uniform distribution.
-
-
Interference of this compound with the Assay Reagent:
-
Cause: Some compounds can interfere with the chemistry of colorimetric assays.
-
Solution: Run a cell-free control where this compound is added to the medium and the assay reagent to check for any direct reaction.
-
-
Precipitation of this compound in Culture Medium:
-
Cause: The final concentration of this compound may exceed its solubility in the aqueous culture medium, especially after dilution from a high-concentration DMSO stock.
-
Solution: Visually inspect your culture plates for any precipitate after adding this compound. Prepare fresh dilutions for each experiment. Consider a brief sonication of the stock solution before dilution. If precipitation persists, you may need to reduce the final concentration or use a different solvent system if compatible with your cells.
-
Problem 2: I am not observing the expected anti-inflammatory effect of this compound.
Possible Causes and Solutions:
-
Inappropriate Concentration Range:
-
Cause: The concentrations tested may be too low to elicit an anti-inflammatory response or so high that they are causing cytotoxicity, masking any specific anti-inflammatory effects.
-
Solution: Test a wider range of non-toxic concentrations. It is crucial to determine the maximum non-toxic concentration using a cytotoxicity assay (e.g., MTT) before proceeding with functional assays.
-
-
Timing of Treatment and Stimulation:
-
Cause: The pre-incubation time with this compound before inflammatory stimulation (e.g., with LPS) or the duration of the stimulation itself may not be optimal.
-
Solution: Optimize the experimental timeline. Common approaches include pre-treating the cells with this compound for 1-2 hours before adding the inflammatory stimulus, or co-treating with both simultaneously. The total incubation time will depend on the specific marker being measured.
-
-
Choice of Inflammatory Marker:
-
Cause: this compound's anti-inflammatory effects may be specific to certain pathways.
-
Solution: Measure a variety of inflammatory markers, such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), to get a comprehensive understanding of its activity.
-
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium appropriate for your cell line
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Measurement using Griess Reagent
This protocol is for measuring the effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
24-well cell culture plates
-
This compound stock solution (in DMSO)
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + DMSO + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of each supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in your samples from the standard curve. Determine the percentage of inhibition of NO production by this compound compared to the LPS-only control.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | > 10 | [2] |
| BEL7402 | Liver Cancer | > 10 | [2] |
| HepG2 | Liver Cancer | > 10 | [2] |
| SW620 | Colon Cancer | > 10 | [2] |
| MCF-7 | Breast Cancer | > 10 | [2] |
| SNU-1 | Gastric Cancer | 13.6 | [3] |
| KATO III | Gastric Cancer | 67 | [3] |
| L02 | Normal Liver Cells | > 10 (for a derivative) | [2] |
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in purification of quillaic acid from crude extracts
Welcome to the technical support center for the purification of quillaic acid from crude extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, hydrolysis, and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient Extraction: The solvent may not be effectively penetrating the plant material. | - Increase Extraction Time: Extend the duration of the extraction process. - Reduce Particle Size: Grind the Quillaja saponaria bark or wood to a finer powder to increase the surface area for solvent interaction. - Optimize Solvent-to-Solid Ratio: Ensure a sufficient volume of solvent is used to fully submerge and extract the plant material. - Consider Ultrasonic-Assisted Extraction (UAE): This technique can enhance extraction efficiency by improving mass transfer.[1] |
| Incomplete Hydrolysis of Saponins | Suboptimal Reaction Conditions: Incorrect acid concentration, temperature, or reaction time can lead to incomplete cleavage of sugar moieties. | - Optimize Acid Concentration: A mixture of hydrochloric acid, water, and ethanol has been shown to be effective.[2] - Ensure Sufficient Heating Time: Refluxing for at least 6 hours is recommended for complete hydrolysis.[2] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to check for the disappearance of the saponin spot and the appearance of the this compound spot. |
| Low Yield of this compound After Hydrolysis | Degradation of this compound: Harsh acidic conditions or prolonged heating can lead to the degradation of the target compound. Precipitation Issues: this compound may precipitate out of the reaction mixture if the solubility is low. | - Optimize Hydrolysis Conditions: Use the mildest effective acid concentration and temperature. Consider a stepwise hydrolysis approach. - Solvent Selection: Ensure the solvent system (e.g., ethanol/water) maintains the solubility of both the saponins and the resulting this compound. This compound is soluble in ethanol, DMSO, and DMF, but sparingly soluble in aqueous buffers.[2] |
| Co-elution of Impurities in Chromatography | Similar Polarity of Compounds: Other triterpenoid sapogenins, polyphenols, or tannins in the crude extract may have similar retention times to this compound. | - Optimize Mobile Phase: Adjust the solvent gradient in Reverse Phase (RP) HPLC to improve separation. For example, a shallower gradient can increase resolution. - Orthogonal Chromatography: Employ a two-step chromatographic process using different separation principles, such as RP-HPLC followed by Hydrophilic Interaction Chromatography (HILIC).[3] - Sample Pre-treatment: Use polyvinylpyrrolidone (PVPP) to remove polyphenols and tannins prior to chromatography. |
| This compound Precipitation During Purification | Low Solubility in Mobile Phase: this compound has limited solubility in highly aqueous mobile phases used in RP-HPLC. | - Modify Mobile Phase: Increase the proportion of organic solvent (e.g., acetonitrile or methanol) in the initial mobile phase conditions. - Dissolve Sample in a Stronger Solvent: Dissolve the crude this compound in a small amount of DMSO or ethanol before loading onto the column. |
| Poor Peak Shape in HPLC | Column Overloading: Injecting too much sample can lead to peak fronting or tailing. Secondary Interactions: Interactions between this compound and the silica backbone of the column can cause peak tailing. | - Reduce Sample Load: Decrease the concentration or volume of the injected sample. - Acidify Mobile Phase: Add a small amount of an acid like formic acid or acetic acid to the mobile phase to suppress the ionization of the carboxylic acid group on this compound and improve peak shape. |
Frequently Asked Questions (FAQs)
1. What are the main challenges in purifying this compound from crude Quillaja saponaria extracts?
The primary challenges stem from the complexity of the crude extract, which contains a multitude of structurally similar triterpenoid saponins, with this compound as the common aglycone.[3][4] This structural similarity makes chromatographic separation difficult. Additionally, the presence of other classes of impurities such as polyphenols, tannins, and sugars further complicates the purification process.[1]
2. What is the first step in obtaining this compound from crude saponin extracts?
The first crucial step is the hydrolysis of the saponin glycosides to cleave the sugar chains from the this compound backbone. This is typically achieved through acid hydrolysis, for example, by refluxing the crude saponin extract with an acid such as hydrochloric acid in an alcohol-water mixture.[2]
3. Which chromatographic techniques are most effective for this compound purification?
A multi-step chromatographic approach is often the most effective. This can include:
-
Flash Chromatography: For initial purification of the crude hydrolysate to remove major impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating this compound from other structurally similar compounds based on hydrophobicity.
-
Hydrophilic Interaction Chromatography (HILIC): Can be used as an orthogonal separation technique to RP-HPLC to further enhance purity.[3]
4. How can I improve the yield of purified this compound?
Optimizing each step of the process is key to maximizing yield. This includes:
-
Ensuring complete extraction of saponins from the raw plant material.
-
Carefully controlling the hydrolysis conditions to maximize the cleavage of sugar moieties without degrading the this compound.
-
Optimizing chromatographic conditions, such as mobile phase composition and gradient, to achieve good separation with minimal product loss.
-
Careful fraction collection during chromatography to avoid losing the product in adjacent fractions.
5. What are some common impurities that I should look out for?
Common impurities in crude quillaia extracts include:
-
Other triterpenoid sapogenins: These are structurally very similar to this compound glycosides.
-
Polyphenols and Tannins: These can interfere with chromatographic separation and may need to be removed in a pre-purification step.
-
Sugars: Released during the hydrolysis of saponins.
-
Fatty acids and other lipids.
Quantitative Data Summary
The following table summarizes typical, though variable, quantitative data associated with the purification of this compound and related compounds from Quillaja saponaria extracts. Actual yields and purities will depend on the specific starting material and experimental conditions.
| Purification Stage | Parameter | Typical Value | Reference |
| Crude Extract | Saponin Content (Type 1 Extract) | 20-26% | [5] |
| Saponin Content (Type 2 Extract) | 65-90% | [6] | |
| Hydrolysis | This compound Yield | Highly variable; optimization is crucial. | |
| Flash Chromatography | Recovery of Target Compound | >95% (general) | [7] |
| RP-HPLC | Purity of Related Saponin (QS-21) | >97% | [3] |
| Recovery of Target Compound | >80% (general) | ||
| Chemical Synthesis | Overall Yield of this compound | 3.4% | [8] |
Experimental Protocols
Acidic Hydrolysis of Crude Saponin Extract
This protocol describes the cleavage of glycosidic bonds in crude saponin extracts to yield the aglycone, this compound.
Materials:
-
Crude Quillaja saponaria saponin extract
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the crude saponin extract in a mixture of ethanol and water.
-
Slowly add concentrated HCl to the solution while stirring to achieve the desired acid concentration (e.g., a final concentration of 2N HCl). A recommended ratio is a mixture of hydrochloric acid, water, and ethanol in a ratio of 4:7.35:6.65.[2]
-
Set up the reaction mixture for reflux and heat to the boiling point of the solvent mixture.
-
Maintain the reflux for a minimum of 6 hours to ensure complete hydrolysis.[2]
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by TLC. The disappearance of the saponin spots and the appearance of a new, less polar spot corresponding to this compound indicates the progression of the hydrolysis.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated this compound can be collected by filtration.
-
Wash the collected solid with distilled water to remove excess acid and water-soluble impurities.
-
Dry the crude this compound under vacuum.
Purification of this compound by Flash Chromatography
This protocol provides a general method for the initial purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Appropriate solvents for the mobile phase (e.g., a gradient of ethyl acetate in hexanes or chloroform in methanol)
-
Flash chromatography system (column, pump, fraction collector)
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Use TLC to determine a suitable solvent system that provides good separation of this compound from the impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Pack the flash chromatography column with silica gel slurried in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (or the mobile phase). Alternatively, for poorly soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel.
-
Elution: Begin elution with the initial mobile phase and gradually increase the polarity of the solvent system (gradient elution).
-
Fraction Collection: Collect fractions and monitor the elution of compounds by TLC.
-
Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Experimental Workflow for this compound Purification
References
- 1. hielscher.com [hielscher.com]
- 2. researchgate.net [researchgate.net]
- 3. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FAO Knowledge Repository [openknowledge.fao.org]
- 6. fao.org [fao.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Synthesis of this compound through Sustainable C–H Bond Activations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Quillaic Acid Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of quillaic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process, with a primary focus on overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are their respective overall yields?
A1: There are two main chemical synthesis routes for this compound. The first is a 24-step synthesis starting from the more readily available protoescigenin, which has a reported overall yield of approximately 4%.[1][2][3][4][5] A more recent and streamlined 14-step synthesis begins with oleanolic acid and has an overall yield of about 3.4%.[6][7] This latter route is often preferred for its shorter pathway and use of more sustainable C-H activation methods, making it potentially more suitable for larger-scale production.[6][7]
Q2: My overall yield is significantly lower than reported. Where should I start troubleshooting?
A2: Low overall yield is a common issue. A systematic approach is best. Start by reviewing the yield of each individual step. The steps most frequently associated with yield loss are the selective oxidation and C-H activation/hydroxylation steps. It is also crucial to ensure the purity and stability of all intermediates, as impurities can interfere with subsequent reactions. Finally, review your purification techniques at each stage, as significant product loss can occur during workup and chromatography.
Q3: Are there common side reactions that I should be aware of?
A3: Yes, several key side reactions can impact your yield. In the synthesis from oleanolic acid, a common issue is the lack of regioselectivity during C-H acetoxylation, where C-24 acetoxylation can occur as a significant side reaction instead of the desired C-23 functionalization.[6] During oxidation steps, over-oxidation or incomplete reactions are frequent problems. For instance, in the Dess-Martin oxidation, the formation of byproducts can complicate purification. In glycosylation attempts on the this compound core, the formation of the undesired α-glycoside product is a common challenge.[8]
Troubleshooting Guides
Low Yield in Pd-Catalyzed C-H Acetoxylation of Oleanolic Acid Intermediate
Problem: The yield of the desired C-23 acetoxylated product is low, with a significant amount of the C-24 acetoxylated isomer or unreacted starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in C-H acetoxylation.
Possible Causes and Solutions:
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| High ratio of C-24 to C-23 acetoxylation | Suboptimal directing group or steric hindrance. | Ensure the directing group is correctly installed and consider minor modifications to the substrate if possible. Re-evaluate the choice of ligand for the palladium catalyst. | Improved regioselectivity towards C-23. |
| Incomplete reaction; significant starting material remains | Inefficient catalyst activity or catalyst poisoning. | Use fresh, high-purity palladium catalyst (e.g., Pd(OAc)₂). Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents. | Increased conversion of starting material. |
| Formation of multiple unidentified byproducts | Incorrect reaction temperature or prolonged reaction time. | Optimize the reaction temperature; often, a lower temperature for a longer duration can improve selectivity. Monitor the reaction progress by TLC or LC-MS to avoid over-reaction. | Reduction in byproduct formation and a cleaner reaction profile. |
Experimental Protocol: Pd-Catalyzed C-H Acetoxylation
A detailed protocol for this step can be found in the work by Wang et al. (2024).[6] Generally, the oleanolic acid derivative is reacted with a palladium catalyst, such as Pd(OAc)₂, in the presence of an oxidant and a suitable solvent. It is critical to maintain anhydrous and inert conditions throughout the reaction.
Inefficient Copper-Mediated C-H Hydroxylation
Problem: The yield of the desired 16β-hydroxy triterpenoid is low.
Troubleshooting Guide:
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| Low conversion to the hydroxylated product | Suboptimal copper salt or oxidant. | Screen different copper salts (e.g., Cu(OAc)₂, Cu(OTf)₂). While O₂ is a sustainable oxidant, in some cases, other oxidants like H₂O₂ might be more effective, though they may lead to different side products. | Increased yield of the desired product.[9] |
| Inefficient directing group. | The choice of a transient directing group is crucial for regioselectivity. Ensure the directing group is appropriate for targeting the C-16 position. | Improved site-selectivity and yield.[7] | |
| Formation of over-oxidized or degradation products | Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature, starting with lower temperatures. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation. | Minimized formation of byproducts. |
Optimized Reaction Conditions for Copper-Mediated Hydroxylation:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield of 16β-ol |
| Copper Salt | Cu(OTf)₂ | Cu(NO₃)₂ | Cu(OAc)₂ | Varies |
| Oxidant | O₂ | H₂O₂ | Peroxides | Varies |
| Solvent | Toluene/MeOH/Acetone | DMF | NMP | Varies |
| Temperature | 80 °C | Room Temperature | 90 °C | Varies |
| Note: The optimal conditions are highly substrate-dependent and require empirical optimization. |
Low Yield in Dess-Martin Oxidation
Problem: The oxidation of the 16β-ol to the corresponding ketone is incomplete or results in a complex mixture that is difficult to purify.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Dess-Martin Oxidation.
Possible Causes and Solutions:
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| Incomplete reaction | Deactivated Dess-Martin periodinane (DMP). | Use freshly opened or properly stored DMP. The reagent is moisture-sensitive. | Complete conversion of the alcohol to the ketone. |
| Presence of water in the reaction. | Ensure all glassware is oven-dried and the solvent (typically DCM) is anhydrous. The addition of a small amount of water can sometimes accelerate the reaction, but excess water will quench the DMP.[10][11] | Improved reaction rate and completion. | |
| Formation of acid-labile byproducts | Acetic acid generated during the reaction. | Buffer the reaction with sodium bicarbonate or pyridine to neutralize the acetic acid byproduct, especially if your substrate has acid-sensitive functional groups.[10] | Protection of acid-sensitive groups and a cleaner reaction. |
| Difficult purification (gummy residue) | The mono-acetoxy iodinane byproduct is difficult to remove. | During workup, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (Na₂S₂O₃). This will convert the byproduct into more easily removable salts.[12] | Easier purification and isolation of the desired ketone. |
Experimental Protocol: Dess-Martin Oxidation of 16β-ol Intermediate
To a solution of the alcohol intermediate in anhydrous dichloromethane (DCM) under an inert atmosphere, add sodium bicarbonate followed by Dess-Martin periodinane.[6] The reaction is typically stirred at room temperature for 2 hours. Progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated solution of NaHCO₃ and Na₂S₂O₃.
Challenges in Final Purification of this compound
Problem: Difficulty in obtaining high-purity this compound after the final deprotection step.
Troubleshooting Guide:
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| Multiple spots on TLC/peaks on HPLC of the final product | Incomplete final deprotection or presence of closely related impurities from previous steps. | Re-run the final deprotection step with fresh reagents. For purification, use reverse-phase HPLC, as it often provides better separation for polar compounds like this compound. | A single, pure peak corresponding to this compound. |
| Poor recovery from chromatography column | Irreversible adsorption of the acidic compound onto silica gel. | For flash chromatography, consider using a diol- or amine-functionalized silica column, which can reduce strong interactions with acidic compounds. Alternatively, use reverse-phase (C18) flash chromatography. | Improved recovery of the final product. |
| Inappropriate mobile phase. | For reverse-phase HPLC, a gradient of acetonitrile in water with a small amount of formic acid or ammonium acetate is often effective.[7] For HILIC, a gradient from an organic solvent to an aqueous mixture can be used for highly polar compounds.[13] | Sharper peaks and better separation. |
General Purification Protocol for this compound:
The crude product after the final deallylation step can be purified by flash column chromatography on silica gel.[6] However, for higher purity, reverse-phase high-performance liquid chromatography (HPLC) is recommended. A common mobile phase system is a gradient of acetonitrile and water, often with an additive like formic acid to improve peak shape.[7]
Synthesis Workflow from Oleanolic Acid:
Caption: A simplified workflow for the 14-step synthesis of this compound.
References
- 1. Copper-mediated oxidative C−H/N−H activations with alkynes by removable hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Copper-catalyzed aerobic aliphatic C–H oxygenation with hydroperoxides [beilstein-journals.org]
- 3. Oxidation: The Liang Synthesis of this compound [organic-chemistry.org]
- 4. Chemical synthesis of this compound, the aglycone of QS-21 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound through Sustainable C–H Bond Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Bioinspired Cu-Directed C–H Hydroxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. organic chemistry - Dess–Martin oxidation work up - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. teledynelabs.com [teledynelabs.com]
How to prevent degradation of quillaic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of quillaic acid in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses common issues encountered when working with this compound solutions.
Issue 1: Precipitation or Cloudiness in Aqueous Solution
| Potential Cause | Troubleshooting Steps |
| Low Solubility: this compound has limited solubility in aqueous buffers. | 1. Initial Dissolution in Organic Solvent: First, dissolve the this compound in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[1] 2. Gradual Dilution: Slowly add the dissolved this compound stock solution to your aqueous buffer of choice while vortexing or stirring. 3. Optimize Solvent Ratio: For a 1:2 solution of DMSO:PBS (pH 7.2), the solubility of this compound is approximately 0.33 mg/ml.[1] Adjust the ratio as needed for your desired concentration, keeping the final organic solvent concentration as low as possible to avoid affecting your experimental system. |
| Incorrect pH: The pH of the solution can affect the solubility of this compound. | 1. pH Adjustment: Ensure the pH of your final aqueous solution is within a range that maintains solubility. While specific data for this compound is limited, triterpenoid saponins can be more stable in slightly acidic to neutral pH. |
| Aggregation over Time: Even if initially dissolved, this compound can aggregate and precipitate out of aqueous solution over time. | 1. Fresh Preparation: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment and not to store them for more than one day.[1] 2. Use of Surfactants: Consider the inclusion of a small amount of a biocompatible surfactant, such as Tween-80, to improve and maintain solubility. |
Issue 2: Loss of Biological Activity
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation: this compound is susceptible to hydrolysis, particularly in aqueous solutions at non-optimal pH and elevated temperatures. This can lead to the loss of functional groups crucial for its activity. | 1. Control pH: Maintain the pH of your solution in a slightly acidic to neutral range. Avoid strongly acidic or alkaline conditions. 2. Low Temperature Storage: Store stock solutions at -20°C or -80°C.[1] Prepare aqueous working solutions immediately before use and keep them on ice. |
| Oxidative Degradation: The presence of dissolved oxygen and exposure to light can lead to oxidative degradation of this compound. | 1. Use of Antioxidants: Add antioxidants to your solution. For aqueous preparations, consider using ascorbic acid or sodium metabisulfite. For organic stock solutions, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be used. 2. Degas Solutions: Before adding this compound, degas your aqueous buffer to remove dissolved oxygen. 3. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. |
| Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation and a decrease in potency. | 1. Aliquot Stock Solutions: Upon initial preparation, aliquot your this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
Issue 3: Color Change in Solution
| Potential Cause | Troubleshooting Steps |
| Oxidation: The development of a yellow or brownish tint in a previously colorless solution can be an indicator of oxidative degradation. | 1. Implement Antioxidant Strategies: Follow the steps outlined above for preventing oxidative degradation, such as adding antioxidants and protecting the solution from light. 2. Use High-Purity Solvents: Ensure that the solvents used for preparing solutions are of high purity and free from oxidizing contaminants. |
| Reaction with Media Components: Components of complex cell culture media or other experimental buffers could potentially react with this compound over time. | 1. Simplify the System: If possible, test the stability of this compound in a simpler buffer system to identify potential interactions. 2. Prepare Fresh: Add this compound to complex media immediately before starting the experiment to minimize the time for potential reactions to occur. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store solid this compound?
A1: Solid this compound should be stored as a crystalline solid in a tightly sealed container in a dry and cool place, ideally at -20°C for long-term stability of at least two years.
Q2: How should I prepare a stock solution of this compound?
A2: Prepare stock solutions by dissolving solid this compound in an organic solvent such as DMSO, ethanol, or DMF.[1] For example, a stock solution of 10 mM in DMSO can be prepared. These stock solutions are stable for up to one year at -20°C or up to two years at -80°C.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability.[1] Degradation through hydrolysis and oxidation can occur. Always prepare aqueous working solutions fresh from your frozen organic stock solution immediately before your experiment.
Q4: What are the main factors that cause this compound to degrade in solution?
A4: The primary factors leading to the degradation of this compound in solution are:
-
pH: Both highly acidic and alkaline conditions can promote hydrolysis.
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
Oxygen: Dissolved oxygen can lead to oxidative degradation.
-
Light: Exposure to light, particularly UV light, can also contribute to degradation.
-
Repeated Freeze-Thaw Cycles: This can compromise the integrity of the compound in stock solutions.
Q5: What are the signs of this compound degradation?
A5: Signs of degradation can include:
-
Precipitation or cloudiness in the solution.
-
A noticeable change in color (e.g., turning yellow or brown).
-
A loss of expected biological activity in your experiments.
-
The appearance of new peaks or a decrease in the main peak when analyzed by techniques like HPLC.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Storage Duration |
| Solid | N/A | -20°C | ≥ 2 years[2] |
| Stock Solution | DMSO | -20°C | Up to 1 year[1] |
| Stock Solution | DMSO | -80°C | Up to 2 years[1] |
| Aqueous Working Solution | Aqueous Buffer | 4°C or on ice | < 24 hours[1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution of this compound for In Vitro Assays
This protocol provides a general guideline for preparing a more stable aqueous solution of this compound for use in cell culture or other in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium, pH 7.2-7.4
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution: a. In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of solid this compound. b. Dissolve the this compound in cell culture grade DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquot and Store the Stock Solution: a. Aliquot the stock solution into sterile, single-use amber microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).
-
Prepare the Aqueous Working Solution (Fresh for Each Experiment): a. Thaw one aliquot of the this compound stock solution at room temperature. b. Pre-warm your sterile aqueous buffer (e.g., PBS or cell culture medium) to the desired experimental temperature (e.g., 37°C). c. While gently vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve your final desired concentration. Note: The final concentration of DMSO should be kept low (typically <0.5% v/v) to avoid solvent-induced toxicity in cell-based assays. d. Use the freshly prepared aqueous working solution immediately. Do not store it.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Workflow for preparing stable this compound solutions.
References
Troubleshooting inconsistent results in quillaic acid bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quillaic acid. Inconsistent results in bioassays can be a significant challenge, and this guide aims to address common issues to ensure the reliability and reproducibility of your experiments.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues you may encounter during your this compound bioassays.
Problem 1: High Variability Between Replicate Wells in Cytotoxicity Assays (e.g., MTT, XTT)
High variability can mask the true effect of this compound, making it difficult to obtain reliable IC50 values.
| Possible Cause | Solution |
| Incomplete Solubilization of this compound | This compound is sparingly soluble in aqueous buffers. Ensure your stock solution in DMSO or ethanol is fully dissolved before preparing working concentrations. Gentle warming or vortexing can aid dissolution. Visually inspect for any precipitate in the stock solution and final dilutions in cell culture media.[1] |
| Precipitation in Culture Media | When diluting the DMSO stock solution into aqueous cell culture media, this compound may precipitate. To avoid this, do not exceed a final DMSO concentration of 0.5% in the well. Prepare fresh dilutions for each experiment and add them to the media just before treating the cells.[1] |
| Micelle Formation/Aggregation | As a saponin aglycone, this compound has an amphiphilic nature and can form micelles or aggregates at higher concentrations. This can lead to non-uniform exposure of cells to the compound. Perform a dose-response curve to identify the optimal concentration range and consider using a surfactant like a low concentration of Pluronic F-68 in your media, after validating it does not interfere with your assay. |
| Uneven Cell Seeding | A non-homogenous cell suspension will lead to varying cell numbers per well. Ensure you have a single-cell suspension before plating by gently pipetting up and down. After seeding, allow the plate to sit at room temperature for 15-20 minutes before incubation to allow for even settling of cells. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can concentrate this compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity within the plate. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can bind to this compound, altering its bioavailability. If inconsistencies persist, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if appropriate for your cell line. |
Problem 2: Inconsistent Results in Hemolysis Assays
The hemolytic activity of this compound is a key bioassay, and consistent results are crucial for accurate assessment.
| Possible Cause | Solution |
| Variable Red Blood Cell (RBC) Lysis | The source and age of red blood cells can significantly impact their susceptibility to hemolysis. Whenever possible, use fresh RBCs from a consistent source. |
| Precipitation of this compound | Similar to cytotoxicity assays, this compound can precipitate in the assay buffer. Ensure complete solubilization in the initial solvent and prepare working dilutions carefully. |
| Inaccurate Positive and Negative Controls | Improper controls will lead to incorrect calculations of percent hemolysis. Use a known hemolytic agent like Triton X-100 as a 100% hemolysis positive control and PBS or saline as the 0% hemolysis negative control.[2] |
| Interference with Spectrophotometer Reading | If this compound precipitates, it can scatter light and interfere with the absorbance reading of released hemoglobin. Centrifuge the plate after incubation and before reading to pellet any precipitate and unlysed RBCs. |
| Suboptimal Incubation Time/Temperature | Ensure a consistent incubation time and temperature (e.g., 37°C) for all samples as these parameters can affect the rate of hemolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as DMSO and ethanol.[1] A stock solution in DMSO is a common choice. It is important to note that this compound is sparingly soluble in aqueous buffers.[1]
Q2: What is a typical concentration range for observing a cytotoxic effect of this compound?
A2: The cytotoxic effective concentration of this compound can vary significantly depending on the cell line. Reported IC50 values range from low micromolar to higher concentrations. For example, in SNU-1 and KATO III gastric cancer cells, the IC50 values were 13.6 µM and 67 µM, respectively.[3][4][5] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal range for your specific cell line.
Q3: Can this compound interfere with the MTT assay readout?
A3: Yes, like some other natural compounds, there is a potential for this compound to interfere with the MTT assay.[6] This can occur if the compound has intrinsic reducing potential, leading to the reduction of the MTT reagent in the absence of viable cells. It is crucial to include a "compound-only" control (this compound in cell-free media) to check for any direct reduction of MTT.[6]
Q4: How can I minimize the hemolytic activity of this compound in my experiments if I am studying other biological effects?
A4: If hemolysis is an unwanted side effect, you can try to work at concentrations below the hemolytic threshold. A preliminary hemolysis assay will help you determine the concentration at which this compound starts to induce RBC lysis.
Q5: What are the key signaling pathways affected by this compound?
A5: this compound has been shown to induce apoptosis and modulate inflammatory responses through several signaling pathways. The most commonly cited are the NF-κB and MAPK pathways.[7][8][9]
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Human Colorectal Cancer | >10 | [7] |
| SW620 | Human Colorectal Cancer | >10 | [7] |
| BEL7402 | Human Hepatocellular Carcinoma | >10 | [7] |
| HepG2 | Human Hepatocellular Carcinoma | >10 | [7] |
| MCF-7 | Human Breast Cancer | >10 | [7] |
| SNU-1 | Human Gastric Cancer | 13.6 | [3][4] |
| KATO III | Human Gastric Cancer | 67 | [3][4] |
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this, create a series of dilutions in your cell culture medium. The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Hemolysis Assay
This protocol provides a basic framework for assessing the hemolytic activity of this compound.
-
RBC Preparation: Obtain fresh red blood cells and wash them three times with sterile phosphate-buffered saline (PBS) by centrifugation. After the final wash, resuspend the RBCs in PBS to a final concentration of 2% (v/v).[2]
-
Compound Dilution: Prepare a series of dilutions of this compound in PBS.
-
Assay Setup: In a 96-well plate, add your this compound dilutions. Include a negative control (PBS only) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis).[2]
-
Incubation: Add the 2% RBC suspension to each well, mix gently, and incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs and any precipitate.
-
Supernatant Transfer: Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Absorbance Reading: Measure the absorbance of the supernatant at a wavelength of 540 nm, which corresponds to the absorbance of hemoglobin.
-
Calculation: Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
Caption: Troubleshooting decision tree for inconsistent this compound bioassay results.
Caption: General experimental workflow for an MTT cytotoxicity assay with this compound.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation and molecular docking of QS-21 and this compound from Quillaja saponaria Molina as gastric cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation and molecular docking of QS-21 and this compound from Quillaja saponaria Molina as gastric cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways [frontiersin.org]
- 9. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF- κ B and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Quillaic Acid-Based Nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and stabilization of quillaic acid-based nanoemulsions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound saponins stabilize nanoemulsions?
A1: this compound saponins, the key components of Quillaja saponin, stabilize oil-in-water nanoemulsions through a combination of electrostatic and steric repulsion. The this compound backbone is hydrophobic, while the attached sugar moieties are hydrophilic.[1] This structure allows the saponin to adsorb at the oil-water interface. The presence of glucuronic acid in the sugar chains provides a strong negative charge at neutral pH, leading to high negative zeta potential values (typically below -30 mV) and strong electrostatic repulsion between droplets.[1][2] Additionally, the bulky sugar chains provide a steric barrier that prevents droplets from approaching each other and coalescing.[2]
Q2: What are the critical formulation parameters to consider for optimal stability?
A2: Several formulation parameters are crucial for achieving stable this compound-based nanoemulsions. These include the oil-to-water ratio, the concentration of the this compound saponin emulsifier, and the composition of the oil phase.[3][4] Studies have shown that a lower oil/water ratio (e.g., 10/90) and an optimal surfactant concentration (e.g., 1.5 wt%) can lead to smaller particle sizes and higher stability.[3][4] It is essential to optimize the emulsifier concentration to ensure complete coverage of the oil droplets.[1]
Q3: How do pH and ionic strength affect the stability of these nanoemulsions?
A3: this compound-based nanoemulsions are sensitive to changes in pH and ionic strength.
-
pH: These nanoemulsions are generally stable in a pH range of 3 to 9.[1] At very low pH (≤2), the carboxyl groups of the glucuronic acid become protonated, reducing the negative surface charge and leading to a decrease in electrostatic repulsion.[1][2] This can result in droplet aggregation and flocculation.[1]
-
Ionic Strength: High concentrations of salts (e.g., >100 mM NaCl or 50 mM CaCl2) can destabilize the nanoemulsion.[1][5] The ions in the solution can screen the surface charge on the droplets, compressing the electrical double layer and reducing electrostatic repulsion, which can lead to flocculation and coalescence.[1]
Q4: What are the typical particle size and zeta potential values for a stable this compound-based nanoemulsion?
A4: For a stable nanoemulsion, the average droplet diameter is typically around 120 nm.[1] The zeta potential, a measure of the magnitude of the electrostatic charge between adjacent, charged particles in a dispersion, should be below -30 mV to ensure sufficient electrostatic repulsion for physical stability.[1][3] Values ranging from -40 mV to -46 mV have been reported for highly stable systems.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Phase Separation or Creaming | Insufficient emulsifier concentration for the amount of oil. | Increase the concentration of the this compound saponin. A concentration of 1.5 wt% has been shown to be effective.[3][4] |
| High oil-to-water ratio. | Decrease the oil-to-water ratio. A ratio of 10/90 has been found to improve stability.[3][4] | |
| Destabilization due to environmental factors (pH, ionic strength). | Ensure the pH of the aqueous phase is within the stable range (3-9) and avoid the addition of high concentrations of salts.[1] | |
| Increased Particle Size (Aggregation/Flocculation) | Low pH of the formulation. | Adjust the pH to be above 3. At low pH, the negative charge on the droplets is reduced, leading to aggregation.[1][2] |
| High ionic strength. | Reduce the concentration of salts in the formulation. High salt concentrations can screen the surface charge, leading to flocculation.[1] | |
| Sub-optimal homogenization process. | Increase the number of homogenization cycles or the homogenization pressure to ensure efficient droplet size reduction.[5] | |
| Inconsistent Batch-to-Batch Results | Variation in raw materials (e.g., purity of this compound saponin). | Source high-purity, well-characterized this compound saponin and ensure consistency of all other formulation components. |
| Inconsistent processing parameters. | Standardize all processing parameters, including homogenization pressure, number of cycles, and temperature. | |
| Microbial Growth During Storage | Absence of a preservative. | For long-term storage, consider adding a suitable preservative, especially if the formulation components can support microbial growth.[4] |
Data Presentation
Table 1: Effect of Formulation Parameters on Nanoemulsion Stability
| Parameter | Condition | Average Particle Size (nm) | Zeta Potential (mV) | Stability Outcome | Reference |
| Oil/Water Ratio | 10/90 | Smaller | More Negative | Higher Stability | [3][4] |
| 30/70 | Larger | Less Negative | Lower Stability (Phase Separation) | [3] | |
| Surfactant (Saponin) Conc. | 0.5 wt% | - | - | Unstable (Phase Separation) | [3][6] |
| 1.5 wt% | Smaller | More Negative | Higher Stability | [3][4] | |
| pH | ≤ 2 | Increased (Flocculation) | Less Negative | Unstable | [1] |
| 3 - 8 | ~120 | ~ -30 | Stable | [1] | |
| Ionic Strength (NaCl) | < 100 mM | Stable | Stable | Stable | [1] |
| > 100 mM | Increased (Aggregation) | - | Unstable | [1] | |
| Ionic Strength (CaCl2) | 50 mM | Increased (Aggregation) | - | Unstable | [5] |
Experimental Protocols
1. Preparation of this compound-Based Nanoemulsion (High-Pressure Homogenization)
-
Aqueous Phase Preparation: Dissolve the desired amount of this compound saponin (e.g., 1.5 wt%) in deionized water. Stir until fully dissolved.
-
Oil Phase Preparation: Mix the oil phase components (e.g., carrier oil and any lipophilic active ingredients).
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while continuously stirring at high speed using a high-shear mixer to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The number of passes and the pressure should be optimized. For example, 10 homogenization cycles at a pressure of 30,000 psi have been used to produce stable nanoemulsions.[1]
-
Characterization: Immediately after preparation, characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
2. Stability Assessment: Stress Testing
-
Long-Term Storage: Store the nanoemulsion in tightly capped amber glass vials at a controlled temperature (e.g., 4°C) for a specified period (e.g., 6 weeks).[1] Periodically withdraw aliquots to measure particle size and zeta potential to monitor for any changes.[1]
-
Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (e.g., -20°C for 24 hours) and thawing (e.g., 25°C for 24 hours). After each cycle, visually inspect for phase separation and measure particle size.
-
pH Stability: Adjust the pH of the nanoemulsion to different values (e.g., from 2 to 8) using dilute HCl or NaOH. Equilibrate for a set time and then measure particle size and zeta potential to determine the stable pH range.[1]
-
Ionic Strength Stability: Add varying concentrations of salt solutions (e.g., NaCl or CaCl2) to the nanoemulsion.[1] Observe for any signs of instability and measure changes in particle size.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and stability testing of this compound-based nanoemulsions.
Caption: A logical flowchart for troubleshooting common instability issues in nanoemulsion formulation.
References
- 1. Synthesis, characterization and stress-testing of a robust quillaja saponin stabilized oil-in-water phytocannabinoid nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponins as Natural Emulsifiers for Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and Optimization of Nanoemulsions Using the Natural Surfactant Saponin from Quillaja Bark - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Commercial Quillaic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial quillaic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound preparations?
A1: Commercial this compound is often sold as part of a saponin extract from Quillaja saponaria. The purity of these extracts can vary significantly between suppliers and batches. Common impurities include:
-
Saponins from other plants: Some commercial quillaja bark extracts have been found to contain saponins from the Indian plant Madhuca longifolia. These saponins have a different aglycone, protobassic acid, instead of this compound.[1]
-
Other Quillaja saponins: this compound is the aglycone of a complex mixture of over 100 different saponins in Quillaja saponaria extracts.[2][3] While not impurities in the traditional sense, their presence reduces the relative concentration of pure this compound.
-
Polyphenols and Tannins: These are major components in less refined extracts and contribute to the characteristic reddish-brown color of aqueous solutions.[3]
-
Calcium Oxalate: This is another component found in less purified extracts.[3][5]
Q2: What are the typical purity levels of commercial this compound products?
A2: The purity of commercial this compound, or more accurately, the saponin content of the extract, varies widely:
-
Non-refined extracts: Typically contain 190–200 g of saponins per kg of solids (19-20%).[4]
-
Semi-refined extracts: These have a significantly higher saponin concentration, around 750–800 g of saponins per kg of solids (75-80%).[4]
-
Highly purified extracts: These can have saponin concentrations of 75-90% or even higher, with some suppliers offering this compound with a purity of ≥98%.[3][6]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: The most common and effective methods for analyzing the purity of this compound and quillaja saponin extracts are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for quality control, allowing for the separation and quantification of different saponins.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying individual saponins and impurities by providing molecular weight and fragmentation data.[1][2] Tandem MS (MS/MS) experiments can help distinguish between saponins with different aglycones, such as this compound and protobassic acid.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of saponins and for confirming the identity of this compound.[4][7]
Troubleshooting Guides
HPLC Analysis Issues
Problem: Poor peak resolution or broad peaks.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Ensure the mobile phase components (e.g., acetonitrile, water, and additives like formic or trifluoroacetic acid) are of high purity and correctly proportioned.[8] Adjust the gradient to improve separation. |
| Column degradation. | The column's stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace it.[8][9] |
| Sample overload. | Injecting too much sample can lead to peak broadening. Reduce the injection volume or dilute the sample.[8] |
| Mismatched sample solvent and mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.[9][10] |
Problem: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Fluctuations in pump pressure or flow rate. | Check for leaks in the HPLC system, particularly around pump seals and fittings.[9] Degas the mobile phase to remove air bubbles.[10] |
| Changes in mobile phase composition. | Ensure the mobile phase is fresh and properly mixed. Evaporation of the more volatile solvent can alter the composition.[9] |
| Column temperature variations. | Use a column oven to maintain a constant temperature for reproducible results.[9] |
Problem: Extraneous peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Contaminated mobile phase or reagents. | Use HPLC-grade solvents and high-purity additives. Impurities in reagents like formic acid can appear as peaks in gradient elution.[11] |
| Sample contamination. | Ensure proper sample handling and storage to avoid introducing contaminants. |
| Carryover from previous injections. | Implement a robust needle and injector wash method between runs, using a strong solvent.[9] |
| Presence of unexpected saponins. | Use LC-MS to identify the molecular weight of the unexpected peaks. They may correspond to saponins from other plant sources, such as Madhuca longifolia.[1] |
Experimental Protocols
Protocol 1: RP-HPLC for Purity Profiling of this compound Saponins
This protocol is a general guideline for the analysis of this compound-containing saponin extracts.
-
Sample Preparation:
-
Accurately weigh and dissolve the commercial this compound or saponin extract in the initial mobile phase (e.g., 35% acetonitrile in water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.[12]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Column: A C4 or C18 reversed-phase column is suitable. For example, a Vydac C4 column (250 x 4.6 mm, 5 µm particle size).[3][12]
-
Mobile Phase A: Water with 0.1% formic acid.[12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
-
Flow Rate: 1 mL/min.[12]
-
Detector: UV at 210 nm.[12]
-
Injection Volume: 20-50 µL.[12]
-
-
Gradient Elution Program:
-
A typical gradient might be:
-
Note: This gradient is an example and should be optimized for the specific column and sample.
-
-
Data Analysis:
-
Compare the resulting chromatogram to a high-purity this compound or saponin standard if available.
-
The relative purity can be estimated by the area percentage of the main peak(s) corresponding to this compound glycosides.
-
Protocol 2: LC-MS for Impurity Identification
This protocol outlines the use of LC-MS to identify potential impurities.
-
LC Conditions:
-
Use the same HPLC method as described in Protocol 1.
-
-
Mass Spectrometry Conditions:
-
Data Analysis:
-
Extract the mass spectra for the peaks of interest.
-
This compound saponins will typically show a characteristic fragment ion corresponding to the deprotonated this compound aglycone (m/z 485.3272).[1]
-
If saponins from Madhuca longifolia are present, they will show a fragment ion for protobassic acid (m/z 503.3378).[1]
-
Use the accurate mass measurements to propose elemental compositions for any unknown impurities.
-
Data Presentation
Table 1: Purity of Commercial Quillaja Saponin Extracts
| Extract Type | Typical Saponin Content (g/kg solids) | Typical Saponin Content (%) |
| Non-refined | 190 - 200 | 19 - 20% |
| Semi-refined | 750 - 800 | 75 - 80% |
| Highly purified | 750 - 900+ | 75 - 90%+ |
Data synthesized from multiple sources.[3][4]
Visualizations
Caption: Workflow for Purity Analysis of this compound.
Caption: Troubleshooting Logic for HPLC Analysis.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Metabolomic analysis of saponins in crude extracts of Quillaja saponaria by liquid chromatography/mass spectrometry for product authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Re‐evaluation of Quillaia extract (E 999) as a food additive and safety of the proposed extension of use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wholesale Pure this compound (CAS 631-01-6) | HPLC≥98%/NMR Validated | Bulk Sourcing,Pure this compound (CAS 631-01-6) | HPLC≥98%/NMR Validated | Bulk Sourcing Factory - Cqherb.com [cqherb.com]
- 7. mdpi.com [mdpi.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. mastelf.com [mastelf.com]
- 11. Identification of two novel trace impurities in mobile phases prepared with commercial formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Foaming Properties of Quillaia Extracts in Lab Processes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the foaming properties of quillaia extracts in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary components in quillaia extract responsible for foaming?
A1: The primary foaming agents in quillaia extracts are triterpenoid saponins.[1][2][3] These amphiphilic molecules orient themselves at the air-water interface, reducing surface tension and creating stable foam.[2]
Q2: Why is the foam stability of my quillaia extract solution inconsistent between batches?
A2: Batch-to-batch variability in foaming can be attributed to inconsistencies in the composition of the quillaia extract. The concentration of saponins, as well as the presence of other components like polyphenols and tannins, can vary.[4][5] These compounds can interact with saponins and other molecules in your system, affecting foam formation and stability.[6]
Q3: Can pH affect the foaming properties of quillaia extracts?
A3: Yes, pH can influence the foaming properties of quillaia saponin solutions. While foams made from quillaia extracts are generally less affected by pH changes compared to some other saponins, variations in pH can alter the electrostatic interactions between saponin molecules at the foam interface, which may impact foam stability.[7][8]
Q4: My quillaia extract solution is producing less foam than expected. What could be the cause?
A4: Insufficient foam production could be due to several factors:
-
Low Saponin Concentration: The concentration of the active foaming saponins in your extract may be too low.
-
Presence of Defoaming Agents: Your system may contain unintentional anti-foaming agents.
-
Interfering Substances: Other components in your solution could be interfering with the saponins' ability to form a stable foam.
Q5: Are there different types of quillaia extracts with varying foaming properties?
A5: Yes, commercial quillaia extracts are available in different grades. Unpurified extracts (often referred to as Type 1) contain a lower percentage of saponins (around 20-26%) and higher levels of polyphenols and tannins.[5] Purified extracts (Type 2) have a much higher saponin concentration (65-90%) and are generally better emulsifiers and more potent foaming agents.[5][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Excessive & Persistent Foam | High concentration of quillaia saponins. | - Reduce the concentration of the quillaia extract.- Introduce a compatible anti-foaming agent at a low concentration.[10] |
| Foam Interfering with Process | Vigorous agitation or gas sparging. | - Reduce the agitation speed or gas flow rate.[11]- Use a vessel with a larger headspace.- Consider a different mixing method, such as gentle swirling or magnetic stirring. |
| Inconsistent Foaming | Batch-to-batch variability of the extract. | - Source quillaia extract from a supplier with tight quality control specifications.- Perform a simple foam test on each new batch to determine its foaming capacity before use. |
| Precipitation with Foam | Interaction of saponins with other molecules (e.g., proteins, polymers).[4][6] | - Purify the quillaia extract to remove interfering substances like polyphenols.[6]- Adjust the pH of the solution to improve the solubility of all components.- Consider using a stabilizing agent.[4] |
| Low Foam Formation | Low saponin concentration or presence of anti-foaming agents. | - Use a more concentrated or a more purified grade of quillaia extract.- Ensure all labware is thoroughly cleaned to remove any residual defoaming substances. |
| Foam Destabilizes in Alcoholic Solutions | Saponins can be less stable in alcoholic matrices.[6] | - Use a stabilized quillaia extract formulation designed for alcoholic solutions.[6]- An enzymatic treatment of the extract can improve its stability in alcohol.[6] |
Quantitative Data on Foaming Properties
The foaming capacity and stability of quillaia extracts are influenced by concentration and the presence of other substances. Below are examples of how this data can be presented.
Table 1: Effect of Purified Quillaia Extract Concentration on Foam Stability in Beer
| Product Concentration (ppm) | Foam Stability (s) | Product |
| 0 | 145 | 100% purified extract of Quillaja saponin |
| 33 | 173 | 100% purified extract of Quillaja saponin |
| 50 | 200 | 100% purified extract of Quillaja saponin |
| 100 | 240 | 100% purified extract of Quillaja saponin |
| 150 | 244 | 100% purified extract of Quillaja saponin |
| 200 | 274 | 100% purified extract of Quillaja saponin |
Data adapted from a study on beer foam stability, measured using the Nibem method. The stability is the time in seconds for the foam to collapse by 30 mm.[6]
Table 2: Foam Height and Stability of Purified Quillaja Saponins with and without Polymers
| Saponin Formulation | Initial Foam Height (h0) | Foam Height after 1 min (h1) |
| Saponin alone | 145 | 75 |
| + Chondrus Crispus Extract | 140 | 115 |
| + Xanthan Gum | 143 | 115 |
This table demonstrates how the addition of natural polymers can enhance the foam stability of quillaia saponin solutions.[12]
Experimental Protocols
Foam Cylinder Method (Shake Test)
This is a simple and rapid method for assessing the foaming capacity and stability of a quillaia extract solution.
Materials:
-
1000-ml graduated cylinder with a stopper
-
Quillaia extract solution
-
Distilled or deionized water
-
Stopwatch
Procedure:
-
Prepare the quillaia extract solution to the desired concentration.
-
Add a specific volume of the solution (e.g., 1 ml of a prepared stock) to a larger volume of water (e.g., 350 ml) in the 1000-ml graduated cylinder.[9]
-
Secure the stopper on the cylinder.
-
Vigorously shake the cylinder a predetermined number of times (e.g., 30 times) or for a set duration (e.g., 1 minute).[9]
-
Immediately after shaking, place the cylinder on a level surface and record the initial foam volume in ml.
-
Start the stopwatch and record the foam volume at regular intervals (e.g., 1, 5, 10, and 30 minutes) to assess foam stability.[9]
Ross-Miles Method
This is a standardized method for measuring foam height and stability under more controlled conditions.
Materials:
-
Ross-Miles foam apparatus (a jacketed glass column with a reservoir and an orifice)
-
Constant temperature water bath
-
Quillaia extract solution
-
Stopwatch
Procedure:
-
Assemble the Ross-Miles apparatus and circulate water from the constant temperature bath through the jacket to maintain a consistent temperature.
-
Add a specific volume of the quillaia extract solution to the bottom of the column.
-
Add a larger volume of the same solution to the reservoir at the top of the apparatus.
-
Allow the solution in the reservoir to flow through the orifice and fall a specified distance onto the solution at the bottom, generating foam.
-
Once all the solution from the reservoir has been added, immediately measure the initial height of the foam column.
-
Start the stopwatch and record the foam height at predetermined intervals to determine the rate of foam collapse.
Visualizations
Caption: Experimental workflow for managing quillaia extract foaming.
Caption: Decision tree for troubleshooting common foaming issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Saponins from Quillaja saponaria and Quillaja brasiliensis: Particular Chemical Characteristics and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAO Knowledge Repository [openknowledge.fao.org]
- 4. QUILLAIA EXTRACT - Ataman Kimya [atamanchemicals.com]
- 5. fao.org [fao.org]
- 6. US9238788B2 - Method to stabilize beer foam - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
- 10. Foaming and Anti-foaming agents – Food Additives and Food Quality Assurance [ebooks.inflibnet.ac.in]
- 11. How to Reduce Foam Formation When Using Emulsifiers [cnchemsino.com]
- 12. scribd.com [scribd.com]
Technical Support Center: Scaling Up Quillaic Acid Purification for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up the purification of quillaic acid and its derivatives for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound purification for preclinical studies?
A1: Scaling up the purification of this compound and its saponin derivatives, such as QS-21, presents several challenges. A primary hurdle is achieving high purity while maintaining a sufficient yield, as the starting material, Quillaja saponaria bark extract, is a complex mixture of structurally similar saponins and other impurities like polyphenols.[1] Low isolation yields and inconsistent composition from natural sources can hamper further commercial advancement.[2] The sustainability of harvesting from the Quillaja saponaria tree is also a significant concern.[3] Additionally, the inherent instability of some saponins, like the hydrolysis of the acyl chain in QS-21, can affect efficacy, increase local reactogenicity, and complicate formulation and storage.[2]
Q2: What purity levels are generally required for preclinical studies involving this compound-based adjuvants?
A2: For preclinical studies, high purity of this compound derivatives is crucial to ensure safety and efficacy, minimizing toxicity and adverse effects.[3] While specific requirements can vary depending on the application, purities exceeding 95% are often targeted.[4] For instance, a two-step orthogonal chromatographic process has been developed to achieve >97% purity for QS-21.[1][5] Another patented method aims for at least 93% purity of QS-21 with impurity peaks being less than 1%.[3]
Q3: What are the most common methods for purifying this compound and its saponins on a larger scale?
A3: The most prevalent methods for large-scale purification of this compound saponins involve multiple chromatographic steps. A common approach is a multi-step process that may include:
-
Initial Extraction: Hot water extraction from the inner bark of Quillaja saponaria.[6]
-
Preliminary Purification: Treatment with polyvinylpyrrolidone (PVPP) to adsorb impurities, followed by diafiltration.[3]
-
Chromatography: A combination of reversed-phase high-performance liquid chromatography (RP-HPLC) and hydrophilic interaction chromatography (HILIC) is highly effective.[1][3][5] An orthogonal approach using a polar reversed-phase step followed by a HILIC step has been shown to significantly improve purification efficiency.[1][5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | - Suboptimal extraction from raw material.- Loss of product during multi-step purification.- Co-elution of the target compound with impurities. | - Optimize hot water extraction temperature and time.[6]- Minimize the number of purification steps where possible. A two-step orthogonal process can be more efficient than multiple similar chromatography steps.[1]- Carefully optimize gradient elution in chromatography to improve separation.[1] |
| Inconsistent Purity Between Batches | - Variability in the chemical composition of the raw Quillaja saponaria bark extract.[1]- Inconsistent performance of chromatography columns.- Degradation of the target molecule during processing. | - Source raw material from a consistent and reliable supplier. Perform initial analysis of each new batch of extract.- Implement rigorous column packing and regeneration protocols.- Minimize processing time in aqueous solutions to reduce hydrolysis, especially for acyl-containing saponins like QS-21.[2] |
| Presence of Toxic Impurities | - Incomplete removal of other saponins with higher hemolytic activity.[3]- Contamination from solvents or other materials used in the process. | - Employ orthogonal chromatography techniques (e.g., RP-HPLC followed by HILIC) for better separation of structurally similar saponins.[1]- Use high-purity solvents and reagents. Implement a final solvent exchange and drying step to remove residual organic molecules.[7] |
| Poor Resolution in HPLC | - Inappropriate column chemistry for the separation.- Non-optimized mobile phase conditions (gradient, pH, additives). | - For amphiphilic saponins like QS-21, reversed-phase chromatography alone may not provide sufficient selectivity. Consider using a polar-modified RP column or HILIC for the second dimension of purification.[1]- Systematically screen different mobile phase compositions and gradients to improve peak separation.[1] |
Quantitative Data Summary
Table 1: Comparison of this compound Saponin (QS-21) Purification Methods
| Purification Method | Starting Material | Reported Purity | Reported Yield | Key Advantages | Reference |
| First Generation (RP C18 followed by RP C8) | Commercially available saponin-enriched extract (e.g., Quil-A®) | ~85% | ~0.5% of total starting material | Established method | [1] |
| Two-Step Orthogonal Chromatography (Polar RP followed by HILIC) | Commercially available Quillaja saponaria bark extract | >97% | High (specific value not stated) | Improved purity and yield, efficient | [1][5] |
| PVPP Adsorption, Diafiltration, and Reverse-Phase Chromatography | Crude aqueous extract of Quillaja saponaria bark | At least 93% | Not specified | Effective for initial impurity removal | [3] |
| Chemical Synthesis | de novo synthesis | >95% | Not applicable | High purity, consistency, avoids natural source issues | [4] |
Experimental Protocols
Protocol 1: Two-Step Orthogonal Chromatographic Purification of QS-21
This protocol is a summary of the method described by Qi and Fox (2021).[1]
1. First Step: Polar Reversed-Phase (RP) Chromatography
- Column: Preparative Luna Omega Polar C18 column (e.g., 250 x 50 mm, 5 µm, 100 Å).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Loading: Dissolve commercially available Quillaja saponaria bark extract (e.g., VET-SAP®) in water at a high concentration (e.g., 100 mg/mL).
- Gradient: Optimize a narrow gradient of mobile phase B (e.g., 40-47% B) to elute the QS-21 containing peak efficiently.
- Fraction Collection: Collect fractions and analyze for the presence of QS-21 using analytical HPLC.
- Pooling and Lyophilization: Pool the fractions containing the highest concentration of QS-21 and lyophilize.
2. Second Step: Hydrophilic Interaction Chromatography (HILIC)
- Column: Preparative HILIC column (e.g., Zorbax NH2, 250 x 21.2 mm, 7 µm, 300 Å).
- Mobile Phase: Isocratic elution with an optimized ratio of acetonitrile and water containing a buffer (e.g., 65:35 MeCN:H2O, 5 mM ammonium acetate, pH 5.8).
- Sample Preparation: Dissolve the lyophilized intermediate from the first step in the HILIC mobile phase.
- Elution: Perform isocratic elution and collect fractions.
- Analysis and Final Product: Analyze fractions by analytical HPLC. Pool the purest fractions and lyophilize to obtain the final QS-21 product with >97% purity.
Protocol 2: Purity Assessment by Analytical RP-HPLC
-
Column: Analytical Vydac C4 column (e.g., 250 x 4.6 mm, 5 µm, 300 Å).[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient suitable for separating closely related saponins (e.g., 35-40% B over 20 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the purified sample in the initial mobile phase composition (e.g., 35% B) at a concentration of approximately 1 mg/mL.
-
Injection Volume: 50 µL.
-
Analysis: Calculate purity based on the area under the curve (AUC) of the major peak relative to the total peak area.
Visualizations
Caption: Workflow for the two-step orthogonal purification of this compound saponins.
Caption: Troubleshooting logic for addressing low purity in the final product.
References
- 1. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preclinical Evaluation of QS-21 Variants Leading to Simplified Vaccine Adjuvants and Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Methods of saponin purification from Quillaja sp. for vaccine adjuvant production [frontiersin.org]
- 4. Preclinical Evaluation of the Synthetic Adjuvant SQS-21 and its Constituent Isomeric Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. US20140030318A1 - Purification process - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Quillaic Acid and Oleanolic Acid
For Immediate Release
[City, State] – In the landscape of natural compounds with therapeutic potential, the pentacyclic triterpenoids quillaic acid and oleanolic acid have emerged as significant candidates for their anti-inflammatory properties. This guide provides a detailed comparison of their activities, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of inflammation research. While both compounds exhibit notable anti-inflammatory effects, their potency and mechanisms of action show distinct characteristics based on available in vitro and in vivo studies.
Executive Summary
Oleanolic acid has been extensively studied, with a well-documented inhibitory profile against key inflammatory mediators. It demonstrates significant inhibition of nitric oxide (NO) production, cyclooxygenase-2 (COX-2) activity, and the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). In contrast, this compound has shown potent topical anti-inflammatory activity in vivo, in some cases exceeding that of commercial non-steroidal anti-inflammatory drugs (NSAIDs) like nimesulide. However, there is a relative scarcity of in vitro quantitative data for this compound's direct inhibitory effects on specific inflammatory enzymes and cytokines, making a direct head-to-head comparison with oleanolic acid challenging. This guide synthesizes the available data to provide a clear comparative overview.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the anti-inflammatory activities of oleanolic acid and this compound from various experimental models.
Table 1: Anti-inflammatory Activity of Oleanolic Acid
| Assay | Cell Line/Model | Inducer | Concentration/Dose | % Inhibition / IC₅₀ | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | - | IC₅₀: 31.28 ± 2.01 µg/mL (48h) | [1] |
| RAW 264.7 Macrophages | LPS | 10 µM | 30.0% | [2] | |
| PGE₂ Production (COX-2 mediated) | RAW 264.7 Macrophages | LPS | 10 µM | 42.8% | [2] |
| TNF-α Expression | RAW 264.7 Macrophages | LPS | ½ IC₅₀ | 32% | [1] |
| IL-1β Expression | RAW 264.7 Macrophages | LPS | ¾ IC₅₀ | 96% | [1] |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Model | Inducer | Dose (mg/ear) | % Inhibition | Reference |
| Topical Edema | Mouse Ear | TPA | 0.5 | 62% | [3] |
| 1.0 | 85% | [3] | |||
| Topical Edema | Mouse Ear | Arachidonic Acid | 0.5 | 58% | [3] |
| 1.0 | 75% | [3] |
Note: Direct comparison of potency is challenging due to the different experimental models and methodologies.
Mechanistic Insights: Signaling Pathways
Both this compound and oleanolic acid exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism for both appears to be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Assays
1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.[4]
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or oleanolic acid) and incubated for 1 hour.
-
Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce NO production, and the cells are incubated for an additional 24 hours.
-
The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[5] 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
2. Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Assay Procedure (based on commercially available kits):
-
The reaction is initiated by adding a reaction buffer, heme, and human recombinant COX-2 enzyme to a 96-well plate.
-
Test compounds are added to the wells at various concentrations and incubated for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The absorbance is read kinetically at 590 nm. The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the rates of the inhibitor-treated wells to the vehicle control.
-
3. Cytokine (TNF-α, IL-1β) Quantification by ELISA
-
Sample Collection: RAW 264.7 cells are cultured and stimulated with LPS in the presence or absence of test compounds as described for the NO production assay. After 24 hours, the cell culture supernatants are collected and centrifuged to remove cellular debris.[4]
-
ELISA Procedure (based on commercially available kits):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).
-
The plate is blocked to prevent non-specific binding.
-
The collected cell culture supernatants and a series of known standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the cytokine is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The concentration of the cytokine in the samples is determined by comparison to the standard curve.[6][7]
-
In Vivo Assays
1. TPA and Arachidonic Acid-Induced Mouse Ear Edema
-
Animal Model: Male CD-1 mice are typically used.
-
Assay Procedure:
-
A solution of the inflammatory agent, either 12-O-tetradecanoylphorbol-13-acetate (TPA) or arachidonic acid, dissolved in a suitable solvent (e.g., acetone), is applied to the inner and outer surfaces of the right ear of each mouse.
-
The test compound (this compound or oleanolic acid), dissolved in the same solvent, is applied topically to the right ear shortly after the application of the inflammatory agent. The left ear serves as a control and receives the vehicle only.
-
After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular section of both ears is removed using a biopsy punch.
-
The weight of the ear punch from the right (treated) ear is compared to the weight of the ear punch from the left (control) ear. The difference in weight is a measure of the edema.
-
The percentage inhibition of edema is calculated by comparing the edema in the compound-treated group to the group that received only the inflammatory agent.[3]
-
Conclusion
Both this compound and oleanolic acid are promising natural compounds with significant anti-inflammatory properties. Oleanolic acid's effects are well-characterized in vitro, demonstrating its ability to inhibit key inflammatory mediators like NO, COX-2, and pro-inflammatory cytokines through the modulation of the NF-κB pathway. This compound, on the other hand, exhibits potent anti-inflammatory activity in topical in vivo models, suggesting its potential for dermatological applications.
For future research, it is imperative to conduct direct comparative studies of these two compounds in a standardized set of in vitro and in vivo assays. Specifically, obtaining IC₅₀ values for this compound in NO, COX, and cytokine inhibition assays would allow for a more precise quantitative comparison with oleanolic acid. Such studies will be crucial for elucidating the relative therapeutic potential of each compound and guiding their further development as anti-inflammatory agents.
References
- 1. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical anti-inflammatory activity of this compound from Quillaja saponaria Mol. and some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quillaic Acid vs. QS-21: A Comparative Guide for Adjuvant Selection
For researchers, scientists, and drug development professionals, the choice of adjuvant is a critical determinant of vaccine efficacy. This guide provides a detailed comparison of quillaic acid, a natural triterpenoid, and its more complex glycoside, QS-21, in their roles as vaccine adjuvants. By examining their structural differences, mechanisms of action, and the resulting immune responses, this document aims to inform the rational selection of these compounds in vaccine formulation.
At a Glance: Key Differences
| Feature | This compound | QS-21 |
| Structure | Triterpenoid aglycone | Glycoside of this compound with complex sugar chains and an acyl group |
| Primary Role | Core structure of saponin adjuvants | Potent, well-characterized saponin adjuvant |
| Immune Response | Primarily Th2-biased (inferred) | Balanced Th1 and Th2 response |
| CTL Induction | Likely weak or absent | Strong induction of Cytotoxic T-Lymphocytes |
| Mechanism | Not fully elucidated; may have some anti-inflammatory properties[1] | Activates the NLRP3 inflammasome, enhances antigen presentation |
| Clinical Use | Not used as a standalone adjuvant | Component of approved adjuvants (e.g., AS01 in Shingrix vaccine)[2][3] |
Structural and Functional Distinctions
This compound is a pentacyclic triterpene that forms the aglycone (non-sugar) core of a family of saponins found in the bark of the Quillaja saponaria tree.[4][5][6][7] QS-21, a purified fraction from this bark, is a glycoside of this compound. This means that QS-21 consists of the this compound core with extensive sugar moieties (a branched trisaccharide and a linear tetrasaccharide) and a fatty acyl chain attached.[2][8][9][10] This structural complexity is crucial for its potent adjuvant activity.
Structure-activity relationship studies have demonstrated that modifications to the this compound core and the attached chains in QS-21 significantly impact its function. For instance, removal or modification of the aldehyde group on the triterpene of this compound can abolish the adjuvant activity of QS-21.[11] Furthermore, the acyl chain is critical for the induction of a Th1-type immune response and cytotoxic T-lymphocytes (CTLs).[2][12] Deacylated QS-21, which is structurally closer to this compound with its sugar chains, loses its ability to stimulate a robust Th1 response but can still induce a Th2-biased humoral response.[2][12] This suggests that this compound alone would likely promote a predominantly antibody-based (Th2) immune response, with limited to no cell-mediated (Th1) immunity.
Comparative Immunological Profile
The following tables summarize the expected immunological outcomes based on current research. It is important to note that while extensive data exists for QS-21, the profile for this compound as a standalone adjuvant is largely inferred from structure-activity relationship studies of QS-21 and its derivatives.
Humoral Immune Response
| Parameter | This compound (Inferred) | QS-21 |
| Antigen-Specific IgG | Moderate increase | Strong increase |
| IgG1 (Th2-associated) | Predominantly induced | Induced |
| IgG2a/c (Th1-associated) | Weakly induced or absent | Strongly induced |
Cellular Immune Response
| Parameter | This compound (Inferred) | QS-21 |
| T Helper 1 (Th1) Response | Weak or absent | Strong |
| T Helper 2 (Th2) Response | Dominant | Present (Balanced with Th1) |
| Cytotoxic T-Lymphocyte (CTL) Induction | Unlikely | Strong |
| Cytokine Profile | Likely IL-4, IL-5 | IFN-γ, IL-2, IL-1β, IL-18[4][11][12] |
Mechanism of Action: A Deeper Dive
QS-21 is known to exert its adjuvant effects through several mechanisms:
-
NLRP3 Inflammasome Activation: QS-21, particularly in combination with other immunostimulants like MPLA, activates the NLRP3 inflammasome in antigen-presenting cells (APCs) such as dendritic cells and macrophages.[3][4][11][12] This leads to the release of pro-inflammatory cytokines IL-1β and IL-18, which are crucial for driving Th1 responses.[3][4][11][12]
-
Enhanced Antigen Presentation: The amphiphilic nature of QS-21 is thought to facilitate the uptake of antigens by APCs.[8][11] It can interact with cell membranes, potentially forming pores that allow antigens to enter the cytoplasm for processing and presentation on MHC class I molecules, leading to the activation of CD8+ T cells (CTLs).[13]
-
Induction of a Broad Immune Response: QS-21 stimulates both humoral (Th2) and cell-mediated (Th1) immunity, resulting in a balanced and robust immune response.[8][11]
The precise mechanism of This compound as a standalone adjuvant is not well-defined. However, based on studies of QS-21 derivatives, it is hypothesized that this compound alone lacks the necessary structural components, particularly the acyl chain, to efficiently activate the pathways leading to a strong Th1 response and CTL induction.[2][12] Its interaction with APCs and the subsequent immune signaling are likely to be significantly different and less potent compared to its glycosylated and acylated counterpart, QS-21.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of QS-21 Adjuvanticity
Caption: QS-21 signaling in an Antigen Presenting Cell.
Experimental Workflow for Adjuvant Comparison
References
- 1. Adjuvant Quil A improves protection in mice and enhances opsonic capacity of antisera induced by pneumococcal polysaccharide conjugate vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and biological characterization of vaccine adjuvant QS-21 produced via plant cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Immunogenicity of Cancer Vaccines: QS-21 as an Immune Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunological adjuvant effect of Glycyrrhiza uralensis saponins on the immune responses to ovalbumin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Specific Cytotoxic Lymphocytes in Mice Vaccinated with Brucella abortus RB51 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
A Comparative Guide: Quillaic Acid Saponin Adjuvants vs. Traditional Alum
For Researchers, Scientists, and Drug Development Professionals
The development of effective vaccines relies heavily on the use of adjuvants to enhance the immunogenicity of antigens. For decades, aluminum salts (alum) have been the most widely used adjuvant in human vaccines. However, the need for more potent and tailored immune responses, particularly the induction of cell-mediated immunity, has driven the exploration of novel adjuvants. Among the most promising candidates are saponin-based adjuvants derived from the bark of the Quillaja saponaria tree, with quillaic acid being the core triterpenoid structure responsible for their immunostimulatory properties. This guide provides a detailed, data-driven comparison of the efficacy of this compound-containing adjuvants and traditional alum adjuvants.
Performance Comparison at a Glance
This compound-based adjuvants, such as the well-characterized QS-21 and its analogs, have consistently demonstrated the ability to induce a more balanced and robust immune response compared to alum. While alum is known for driving a strong T-helper 2 (Th2) biased response, which is effective for generating antibodies, it is a weak inducer of T-helper 1 (Th1) and cytotoxic T-lymphocyte (CTL) responses.[1] In contrast, this compound adjuvants stimulate a mixed Th1 and Th2 response, crucial for protection against a broader range of pathogens, including intracellular bacteria and viruses, as well as for therapeutic cancer vaccines.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative data from a comparative study using a split influenza virus vaccine in mice. The study compared the effects of a semi-synthetic this compound saponin analog (VSA-1) with alum.
| Immune Response Parameter | This compound Adjuvant (VSA-1) | Alum Adjuvant | Key Finding |
| Antigen-Specific IgG1 Titer | High | High | Both adjuvants induce a strong IgG1 response, indicative of a Th2 response.[3] |
| Antigen-Specific IgG2c Titer | Significantly Higher | Low | This compound adjuvant induces a significantly stronger IgG2c response, a marker for a Th1 response, compared to alum.[3] |
| Ratio of IgG2c/IgG1 | Balanced | Skewed towards IgG1 | The balanced IgG2c/IgG1 ratio with the this compound adjuvant indicates a mixed Th1/Th2 response, whereas the low ratio with alum confirms its Th2 bias.[3] |
| IFN-γ Production | Significantly Increased | Low | The this compound adjuvant led to a significantly higher number of IFN-γ producing T-cells, a key Th1 cytokine.[3] |
| Cytotoxic T-Lymphocyte (CTL) Activity | Potent Induction (Qualitative) | Weak to Negligible (Qualitative) | While direct quantitative comparative data is limited in the reviewed literature, this compound adjuvants are widely reported to be potent inducers of CTL responses, a critical component of cellular immunity that alum largely fails to elicit.[4][1] |
Signaling Pathways and Mechanisms of Action
The distinct immune profiles induced by this compound and alum adjuvants stem from their different mechanisms of action and engagement with the innate immune system.
Alum Adjuvant Signaling Pathway
Alum adjuvants are believed to work through a "depot effect," where the antigen is slowly released from the injection site, and by inducing a local inflammatory response.[5] This inflammation leads to the recruitment of antigen-presenting cells (APCs). Alum can also activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18.[5] This process predominantly drives the differentiation of T-helper cells towards a Th2 phenotype.
Figure 1: Simplified signaling pathway for Alum adjuvant.
This compound Adjuvant Signaling Pathway
This compound-based saponin adjuvants have a more complex mechanism of action. They can form pore-like structures in cell membranes, facilitating antigen uptake and delivery into the cytoplasm of APCs. This allows for antigen processing and presentation via both MHC class I and class II pathways, leading to the activation of both CD4+ T-helper cells and CD8+ cytotoxic T-lymphocytes.[1] They are also known to induce a broad range of cytokines, leading to a balanced Th1 and Th2 response.
Figure 2: Simplified signaling pathway for this compound adjuvant.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for the key experiments cited in the comparison.
Murine Immunization Protocol
This protocol outlines a general workflow for comparing the immunogenicity of this compound and alum adjuvants in a mouse model.
Figure 3: General experimental workflow for adjuvant comparison.
Detailed Steps:
-
Animal Model: Female C57BL/6 or BALB/c mice, 6-8 weeks old, are commonly used.
-
Antigen and Adjuvant Formulation: The antigen (e.g., ovalbumin, split influenza virus) is formulated with either the this compound-based adjuvant (e.g., 10 µg QS-21 or 50 µg VSA-1) or alum (e.g., 50 µg) in a sterile saline solution.[3] A control group receives the antigen without an adjuvant.
-
Immunization Schedule: Mice are immunized via a relevant route, such as subcutaneous or intramuscular injection, on day 0. A booster immunization is typically given on day 14 or 21.[3]
-
Sample Collection: Blood samples are collected at specified time points (e.g., before each immunization and at the end of the study) for serum antibody analysis. Spleens are harvested at the end of the study for T-cell assays.[3]
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
Objective: To quantify antigen-specific IgG, IgG1, and IgG2a/c antibody titers in mouse serum.
Methodology:
-
Plate Coating: 96-well ELISA plates are coated with the antigen (e.g., 2 µg/mL) in a coating buffer and incubated overnight at 4°C.
-
Washing and Blocking: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.
-
Serum Incubation: Serum samples are serially diluted in blocking buffer and added to the wells. The plates are incubated for 2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse IgG isotype of interest (e.g., anti-mouse IgG1-HRP or anti-mouse IgG2c-HRP) is added to each well and incubated for 1 hour at room temperature.
-
Detection: Plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the optical density is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The antibody titer is determined as the reciprocal of the highest serum dilution that gives an optical density value significantly above the background control.
Intracellular Cytokine Staining (ICS) for T-Cell Cytokine Profiling
Objective: To determine the frequency of IFN-γ and IL-4 producing T-cells.
Methodology:
-
Splenocyte Preparation: Single-cell suspensions of splenocytes are prepared from immunized mice.
-
In Vitro Restimulation: Splenocytes are restimulated in vitro with the specific antigen (e.g., 10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. This allows cytokines to accumulate inside the cells.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are then stained with fluorescently labeled antibodies against the cytokines of interest (e.g., anti-IFN-γ-FITC, anti-IL-4-PE).
-
Flow Cytometry Analysis: The percentage of cytokine-positive cells within the CD4+ and CD8+ T-cell populations is determined by flow cytometry.
In Vivo Cytotoxicity Assay for CTL Activity
Objective: To measure the in vivo killing capacity of antigen-specific CTLs.
Methodology:
-
Target Cell Preparation: Splenocytes from naive mice are divided into two populations. One population is pulsed with the relevant peptide antigen and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh). The other population is not pulsed with the peptide and is labeled with a low concentration of the same dye (CFSElow).
-
Target Cell Injection: An equal number of the two labeled target cell populations are mixed and injected intravenously into the immunized mice.
-
In Vivo Killing: After a set period (e.g., 18-24 hours), splenocytes from the recipient mice are harvested.
-
Flow Cytometry Analysis: The ratio of CFSEhigh to CFSElow cells is determined by flow cytometry.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100.
Conclusion
The choice of adjuvant is a critical determinant of the type and magnitude of the immune response to a vaccine. While traditional alum adjuvants have a long history of safe and effective use for inducing antibody responses, they are limited by their inability to generate robust Th1 and CTL-mediated immunity. This compound-based saponin adjuvants represent a significant advancement, offering the ability to elicit a balanced Th1/Th2 response and potent CTL activity. This makes them highly suitable for a new generation of vaccines against challenging pathogens and for immunotherapies where cell-mediated immunity is paramount. The data presented in this guide, supported by detailed experimental protocols, provides a clear rationale for the consideration of this compound adjuvants in modern vaccine development.
References
Quillaic Acid vs. Synthetic Derivatives: A Comparative Guide to In Vitro Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Quillaic acid, a natural triterpenoid saponin, has garnered significant interest in oncology research for its cytotoxic properties.[1][2][3][4] Recent advancements have focused on the synthesis of this compound derivatives to enhance its therapeutic potential and overcome limitations. This guide provides an objective comparison of the in vitro cytotoxicity of this compound versus its synthetic derivatives, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro cytotoxic activity of this compound and its synthetic derivatives against various human cancer cell lines.
| Compound | HCT116 (Colon) | BEL7402 (Liver) | HepG2 (Liver) | SW620 (Colon) | MCF-7 (Breast) |
| This compound | > 10 µM[1][5] | > 10 µM | > 10 µM | > 10 µM | > 10 µM |
| Derivative A1 | - | - | - | - | - |
| Derivative A2 | 3.04 µM[2] | - | - | - | - |
| Derivative E | 2.46 ± 0.44 µM[1][5] | - | - | - | - |
Table 1: Antiproliferative efficacy of this compound and its derivatives.[1]
| Compound | SNU1 (Gastric) | KATO III (Gastric) |
| This compound | 13.6 µM[6][7][8] | 67 µM[6][7][8] |
| QS-21 (Saponin containing this compound) | 7.1 µM[3][6] | 7.4 µM[3][6] |
Table 2: Cytotoxic activity of this compound and QS-21 on human gastric cancer cells.[6][9]
Key Findings from Experimental Data
Synthetic derivatives of this compound have demonstrated significantly improved antiproliferative activity compared to the parent compound.[1][3][5] Notably, "compound E" exhibited the strongest activity against HCT116 human colon cancer cells, with an IC50 value of 2.46 µM, making it approximately 4-fold more potent than this compound (IC50 > 10 µM).[1][3][5] Similarly, derivative A2 also showed enhanced cytotoxicity against the same cell line with an IC50 of 3.04 µM.[2] In studies on gastric cancer cell lines, the saponin QS-21, which contains this compound, showed greater cytotoxicity than this compound alone.[3][6]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The in vitro cytotoxicity of this compound and its derivatives was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture: Human cancer cell lines (HCT116, BEL7402, HepG2, SW620, and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and incubated to allow for attachment. Subsequently, they were treated with various concentrations of this compound or its synthetic derivatives for 48 hours.[1]
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO). The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The concentration of the compound that inhibited 50% of cell growth (IC50) was calculated from the dose-response curves.
Apoptosis Detection
To determine if the cytotoxic effects were due to the induction of apoptosis, several methods were employed:
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[6][9]
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, was measured to confirm the activation of the apoptotic cascade.[6]
Visualizing the Mechanisms and Processes
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow of the in vitro cytotoxicity assessment.
Signaling Pathways Implicated in Cytotoxicity
Studies suggest that the cytotoxic effects of potent this compound derivatives, such as compound E, are mediated through the induction of apoptosis and cell cycle arrest via the NF-κB and MAPK signaling pathways.[1][2][5]
Caption: Simplified signaling pathways modulated by Compound E.
Structural Relationship: this compound and a Synthetic Derivative
The synthetic derivatives of this compound are typically synthesized by modifying the 28-carboxyl group.[1][5] This structural alteration is a key factor in the enhanced cytotoxic activity observed.
Caption: Structural relationship of this compound and its derivatives.
References
- 1. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 631-01-6 | FQ74391 | Biosynth [biosynth.com]
- 5. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF- κ B and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation and molecular docking of QS-21 and this compound from Quillaja saponaria Molina as gastric cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Quillaic Acid: Validating HPLC-ELSD as a Robust Analytical Method
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) against other analytical techniques for the quantification of quillaic acid, a key triterpenoid saponin. Supported by experimental data and detailed protocols, this document validates HPLC-ELSD as a reliable and accessible method for this critical application.
This compound, the aglycone of many bioactive saponins found in Quillaja saponaria extracts, is a molecule of significant interest in the pharmaceutical and food industries for its adjuvant and emulsifying properties.[1][2] Accurate and precise quantification is crucial for quality control, formulation development, and regulatory compliance. While various analytical techniques can be employed, HPLC-ELSD offers a compelling balance of universality, sensitivity, and cost-effectiveness, particularly for non-chromophoric compounds like this compound.[3][4]
Principles of HPLC-ELSD for Non-Chromophoric Analytes
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components of a mixture based on their differential interactions with a stationary and mobile phase.[5] The choice of detector is critical for analyte quantification. While UV detectors are common, they are ineffective for molecules lacking a chromophore, such as this compound.[6]
The Evaporative Light Scattering Detector (ELSD) provides a universal detection method for non-volatile analytes.[7][8] The process involves three key steps:
-
Nebulization: The HPLC eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol.
-
Evaporation: The aerosol passes through a heated drift tube where the mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.
-
Detection: A light source (e.g., a laser) illuminates the analyte particles, and a photodetector measures the scattered light. The intensity of the scattered light is proportional to the mass of the analyte.[7][8]
This mechanism makes ELSD ideal for quantifying compounds like saponins, lipids, sugars, and polymers that are invisible to UV detectors.[4][7]
Comparative Analysis of Quantification Methods
The selection of an analytical method depends on various factors including sensitivity, specificity, linearity, cost, and the nature of the analyte. Here, we compare HPLC-ELSD with other common techniques for this compound quantification.
| Parameter | HPLC-ELSD | HPLC-MS (Mass Spectrometry) | HPLC-UV (210 nm) | Gas Chromatography (GC) |
| Principle | Universal mass detection based on light scattering of non-volatile analytes.[7] | Detection based on the mass-to-charge ratio of ionized analytes.[9][10] | Detection based on the absorption of UV light by chromophores. | Separation of volatile compounds followed by detection (e.g., FID).[11] |
| Specificity | Moderate. Relies on chromatographic separation for specificity. | High. Provides structural information and can distinguish between isobaric compounds.[10] | Low for saponins. Prone to interference from other UV-absorbing compounds.[6] | High, but requires derivatization for non-volatile compounds like this compound.[11] |
| Sensitivity | Good. LOD and LOQ are typically in the low µg/mL range. | Excellent. The most sensitive technique, capable of detecting trace amounts.[12] | Poor for this compound due to weak chromophore.[6] | Good, but the derivatization step can introduce variability.[11] |
| Linearity Range | Non-linear response, often requiring logarithmic or quadratic curve fitting.[2] | Wide linear range. | Good linear range for suitable analytes. | Good linear range. |
| Cost | Moderate initial and running costs. | High initial and running costs. | Low initial and running costs. | Moderate initial and running costs. |
| Gradient Elution | Compatible, with a stable baseline.[8] | Compatible. | Prone to baseline drift with solvent changes. | Not applicable. |
| Sample Preparation | Standard extraction and filtration.[13] | Can be more complex to avoid ion suppression. | Standard extraction and filtration. | Requires a derivatization step to increase volatility.[11] |
Performance Data for HPLC-ELSD in Saponin Quantification
The following table summarizes typical validation parameters for the quantification of saponins using HPLC-ELSD, compiled from various studies. These values demonstrate the method's suitability for this compound analysis.
| Validation Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 (with logarithmic or quadratic fit) | [14][15][16] |
| Limit of Detection (LOD) | 0.2 - 30 µg/mL | [14][15] |
| Limit of Quantification (LOQ) | 0.6 - 75 µg/mL | [17][15] |
| Accuracy (Recovery) | 92% - 108% | [10][15] |
| Precision (RSD%) | < 5% | [10][15] |
Experimental Protocols
Sample Preparation (from Quillaja saponaria extract)
-
Weigh accurately 100 mg of the powdered Quillaja saponaria extract.
-
Add 10 mL of 70% methanol and sonicate for 30 minutes.[13]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC-ELSD Method Validation Protocol
a. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) Acetonitrile and (B) 0.1% Formic Acid in Water.
-
0-20 min: 30-60% A
-
20-25 min: 60-90% A
-
25-30 min: 90% A
-
30-35 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 50°C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.
-
b. Validation Parameters (as per ICH Q2(R1) Guidelines): [5][18][19]
-
Specificity: Inject a blank (mobile phase), a placebo (matrix without analyte), and a sample spiked with this compound standard to demonstrate the absence of interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of this compound standard (e.g., 10, 50, 100, 250, 500 µg/mL). Plot the logarithm of the peak area against the logarithm of the concentration and determine the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a known concentration of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a sample at 100% of the test concentration on the same day. Calculate the Relative Standard Deviation (RSD%).
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. Calculate the RSD%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for HPLC-ELSD validation and a conceptual representation of how this compound-containing saponins are analyzed.
Caption: Workflow for the validation of an HPLC-ELSD method for this compound quantification.
Caption: Conceptual pathway for the analysis of this compound from its saponin precursors.
Conclusion
The validation of an analytical method is critical for ensuring the quality and reliability of scientific data. For the quantification of this compound, HPLC-ELSD emerges as a highly suitable technique. Its ability to detect non-chromophoric compounds universally, coupled with good sensitivity and compatibility with gradient elution, makes it a robust choice.[12] While HPLC-MS offers superior sensitivity and specificity, its higher cost and complexity may not be necessary for routine quality control applications.[12] The data and protocols presented in this guide demonstrate that a properly validated HPLC-ELSD method can provide accurate, precise, and reliable quantification of this compound, empowering researchers and developers in their work with this important bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Linearity Requirements | Separation Science [sepscience.com]
- 3. Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Qualitative and quantitative determination of major saponins in Paris and Trillium by HPLC-ELSD and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Extraction and Quantification of Saponins in Quinoa (Chenopodium quinoa Willd.) Genotypes from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Saponin-Based Adjuvants: A Head-to-Head Comparison in Murine Models
For researchers and professionals in drug and vaccine development, the choice of adjuvant is critical in modulating the desired immune response. Saponin-based adjuvants, derived from the bark of the Quillaja saponaria tree, are potent immunostimulators known for their ability to induce both robust humoral and cellular immunity. This guide provides an objective comparison of the performance of prominent saponin-based adjuvants—QS-21, GPI-0100, and the novel semi-synthetic analog VSA-1—in preclinical mouse models, supported by experimental data and detailed protocols.
Performance Overview
Saponin adjuvants are a cornerstone of modern vaccine research, prized for their capacity to stimulate a balanced T-helper 1 (Th1) and T-helper 2 (Th2) immune response.[1][2] This dual action is crucial for vaccines targeting a wide array of pathogens and for therapeutic cancer vaccines.[3] The most well-characterized saponin adjuvant, QS-21, is a component of the licensed shingles vaccine, Shingrix.[4] However, its use can be limited by dose-dependent toxicity.[3][4] This has spurred the development of semi-synthetic alternatives like GPI-0100 and VSA-1, which aim to retain the potent immunogenicity of QS-21 while offering an improved safety profile.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from head-to-head comparisons of saponin-based adjuvants in mice. These studies typically measure the magnitude and quality of the immune response through antibody titers (IgG1, IgG2a/c) and T-cell mediated responses.
Table 1: Comparison of VSA-1 and QS-21 with Influenza Vaccine in C57BL/6 Mice
| Adjuvant (Dose) | Antigen | IgG1 Titer (Log10) | IgG2c Titer (Log10) | HAI Titer (Geometric Mean) | Survival Rate (%) |
| VSA-1 (50 µg prime, 25 µg boost) | sCal (3 µg) | ~4.5 | ~4.0 | ~640 | 100 |
| QS-21 (10 µg) | sCal (3 µg) | ~4.0 | ~3.5 | ~320 | Not specified |
| Alum (50 µg) | sCal (3 µg) | ~4.2 | ~2.5 | ~160 | Not specified |
| Vaccine only | sCal (3 µg) | ~3.0 | ~2.0 | ~80 | 0 |
Data adapted from a study by Kim et al.[4] HAI (Hemagglutination Inhibition) titers are a measure of functional antibodies against influenza virus.
In this study, VSA-1 demonstrated a superior ability to induce higher levels of both IgG1 and IgG2c isotype antibodies compared to QS-21 and Alum, suggesting a potent and balanced Th1/Th2 response.[4] Notably, the VSA-1 adjuvanted group showed a 2-fold higher HAI titer than the QS-21 group and achieved 100% survival after a lethal virus challenge.[4]
Table 2: Comparison of Momordica Saponin Derivatives (including VSA-1) and GPI-0100 with Ovalbumin (OVA) in BALB/c Mice
| Adjuvant (100 µg) | Antigen (20 µg) | Total IgG (OD450) | IgG1 (OD450) | IgG2a (OD450) | IgG2a/IgG1 Ratio |
| VSA-1 (5) | OVA | ~2.5 | ~1.8 | ~1.2 | ~0.67 |
| GPI-0100 | OVA | ~2.6 | ~1.9 | ~1.3 | ~0.68 |
| MS I (Natural Precursor) | OVA | ~1.5 | ~1.4 | ~0.2 | ~0.14 |
Data adapted from Wang et al.[5] Optical Density (OD) values are indicative of antibody levels. The IgG2a/IgG1 ratio is a key indicator of the Th1/Th2 bias of the immune response.
This research highlights the significant enhancement of the Th1 response (indicated by IgG2a production) by the semi-synthetic VSA-1 compared to its natural precursor, MS I. The performance of VSA-1 was comparable to GPI-0100, both inducing a mixed Th1/Th2 response as evidenced by the balanced production of IgG1 and IgG2a.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.
Influenza Vaccination Study in C57BL/6 Mice
-
Animals: 6-week-old female C57BL/6 mice.
-
Immunization: Mice were immunized intramuscularly with 3 µg of split-virus A/California/07/2009 (sCal) H1N1 vaccine, either alone or adjuvanted with VSA-1 (50 µg for prime, 25 µg for boost), QS-21 (10 µg), or Alum (50 µg). A boost immunization was given three weeks after the prime.
-
Antibody Titer Measurement: Serum samples were collected at various time points, and antigen-specific IgG1 and IgG2c antibody titers were determined by ELISA.
-
Hemagglutination Inhibition (HAI) Assay: Functional antibody titers were measured using a standard HAI assay with turkey red blood cells.
-
Viral Challenge: Mice were challenged with a lethal dose of influenza virus four weeks after the boost immunization. Survival and weight loss were monitored daily.[4]
Ovalbumin (OVA) Immunization Study in BALB/c Mice
-
Animals: 8-10 week-old female BALB/c mice.
-
Immunization: Groups of mice were immunized subcutaneously on days 0, 14, and 28 with 20 µg of Ovalbumin (OVA) alone or formulated with 100 µg of various adjuvants, including VSA-1 and GPI-0100.
-
Antibody Titer Measurement: Serum was collected prior to each immunization and at week 6. OVA-specific total IgG, IgG1, and IgG2a antibody levels were quantified by ELISA.[5]
Mechanism of Action and Signaling Pathways
Saponin-based adjuvants are thought to exert their effects through multiple mechanisms, including the formation of pores in cell membranes, which facilitates antigen uptake and presentation by antigen-presenting cells (APCs).[4] They also stimulate the production of a variety of cytokines and chemokines, leading to the recruitment and activation of immune cells.[6] While the exact signaling pathways are still under investigation, it is known that they can induce a potent Th1 and cytotoxic T lymphocyte (CTL) response.[7][8]
Caption: Proposed mechanism of saponin-based adjuvants.
Experimental Workflow Visualization
The general workflow for evaluating vaccine adjuvants in murine models follows a standardized sequence of steps, from immunization to immunological analysis.
Caption: General experimental workflow for adjuvant comparison.
Conclusion
The available data from murine models indicates that novel semi-synthetic saponin adjuvants, such as VSA-1, can not only match but in some aspects exceed the performance of established adjuvants like QS-21 and GPI-0100. They demonstrate the capacity to induce potent, well-balanced Th1/Th2 responses, which are critical for effective vaccination. Furthermore, VSA-1 has shown a favorable safety profile in preclinical studies, with mice tolerating significantly higher doses compared to QS-21.[4] This makes these next-generation saponin adjuvants highly promising candidates for future vaccine formulations, warranting further investigation and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. cas.zju.edu.cn [cas.zju.edu.cn]
- 3. Natural and synthetic saponin adjuvant QS-21 for vaccines against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Recruitment and Cytokines in Skin Mice Sensitized with the Vaccine Adjuvants: Saponin, Incomplete Freund’s Adjuvant, and Monophosphoryl Lipid A | PLOS One [journals.plos.org]
- 7. Adjuvant effects of saponins on animal immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Potentials of saponins-based adjuvants for nasal vaccines [frontiersin.org]
Quillaic Acid: A Comparative Analysis of its Anti-Cancer Effects Across Various Cell Lines
For Immediate Release
Valparaíso, Chile – A comprehensive review of existing literature highlights the potential of quillaic acid, a triterpenoid saponin derived from the bark of the Quillaja saponaria Molina tree, as a cytotoxic agent against a range of cancer cell lines. This guide synthesizes key findings on its efficacy, mechanism of action, and the experimental methodologies used to evaluate its effects, providing a valuable resource for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity of this compound
This compound has demonstrated varied cytotoxic effects on different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, serves as a key metric for comparison. While the cytotoxic activity of this compound is evident, its derivatives have often shown enhanced potency.
| Cell Line | Cancer Type | IC50 of this compound (µM) | IC50 of Most Potent Derivative (µM) | Reference |
| HCT116 | Colon Carcinoma | >10 | 2.46 (Compound E) | [1] |
| SW620 | Colorectal Adenocarcinoma | >10 | 4.69 (Compound E) | [1] |
| BEL7402 | Hepatocellular Carcinoma | >10 | - | [1] |
| HepG2 | Hepatocellular Carcinoma | >10 | - | [1] |
| MCF-7 | Breast Adenocarcinoma | >10 | - | [1] |
| SNU1 | Gastric Carcinoma | 13.6 | - | [2] |
| KATO III | Gastric Carcinoma | 67 | - | [2] |
| A-549 | Lung Carcinoma | ~200 (as part of a saponin mixture) | - | |
| MRC-5 | Normal Lung Fibroblast | ~50 (as part of a saponin mixture) | - | |
| U937 | Histiocytic Lymphoma | - | - | [3] |
Note: The IC50 values for A-549 and MRC-5 cells are for a Quillaja saponaria bark saponin mixture and not pure this compound.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism through which this compound and its derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that treatment with these compounds leads to an increase in the apoptotic rate of cancer cells. For instance, a derivative of this compound, Compound E, was found to increase the apoptosis rate in HCT116 cells from 5.28% in the control group to 14.76% following treatment.[1]
The induction of apoptosis is often accompanied by cell cycle arrest, which prevents cancer cells from proliferating. While the direct effect of this compound on the cell cycle is a subject of ongoing research, its derivatives have been shown to cause cell cycle arrest in cancer cells.[1]
Signaling Pathways Modulated by this compound Derivatives
The anti-cancer activity of this compound derivatives has been linked to the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways have been identified as significant targets.
While direct evidence for the effect of pure this compound on these pathways is still emerging, studies on its derivatives indicate a down-regulation of these pro-survival pathways, leading to apoptosis. In gastric cancer cells, the pro-apoptotic protein Bid has been suggested as a plausible target for this compound.[2] A nanoparticulate formulation of a saponin fraction containing this compound has been shown to activate caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade.[3]
Below is a proposed signaling pathway based on the effects of this compound derivatives.
Experimental Protocols
The following are summaries of the key experimental protocols used to assess the anti-cancer effects of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.
Detailed Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5x10^4 cells/mL and incubated for 24 hours.
-
The cells are then treated with various concentrations of this compound or its derivatives and incubated for an additional 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cells are treated with the desired concentration of this compound for a specified time.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are resuspended in 1X binding buffer.
-
5 µL of Annexin V-FITC and 5 µL of Propidium Iodide are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, with its derivatives showing even greater promise. Its ability to induce apoptosis in various cancer cell lines, coupled with the elucidation of its impact on critical signaling pathways, provides a strong foundation for further research and development. The standardized protocols outlined in this guide offer a framework for the consistent and comparable evaluation of this compound and its analogs in pre-clinical studies. Future investigations should focus on the in-vivo efficacy and safety of these compounds to translate these promising in-vitro findings into potential therapeutic applications.
References
- 1. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation and molecular docking of QS-21 and this compound from Quillaja saponaria Molina as gastric cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticulate Quillaja saponin induces apoptosis in human leukemia cell lines with a high therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of Quillaic Acid Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structural activity relationships (SAR) of quillaic acid derivatives, focusing on their anticancer and vaccine adjuvant activities. The information is supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
This compound, a pentacyclic triterpenoid saponin, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potent cytotoxic and immunostimulatory properties.[1] Modifications to its core structure have led to the development of numerous derivatives with enhanced efficacy and specificity. This guide delves into the critical structural features of this compound derivatives that govern their anticancer and adjuvant effects, offering a valuable resource for the rational design of novel therapeutic agents.
Anticancer Activity of this compound Derivatives
The anticancer potential of this compound has been amplified through synthetic modifications, primarily at the C-28 carboxyl group. A series of derivatives incorporating various heterocyclic moieties, such as phenyl-1,2,3-triazoles, phenyl-1,3,4-oxadiazoles, and 3H-1,2,4-triazol-3-ones, have demonstrated significantly improved antiproliferative activity compared to the parent compound.[1]
Comparative Analysis of In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against a panel of human cancer cell lines. The data highlights the superior potency of the synthesized derivatives over the lead compound, this compound.
| Compound | Modification at C-28 | HCT116 (Colon) | SW620 (Colon) | BEL7402 (Liver) | HepG2 (Liver) | MCF-7 (Breast) |
| This compound | - | > 10 µM | > 10 µM | > 10 µM | > 10 µM | > 10 µM |
| A2 | 4-Fluorophenyl 1,2,3-triazole | 3.04 µM | - | - | - | - |
| B2 | 4-Fluorophenyl 1,3,4-oxadiazole | 3.12 µM | - | 2.84 µM | - | - |
| C3 | 4-Chlorophenyl 1,2,4-triazol-3-one | 3.11 µM | - | - | - | - |
| E | 5-Phenyl-1H-tetrazole (via a linker) | 2.46 µM | - | - | - | - |
Data sourced from a study by Huang et al. (2022).[1][2][3][4]
Key Structure-Activity Relationship Insights:
-
Modification at C-28 is Crucial: Esterification of the C-28 carboxyl group with various nitrogen-containing heterocycles consistently enhances anticancer activity.[1]
-
Heterocycle Type Influences Potency: Among the tested moieties, the tetrazole derivative (Compound E) exhibited the most potent activity against the HCT116 human colon cancer cell line, with an IC50 value approximately four times lower than that of this compound.[1][2][4]
-
Substitution on the Phenyl Ring Matters: For the phenyl-1,2,3-triazole and phenyl-1,3,4-oxadiazole series, the presence of a fluorine atom at the para position of the phenyl ring (compounds A2 and B2) resulted in high potency.[1][3] In the phenyl-1,2,4-triazol-3-one series, a chloro-substitution at the para position (compound C3) was most effective.[1]
Mechanism of Anticancer Action: Modulation of NF-κB and MAPK Signaling Pathways
The enhanced anticancer activity of these derivatives is attributed to their ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways. Compound E, the most potent derivative, has been shown to exert its effects by targeting the NF-κB and MAPK pathways in HCT116 cells.[1][2][3][4]
-
NF-κB Pathway: Compound E inhibits the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1][3] This blockade of NF-κB activation is a critical step in inducing apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer, is another target. Compound E has been observed to down-regulate the phosphorylation of key components of this pathway, including ERK, JNK, and p38.[3]
Caption: Anticancer mechanism of a potent this compound derivative.
Vaccine Adjuvant Activity of this compound Derivatives
This compound saponins, particularly QS-21, are renowned for their potent vaccine adjuvant activity, capable of stimulating both humoral (Th2) and cellular (Th1) immune responses.[5] The structural features of these saponins are critical for their immunostimulatory effects.
Key Structural Features for Adjuvant Activity
-
Amphiphilic Nature: The combination of a hydrophobic triterpene core and hydrophilic sugar moieties is essential for the adjuvant activity of this compound saponins.[5]
-
C-23 Aldehyde Group: The aldehyde group at the C-23 position of the this compound core is crucial for the induction of both antibody and cytotoxic T-lymphocyte (CTL) responses.[6][7] Modification of this group leads to a significant loss of adjuvant activity.[6]
-
Acyl Side Chain: The presence of a fatty acyl side chain, typically attached to the C-28 oligosaccharide, is vital for stimulating a Th1-biased immune response and CTL production.[7][8] Deacylation of QS-21 results in the loss of its ability to induce IgG2a and CTL responses, although it retains some capacity to stimulate Th2 responses.[8]
Comparative Analysis of Adjuvant Activity
The following table presents data on the adjuvant effects of Momordica saponin derivatives, some of which possess a this compound core, on the antigen-specific antibody response in mice.
| Adjuvant | Triterpene Core | IgG1 Titer (Week 6) | IgG2a Titer (Week 6) |
| OVA alone | - | ~10^3 | < 10^2 |
| GPI-0100 | This compound (in mixture) | ~10^5 | ~10^4 |
| VSA-1 (derivatized MS I) | Gypsogenin | ~10^5 | ~10^4 |
| Derivatized MS II | This compound | ~10^5 | ~10^3 |
Data adapted from Wang et al. (2021).[7] Titers are approximate values based on graphical data.
Key Structure-Activity Relationship Insights:
-
Derivatization Enhances Th1 Response: Derivatization of Momordica saponins with a dodecylamine chain at the C-3 glucuronic acid site significantly enhanced the IgG2a response, indicating a shift towards a more balanced Th1/Th2 immunity.[7]
-
Triterpene Core Influence: While both gypsogenin and this compound-based derivatives showed adjuvant activity, the specific nature of the triterpene core can influence the magnitude of the Th1 response.[7]
Proposed Mechanism of Adjuvant Action: Immune Stimulation
The precise signaling pathways activated by this compound saponin adjuvants are still under investigation, but they are known to stimulate a robust immune response. It is proposed that these saponins may interact with Toll-like receptors (TLRs) on antigen-presenting cells (APCs), leading to their activation and maturation.[9] This, in turn, promotes the production of cytokines that drive the differentiation of T helper cells into Th1 and Th2 subtypes.
Caption: Proposed mechanism of this compound saponin adjuvant activity.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The antiproliferative activity of this compound derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, SW620, BEL7402, HepG2, MCF-7) in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Adjuvant Activity Evaluation
The adjuvant effect of this compound derivatives is typically evaluated in a mouse model by measuring the antigen-specific antibody response.
Principle: The adjuvant is co-administered with a model antigen (e.g., ovalbumin, OVA). The enhancement of the antigen-specific antibody titer in the serum of immunized animals, compared to animals immunized with the antigen alone, indicates adjuvant activity.
Detailed Protocol:
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Immunization: Immunize mice subcutaneously on day 0 with the model antigen (e.g., 10 µg of OVA) either alone or formulated with the this compound derivative adjuvant (e.g., 10 µg). A booster immunization is typically given on day 14.
-
Blood Collection: Collect blood samples from the tail vein at various time points (e.g., weeks 2, 4, and 6) after the primary immunization.
-
Serum Preparation: Separate the serum from the blood by centrifugation and store at -20°C.
-
ELISA for Antibody Titer:
-
Coat 96-well ELISA plates with the antigen (e.g., 1 µg/mL of OVA) overnight at 4°C.
-
Block the plates with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1 hour at 37°C.
-
Add serially diluted serum samples to the wells and incubate for 2 hours at 37°C.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired immunoglobulin isotype (e.g., anti-mouse IgG1 or IgG2a) and incubate for 1 hour at 37°C.
-
Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution (e.g., 2M H2SO4).
-
Measure the absorbance at 450 nm. The antibody titer is determined as the highest dilution of serum that gives a positive signal above the background.
-
This guide provides a foundational understanding of the structural activity relationships of this compound derivatives. The presented data and protocols serve as a valuable starting point for researchers aiming to design and evaluate novel compounds with enhanced anticancer or adjuvant properties. Further exploration into a wider range of derivatives and more detailed mechanistic studies will undoubtedly lead to the development of next-generation therapeutics.
References
- 1. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF- κ B and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Natural and Synthetic Saponins as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure/function studies of QS-21 adjuvant: assessment of triterpene aldehyde and glucuronic acid roles in adjuvant function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. QS-21 structure/function studies: effect of acylation on adjuvant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Quillaic Acid and Monophosphoryl Lipid A (MPL) Adjuvants
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of vaccine development, adjuvants are critical components that enhance the immunogenicity of antigens, shaping the magnitude and quality of the adaptive immune response. Among the most promising adjuvants are Quillaic Acid, a triterpenoid saponin, and Monophosphoryl Lipid A (MPL), a detoxified derivative of lipopolysaccharide. This guide provides an objective comparison of their efficacy, mechanisms of action, and the immune profiles they induce, supported by experimental data to aid researchers in the rational selection of adjuvants for novel vaccine formulations.
Mechanism of Action: Distinct Innate Immune Signaling Pathways
This compound and MPL potentiate immune responses by engaging different arms of the innate immune system. Their distinct mechanisms of action are key to the unique immunological signatures they generate.
Monophosphoryl Lipid A (MPL): A TLR4 Agonist
MPL is a well-characterized agonist of Toll-like receptor 4 (TLR4)[1][2]. Upon recognition, MPL triggers a downstream signaling cascade involving two key adaptor proteins: Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF). This dual signaling pathway leads to the activation of transcription factors such as NF-κB and IRF3, culminating in the production of pro-inflammatory cytokines and type I interferons. This robust activation of antigen-presenting cells (APCs), particularly dendritic cells, promotes a strong T helper 1 (Th1) biased immune response, crucial for clearing intracellular pathogens.[3]
This compound (as part of QS-21 Saponin): Inflammasome Activation
This compound is the triterpene aglycone that forms the core of potent saponin adjuvants like QS-21.[4] Unlike MPL, the mechanism of QS-21 is not fully elucidated but is known to be independent of a depot effect.[5] A key pathway identified is the activation of the NLRP3 inflammasome in APCs.[6][7][8] This activation is often facilitated by lysosomal destabilization and the release of cathepsin B.[9] The assembled inflammasome leads to the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. These cytokines are potent drivers of inflammation and shape the subsequent adaptive immune response, promoting a balanced Th1 and T helper 2 (Th2) profile.[9]
Comparative Efficacy: Humoral and Cellular Immunity
Direct head-to-head studies comparing the efficacy of this compound saponins and MPL as standalone adjuvants are limited, as they are often studied in combination. However, by cross-referencing studies that evaluate them individually or in combination, a comparative profile can be established. The ratio of IgG1 (indicative of a Th2 response in mice) to IgG2a/c (indicative of a Th1 response) is a key metric for assessing the nature of the humoral response.
Humoral Immune Response
Both MPL and this compound-based adjuvants are potent enhancers of humoral immunity. However, they typically skew the antibody isotype profile in different directions.
-
MPL generally induces a Th1-biased response, leading to a higher ratio of IgG2a/c to IgG1 antibodies.
-
This compound (QS-21) tends to promote a more balanced Th1/Th2 response, inducing robust levels of both IgG1 and IgG2a/c isotypes.[5][10]
The synergistic effect of combining MPL and QS-21, as seen in the AS01 adjuvant system, results in a potent Th1-skewed response that surpasses the effect of either adjuvant alone.[9]
Table 1: Comparative Humoral Response to Influenza Vaccination in Mice Data extracted from a study comparing QS-21 alone to a QS-21+MPL combination adjuvant. This provides insight into the contribution of each component.
| Adjuvant Formulation | Antigen | IgG1 Titer (Endpoint) | IgG2c Titer (Endpoint) | IgG2c/IgG1 Ratio |
| QS-21 | Split Influenza sCal | ~10,000 | ~30,000 | ~3.0 |
| QS-21 + MPL | Split Influenza sCal | ~15,000 | >100,000 | >6.7 |
Note: Values are approximate, based on graphical data from the cited study. The addition of MPL to QS-21 resulted in over a 4-fold increase in IgG2c levels, demonstrating a strong synergistic shift towards a Th1 response.
Cellular Immune Response
A robust cellular immune response, characterized by the activation of antigen-specific T cells, is critical for vaccines against intracellular pathogens and cancer.
-
MPL is a known inducer of Th1-polarized CD4+ T cells, which secrete IFN-γ and are essential for activating macrophages and cytotoxic T lymphocytes (CTLs).
-
This compound (QS-21) is particularly noted for its ability to stimulate antigen cross-presentation, leading to the priming of potent CD8+ CTL responses, in addition to Th1 and Th2 CD4+ T cell activation.[1]
The combination of MPL and QS-21 in formulations like AS01 has been shown to induce significantly higher frequencies of IFN-γ and IL-2 producing CD4+ T cells compared to formulations with either adjuvant alone.[9]
Table 2: Comparative Cellular Response Profile This table summarizes the typical T-cell responses induced by each adjuvant based on multiple studies.
| Adjuvant | Primary CD4+ T Cell Polarization | Key Cytokines Induced | CD8+ CTL Response |
| MPL | Th1 | IFN-γ, IL-12, TNF-α[1] | Moderate |
| This compound (QS-21) | Balanced Th1/Th2 | IFN-γ, IL-2, IL-4, IL-5[9] | Strong |
| MPL + QS-21 (AS01) | Strong Th1 | High levels of IFN-γ, IL-2[9] | Strong |
Experimental Protocols
To ensure reproducibility and facilitate the comparison of novel adjuvant formulations, detailed experimental protocols are essential. Below are standardized methodologies for key in vivo and in vitro assays used to evaluate adjuvant efficacy.
In Vivo Adjuvant Efficacy Study with Ovalbumin
This protocol describes a typical mouse immunization study to compare the immunogenicity of different adjuvants using ovalbumin (OVA) as a model antigen.
1. Animals:
-
6-8 week old female BALB/c or C57BL/6 mice (n=5-10 per group).
2. Vaccine Formulation:
-
Antigen: Endotoxin-free Ovalbumin (OVA), 20 µg per dose.
-
Adjuvants:
-
MPL: 20 µg per dose.
-
This compound Saponin (e.g., QS-21): 10 µg per dose.
-
-
Formulation: Adjuvants are mixed with the antigen in sterile, endotoxin-free phosphate-buffered saline (PBS) to a final volume of 100 µL per dose.
3. Immunization Schedule:
-
Primary Immunization (Day 0): Administer 100 µL of the respective vaccine formulation via subcutaneous injection at the base of the tail.
-
Booster Immunization (Day 14): Administer a second dose of the same formulation.
4. Sample Collection:
-
Serum (Day 28): Collect blood via cardiac puncture or tail bleed. Allow to clot, centrifuge to separate serum, and store at -80°C.
-
Spleens (Day 28): Aseptically harvest spleens into complete RPMI medium for splenocyte isolation.
ELISA for Antigen-Specific IgG1 and IgG2a/c
1. Plate Coating:
-
Coat 96-well ELISA plates with 100 µL/well of OVA (5 µg/mL in PBS) and incubate overnight at 4°C.
2. Washing and Blocking:
-
Wash plates 3x with PBS containing 0.05% Tween-20 (PBST).
-
Block with 200 µL/well of 5% non-fat dry milk in PBST for 2 hours at room temperature.
3. Sample Incubation:
-
Wash plates 3x with PBST.
-
Add serially diluted mouse serum (starting at 1:100) in blocking buffer and incubate for 2 hours at room temperature.
4. Secondary Antibody Incubation:
-
Wash plates 5x with PBST.
-
Add HRP-conjugated goat anti-mouse IgG1 or IgG2a/c detection antibody (diluted according to manufacturer's instructions) and incubate for 1 hour at room temperature.
5. Development and Reading:
-
Wash plates 5x with PBST.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 50 µL of 2N H₂SO₄.
-
Read absorbance at 450 nm. Endpoint titers are determined as the reciprocal of the highest dilution giving an absorbance value above a pre-determined cutoff (e.g., 3 standard deviations above the mean of pre-immune serum).
Splenocyte Restimulation and Intracellular Cytokine Staining (ICS)
1. Splenocyte Preparation:
-
Process harvested spleens into single-cell suspensions. Lyse red blood cells with ACK lysis buffer.
-
Resuspend cells in complete RPMI medium and count.
2. In Vitro Restimulation:
-
Plate 2 x 10⁶ splenocytes per well in a 96-well plate.
-
Stimulate cells for 6 hours at 37°C with:
-
OVA protein (10 µg/mL)
-
PMA (50 ng/mL) and Ionomycin (500 ng/mL) as a positive control.
-
Medium only as a negative control.
-
-
Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4 hours of incubation.
3. Surface Staining:
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4) for 30 minutes at 4°C in the dark.
4. Fixation and Permeabilization:
-
Wash cells and resuspend in a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™) according to the manufacturer's protocol.
5. Intracellular Staining:
-
Wash cells with permeabilization buffer.
-
Stain with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, IL-5) for 30 minutes at room temperature in the dark.
6. Flow Cytometry:
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer. Analyze the percentage of CD4+ T cells producing specific cytokines in response to OVA stimulation.
Conclusion
Both this compound and Monophosphoryl Lipid A are highly effective adjuvants that function by activating distinct innate immune pathways. MPL, a TLR4 agonist, is a potent driver of Th1-biased immunity, making it an excellent candidate for vaccines where cellular immunity is paramount. This compound saponins, such as QS-21, activate the NLRP3 inflammasome and are exceptional at inducing a balanced Th1/Th2 response, including strong CTL activation.
The choice between these adjuvants depends on the desired immune outcome for a specific pathogen or disease target. Furthermore, their demonstrated synergy in combination formulations like AS01 highlights a powerful strategy in modern vaccine design: rationally combining adjuvants with complementary mechanisms to elicit a more robust and tailored immune response than either component can achieve alone.[9] The experimental frameworks provided here offer a basis for the systematic evaluation of these and other novel adjuvant candidates.
References
- 1. Frontiers | Similarities and differences of chemical compositions and physical and functional properties of adjuvant system 01 and army liposome formulation with QS21 [frontiersin.org]
- 2. Natural and synthetic saponin adjuvant QS-21 for vaccines against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of QS-21-Based Immunoadjuvants with a Terminal-Functionalized Side Chain Incorporated in the West Wing Trisaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A particulate saponin/TLR agonist vaccine adjuvant alters lymph flow and modulates adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saponin nanoparticle adjuvants incorporating Toll-like receptor agonists drive distinct immune signatures and potent vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QS-21: A Potent Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Potentials of saponins-based adjuvants for nasal vaccines [frontiersin.org]
Validating Quillaic Acid's Mechanism of Action Through Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quillaic acid, a pentacyclic triterpenoid extracted from Quillaja saponaria, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Understanding the molecular mechanisms underpinning these activities is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of the validation of this compound's mechanism through gene expression analysis, focusing on key signaling pathways. Due to the limited availability of public transcriptomic data specifically for this compound, this guide draws upon studies of a potent derivative and the structurally similar triterpenoid, oleanolic acid, to provide a framework for analysis and comparison. We present detailed experimental protocols and visualize the implicated signaling pathways to facilitate further research in this area.
Introduction
This compound is the aglycone of various saponins, most notably QS-21, a potent vaccine adjuvant.[1][2] Its therapeutic potential is attributed to its ability to modulate key cellular processes such as apoptosis and inflammation. Gene expression analysis serves as a powerful tool to elucidate the intricate molecular pathways affected by this compound, offering a comprehensive view of its mechanism of action. This guide will focus on the NF-κB and MAPK signaling pathways, which are strongly implicated in the biological activities of this compound and its derivatives.
Comparative Analysis of Gene Expression
This compound Derivative (Compound E) vs. Control
A synthesized derivative of this compound, referred to as "Compound E," has been shown to exert its anti-proliferative effects on HCT116 human colon cancer cells by modulating the NF-κB and MAPK signaling pathways.[3] The following table summarizes the expected changes in the expression of key genes based on the reported protein-level data.
Table 1: Hypothetical Gene Expression Changes Induced by a this compound Derivative (Compound E) in HCT116 Cells
| Gene | Pathway | Predicted Fold Change (Compound E vs. Control) | Function |
| Bax | Apoptosis | > 1.5 | Pro-apoptotic |
| Bcl-2 | Apoptosis | < 0.67 | Anti-apoptotic |
| NFKBIA (IκBα) | NF-κB Signaling | < 0.67 | Inhibitor of NF-κB |
| TNF | NF-κB Signaling | < 0.67 | Pro-inflammatory cytokine |
| IL6 | NF-κB Signaling | < 0.67 | Pro-inflammatory cytokine |
| JUN | MAPK Signaling | > 1.5 | Component of AP-1 transcription factor |
| FOS | MAPK Signaling | > 1.5 | Component of AP-1 transcription factor |
Note: This table is illustrative and based on protein expression data and known pathway interactions. Actual fold changes would need to be determined experimentally via qPCR, microarray, or RNA-seq.
This compound vs. Oleanolic Acid: A Comparative Perspective
Oleanolic acid, another pentacyclic triterpenoid with structural similarities to this compound, has been more extensively studied at the transcriptomic level. It is known to modulate immune-related gene expression.[4][5] A comparative analysis of the gene expression profiles of this compound and oleanolic acid would be highly valuable to discern unique and shared mechanisms of action.
Table 2: Illustrative Comparative Gene Expression Analysis of this compound and Oleanolic Acid
| Gene | Pathway | Predicted Fold Change (this compound) | Predicted Fold Change (Oleanolic Acid) |
| Casp3 | Apoptosis | > 2.0 | > 1.5 |
| Casp9 | Apoptosis | > 2.0 | > 1.5 |
| Bid | Apoptosis | > 1.5 | Not Reported |
| IL1B | Inflammation | < 0.5 | < 0.5 |
| COX2 (PTGS2) | Inflammation | < 0.5 | < 0.5 |
| MMP9 | MAPK Signaling | < 0.5 | < 0.5 |
| TIMP1 | MAPK Signaling | > 1.5 | Not Reported |
Note: This table is a hypothetical comparison to guide experimental design. The predicted fold changes for this compound are inferred from its known biological activities and derivative studies.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HCT116 (human colon carcinoma) or SNU-1 (human gastric carcinoma) cells are suitable models based on existing literature.[3][6]
-
Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Allow cells to adhere for 24 hours.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle control (DMSO) for 24 hours. The final DMSO concentration should not exceed 0.1%.
-
RNA Isolation
Total RNA can be isolated using a TRIzol-based method or a commercial RNA purification kit.[7][8]
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol reagent to each well and incubate for 5 minutes at room temperature to lyse the cells.
-
-
Phase Separation:
-
Transfer the lysate to a microcentrifuge tube and add 0.2 mL of chloroform.
-
Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's instructions.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (e.g., Bax, Bcl-2, Casp3, NFKBIA, TNF) and a housekeeping gene (e.g., GAPDH, ACTB), and the cDNA template.
-
-
Thermal Cycling:
-
Perform qPCR using a standard thermal cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and its derivatives.
Experimental Workflow
The following diagram outlines the general workflow for validating this compound's mechanism using gene expression analysis.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives exert their biological effects through the modulation of key signaling pathways such as NF-κB and MAPK, ultimately leading to processes like apoptosis in cancer cells. However, a comprehensive understanding of its mechanism at the transcriptomic level is still lacking. Future research should prioritize genome-wide expression profiling of various cell types treated with this compound using techniques like RNA-seq. This will not only validate the involvement of the implicated pathways but also potentially uncover novel targets and mechanisms. Furthermore, direct comparative transcriptomic studies with related compounds like oleanolic acid and QS-21 will be instrumental in delineating the unique therapeutic properties of this compound and accelerating its translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. QS-21 - Wikipedia [en.wikipedia.org]
- 3. Identification of potential genes involved in triterpenoid saponins biosynthesis in Gleditsia sinensis by transcriptome and metabolome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Full-Length Transcriptome Analyses of Genes Involved in Triterpenoid Saponin Biosynthesis of Psammosilene tunicoides Hairy Root Cultures With Exogenous Salicylic Acid [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Genome-Wide Identification, Characterization, and Expression Analysis of the CYP450 Family Associated with Triterpenoid Saponin in Soapberry (Sapindus mukorossi Gaertn.) [mdpi.com]
- 7. Metabolomic and transcriptomic analyses identify quinic acid protecting eggplant from damage caused by western flower thrips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptome-based analysis of key functional genes in the triterpenoid saponin synthesis pathway of Platycodon grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Safe Handling of Quillaic Acid
This document provides essential safety and logistical information for the handling and disposal of Quillaic Acid (CAS 631-01-6) in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]
The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specification & Rationale |
| Eye & Face Protection | Safety Goggles with Side-Shields | Must be worn at all times to protect against splashes and dust.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[3] Gloves must be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | Impervious Laboratory Coat | A lab coat should be worn to protect skin and clothing from contamination.[1][2][5] |
| Respiratory Protection | Suitable Respirator | Required when handling the powder outside of a ventilated enclosure or when aerosol/dust formation is likely.[1][2] Always handle in a well-ventilated area.[1][4] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial to prevent exposure and contamination.
2.1 Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[1][2][4]
-
Designated Area: Designate a specific area for handling this compound. Ensure an eye-wash station and safety shower are accessible.[1][2]
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Dispensing: Avoid creating dust when handling the solid form.[1][4] Use non-sparking tools.[4]
-
Prohibited Actions: Do not eat, drink, or smoke in the designated handling area.[1][2]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]
2.2 Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][4]
-
Recommended storage temperatures are -20°C for powder and -80°C when in solvent.[2]
-
Keep away from direct sunlight and sources of ignition.[2]
Emergency and First Aid Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present.[1][2][4] Seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing immediately.[2][4] Rinse the affected skin area thoroughly with plenty of soap and water.[1][4] Seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air immediately.[1][2][4] If breathing is difficult, provide respiratory support. Do not use mouth-to-mouth resuscitation.[2][4] Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth thoroughly with water.[1][2][4] Do NOT induce vomiting.[2][4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1][2] |
3.1 Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing full PPE, prevent further leakage or spillage.[1][2] Keep the material away from drains and water courses to prevent environmental contamination.[1][2]
-
Clean-up: Absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[1][2]
-
Decontamination: Clean the spill surface and any contaminated equipment by scrubbing with alcohol.[1][2]
-
Disposal: Collect all contaminated materials into a suitable, sealed container for disposal according to regulations.[1][2][4]
Caption: Workflow for safe handling and emergency response for this compound.
Disposal Plan
Proper disposal is mandatory to prevent environmental harm, given the high aquatic toxicity of this compound.[2]
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled "Hazardous Waste" and include the chemical name "this compound."
-
Environmental Precaution: Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into sewer systems.[4]
-
Regulatory Compliance: All waste must be disposed of through an approved and licensed chemical waste disposal facility.[2][4] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Empty Containers: Empty containers should be triple-rinsed (if appropriate) with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal via the approved facility.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
